molecular formula C6H5N3 B029739 7-Azaindazole CAS No. 271-73-8

7-Azaindazole

Número de catálogo: B029739
Número CAS: 271-73-8
Peso molecular: 119.12 g/mol
Clave InChI: GVLRTOYGRNLSDW-UHFFFAOYSA-N
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Descripción

1H-pyrazolo[3,4-b]pyridine is a privileged nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system is a versatile core structure, widely utilized as a bioisostere for purines and other azaindoles, allowing for the modulation of physicochemical properties and binding interactions in molecular design. Its primary research value lies in the development of potent and selective kinase inhibitors, with extensive applications in oncology research targeting various cancer pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1H-pyrazolo[3,4-b]pyridine
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InChI

InChI=1S/C6H5N3/c1-2-5-4-8-9-6(5)7-3-1/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GVLRTOYGRNLSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20949861
Record name 2H-Pyrazolo[3,4-b]pyridine
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Molecular Weight

119.12 g/mol
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CAS No.

271-71-6, 271-73-8
Record name 2H-Pyrazolo[3,4-b]pyridine
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Record name 2H-Pyrazolo[3,4-b]pyridine
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Record name 1H-Pyrazolo[3,4-b]pyridine
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Foundational & Exploratory

7-Azaindole: A Comprehensive Technical Guide to its Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole (B17877), also known as 1H-pyrrolo[2,3-b]pyridine, is a heterocyclic aromatic organic compound that has garnered significant attention in medicinal chemistry and materials science.[1][2] Structurally, it consists of a pyridine (B92270) ring fused to a pyrrole (B145914) ring.[1] This arrangement makes it a bioisostere of indole (B1671886) and purine, allowing it to mimic these crucial biological molecules.[3] Its unique electronic and reactivity properties, imparted by the nitrogen atom in the six-membered ring, distinguish it from indole.[1] 7-Azaindole and its derivatives are recognized as "privileged structures" in drug discovery, frequently serving as a core scaffold in the development of therapeutic agents, most notably kinase inhibitors.[2][4]

Basic Properties

7-Azaindole is a white to light yellow or brown crystalline solid with a slight, faintly unpleasant odor.[1][5][6] It is sparingly soluble in water but soluble in organic solvents like chloroform (B151607) and methanol.[1][6]

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₇H₆N₂[1][7]
Molecular Weight 118.14 g/mol [7][8]
CAS Number 271-63-6[1]
Melting Point 105-107 °C[6]
Boiling Point 270 °C[6]
Appearance White to off-white or brown solid/crystalline powder[1][5][8]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Topological Polar Surface Area 28.7 Ų[1]

Molecular Structure and Bonding

The structure of 7-azaindole features a planar, fused bicyclic system. This planarity is a result of the aromatic π-conjugation extending across both the pyrrole and pyridine rings.[9]

Hydrogen Bonding and Tautomerism

A key feature of 7-azaindole is its ability to form strong, directional N-H···N hydrogen bonds.[9][10] This characteristic is fundamental to its role in medicinal chemistry, particularly in its interaction with the hinge region of kinases.[11][12] The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[11][12]

In the solid state, 7-azaindole can form unusual hydrogen-bonded tetramers with approximate S4 symmetry.[13] Derivatives of 7-azaindole, such as halogenated ones, often form centrosymmetric dimers stabilized by nearly linear N-H···N hydrogen bonds.[10]

7-azaindole can exist in two tautomeric forms: the 1H-pyrrolo[2,3-b]pyridine form and the 7H-pyrrolo[2,3-b]pyridine form. The 1H form is the more stable tautomer.[14] The interconversion between these tautomers can be influenced by the surrounding environment, such as solvent molecules, and is a subject of research in excited-state proton transfer processes.[14][15]

Crystal Structure

While a comprehensive crystallographic database search did not yield the specific crystal structure for the parent 7-azaindole, the crystal structure of its derivatives provides valuable insights into the geometry of the core ring system. For instance, 5-Bromo-7-azaindole crystallizes in a monoclinic system, and its structure reveals the formation of dimers through dual N-H···N hydrogen bonds.[16]

Synthesis and Reactivity

Synthesis

The synthesis of 7-azaindole and its derivatives is a well-established area of organic chemistry.[17] Various synthetic methods have been developed, often involving the construction of the pyrrole ring onto a pre-existing pyridine scaffold or vice versa.[18]

One common approach involves the condensation of 2-amino-3-methylpyridine (B33374) with N-Methylformanilide in the presence of phosphorus oxychloride (PCl₃).[6] Another method is the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile (B105546), which proceeds via a Chichibabin cyclization.[18] More modern techniques include Rh(III)-catalyzed coupling of 2-aminopyridine (B139424) with alkynes, where a silver oxidant is used to improve catalyst turnover.[2][19]

A general workflow for the synthesis of 7-azaindole is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product SM1 2-Aminopyridine Derivative Reaction Cyclization Reaction (e.g., Metal-catalyzed coupling, Condensation) SM1->Reaction SM2 Alkyne or other C2 synthon SM2->Reaction Product 7-Azaindole Derivative Reaction->Product

Caption: A generalized workflow for the synthesis of 7-azaindole derivatives.

Reactivity

The reactivity of 7-azaindole has been extensively studied.[17][20] The pyridine ring is generally electron-deficient, while the pyrrole ring is electron-rich, leading to selective functionalization at different positions. The molecule has five sites available for the attachment of various substituents.[11] Electrophilic substitution typically occurs on the pyrrole ring, while nucleophilic substitution is more common on the pyridine ring. The N-H of the pyrrole can be deprotonated to form an anion, which can then react with various electrophiles.

Role in Kinase Inhibition

A primary application of the 7-azaindole scaffold is in the design of protein kinase inhibitors.[3][11] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[11]

The 7-azaindole moiety serves as an excellent "hinge-binding" motif.[11][12] It forms two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) portion of ATP.[3][11] This bidentate hydrogen bonding is a key factor in the high affinity and potency of many 7-azaindole-based inhibitors.[11]

The FDA-approved drug Vemurafenib (Zelboraf®), a B-RAF kinase inhibitor used to treat melanoma, is a prominent example of a successful drug developed from a 7-azaindole fragment.[11][12]

The interaction of a 7-azaindole-based inhibitor with a kinase hinge region can be visualized as follows:

Kinase_Interaction cluster_inhibitor 7-Azaindole Inhibitor cluster_kinase Kinase Hinge Region Inhibitor 7-Azaindole Core PyrroleNH Pyrrole N-H Inhibitor->PyrroleNH PyridineN Pyridine N Inhibitor->PyridineN Acceptor Backbone C=O PyrroleNH->Acceptor H-bond (Donor) Hinge Amino Acid Backbone Hinge->Acceptor Donor Backbone N-H Hinge->Donor Donor->PyridineN H-bond (Acceptor)

Caption: Bidentate hydrogen bonding of 7-azaindole with a kinase hinge region.

Experimental Protocols

General Procedure for the Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization[19]

This protocol is an example of one of the many synthetic routes to 7-azaindole derivatives.

  • Preparation of LDA Solution: A solution of n-butyllithium (2.1 equivalents) in hexanes is added to dry tetrahydrofuran (B95107) (THF) at -40 °C under an inert argon atmosphere. Dry diisopropylamine (B44863) (2.1 equivalents) is then added to the solution.

  • Reaction with Benzonitrile: After stirring for 5 minutes at -40 °C, benzonitrile (1.05 equivalents) is added.

  • Addition of Picoline: The mixture is stirred at -40 °C for 2 hours, after which 2-fluoro-3-picoline (1.0 equivalent) is added.

  • Reaction Completion and Workup: Stirring is continued for an additional 2 hours. The reaction is then quenched, and the product is extracted and purified by standard methods (e.g., chromatography) to afford 2-phenyl-7-azaindole.

Note: This is a generalized protocol based on a literature procedure. Specific quantities and conditions may need to be optimized.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural elucidation of 7-azaindole and its derivatives.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For 7-azaindole-3-carboxaldehyde 2-pyridylhydrazone, characteristic peaks are observed for the N-H protons of the pyrrole and hydrazone moieties, as well as for the aromatic protons of the 7-azaindole and pyridine rings.[21]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule. For the same derivative, distinct signals are observed for the carbons of the heterocyclic rings and the carboxaldehyde group.[21]

Typical Experimental Setup:

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for NMR analysis of 7-azaindole derivatives.[21]

  • Instrument: A 400 MHz or higher field NMR spectrometer is typically used for detailed structural analysis.[21]

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the complete structure of the molecule.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

General Protocol:

  • Crystal Growth: Single crystals of suitable quality are grown by methods such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. For example, single crystals of 7-azaindole-3-carboxaldehyde 2-pyridylhydrazone can be obtained by recrystallization from ethanol.[21]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 150 K).

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure using specialized software (e.g., SHELXT, SHELXL). This process yields the precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.[21]

Conclusion

7-Azaindole is a fundamentally important heterocyclic scaffold with a rich chemical profile and significant applications, particularly in the realm of drug discovery. Its unique structural and electronic properties, especially its capacity for bidentate hydrogen bonding, have established it as a privileged motif for the design of potent and selective kinase inhibitors. A thorough understanding of its basic properties, structure, synthesis, and reactivity is crucial for researchers and scientists working to develop the next generation of therapeutics based on this versatile core.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Azaindole (B17877), a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, serving as a crucial bioisostere for indole (B1671886) in numerous drug candidates. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have led to its incorporation into a wide array of biologically active molecules, most notably as kinase inhibitors in oncology. This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-Azaindole, presenting quantitative data in structured tables, detailing experimental protocols for key reactions, and visualizing important biological pathways and experimental workflows.

Physical Properties

7-Azaindole is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical properties is presented below.

Tabulated Physical Properties
PropertyValueReferences
Molecular FormulaC₇H₆N₂[2]
Molecular Weight118.14 g/mol [2]
Melting Point105-107 °C[3][4]
Boiling Point270 °C[3]
pKa4.6, 12.0
SolubilitySoluble in methanol, chloroform, ethanol, acetonitrile, and THF. Sparingly soluble in water.[3][5]
AppearanceWhite to off-white crystalline powder[1]
Spectral Properties
TechniqueKey FeaturesReferences
¹H NMR Spectra available, characteristic peaks for aromatic protons.[6]
¹³C NMR Spectra available.
IR Spectroscopy Shows characteristic N-H stretching vibrations.[7][8]
UV-Vis Spectroscopy Absorption and emission spectra are red-shifted compared to tryptophan.[9][10]
Crystal Structure Crystals of 7-azaindole contain tetrameric units with approximate S4 symmetry, associated by four complementary N—H … N hydrogen bonds.[11]

Chemical Properties and Reactivity

The chemical reactivity of 7-azaindole is characterized by the interplay between its electron-rich pyrrole (B145914) ring and electron-deficient pyridine (B92270) ring. This allows for a range of chemical transformations, making it a versatile building block in organic synthesis.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions, such as nitration and the Vilsmeier-Haack reaction, predominantly occur at the C3 position of the electron-rich pyrrole ring.

Metal-Catalyzed Cross-Coupling Reactions

7-Azaindole and its halogenated derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. These reactions are fundamental to the synthesis of diverse libraries of 7-azaindole-based compounds for drug discovery.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and functionalization of 7-Azaindole.

Determination of Melting Point

The melting point of 7-Azaindole can be determined using a standard capillary melting point apparatus.

Procedure:

  • A small amount of finely powdered 7-Azaindole is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute initially, and then the heating rate is slowed to 1-2 °C per minute as the melting point is approached.

  • The temperature at which the first liquid appears (onset) and the temperature at which the last solid melts (completion) are recorded as the melting point range.

Infrared (IR) Spectroscopy

The IR spectrum of solid 7-Azaindole can be obtained using the KBr pellet method.

Procedure:

  • Approximately 1-2 mg of 7-Azaindole and 100-200 mg of dry potassium bromide (KBr) are ground together to a fine powder using an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 7-Azaindole is typically recorded in a deuterated solvent.

Procedure:

  • Approximately 5-10 mg of 7-Azaindole is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • The NMR tube is placed in the spectrometer, and the spectrum is acquired according to the instrument's standard operating procedures.

Sonogashira Coupling of 3-Iodo-7-azaindole

This protocol describes a typical Sonogashira coupling reaction to introduce an alkyne substituent at the C3 position.

Materials:

  • 3-Iodo-7-azaindole

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., anhydrous THF or DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodo-7-azaindole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous solvent and triethylamine (B128534) (2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the mixture.

  • The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Suzuki Coupling of 4-Bromo-7-azaindole

This protocol outlines a Suzuki coupling reaction to introduce an aryl or heteroaryl group at the C4 position.

Materials:

  • 4-Bromo-7-azaindole

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., dioxane/water, toluene/ethanol)

Procedure:

  • In a reaction vessel, combine 4-bromo-7-azaindole (1.0 eq), the boronic acid (1.2-1.5 eq), palladium catalyst (e.g., 5 mol% Pd₂(dba)₃), and ligand (e.g., 10 mol% SPhos).

  • Add the base (2.0 eq) and the solvent system.

  • The vessel is sealed and the mixture is heated, often under microwave irradiation, until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by flash chromatography to yield the desired product.[2]

Nitration of 7-Azaindole

This procedure describes the regioselective nitration at the C3 position.

Materials:

  • 7-Azaindole

  • Nitrating agent (e.g., fuming nitric acid in sulfuric acid)

Procedure:

  • 7-Azaindole is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the low temperature.

  • The reaction mixture is stirred for a specified time at low temperature and then allowed to warm to room temperature.

  • The reaction is quenched by pouring it onto ice, and the resulting mixture is neutralized with a base (e.g., ammonium (B1175870) hydroxide).

  • The precipitated product, 3-nitro-7-azaindole, is collected by filtration, washed with water, and dried.

Biological Significance and Signaling Pathways

7-Azaindole is a prominent scaffold in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an effective pharmacophore.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K (Phosphoinositide 3-kinase), a key enzyme at the upstream of this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/AKT/mTOR signaling pathway with 7-Azaindole inhibition.

Experimental and Drug Discovery Workflows

The synthesis and evaluation of 7-azaindole derivatives in a drug discovery context typically follow a structured workflow.

Representative Synthetic Workflow: Suzuki Coupling

The following diagram illustrates a typical workflow for the synthesis of a 4-aryl-7-azaindole derivative via a Suzuki coupling reaction.

Suzuki_Workflow Start Start: 4-Bromo-7-azaindole & Arylboronic acid ReactionSetup Reaction Setup: - Palladium Catalyst - Ligand - Base - Solvent Start->ReactionSetup Heating Heating: Conventional or Microwave ReactionSetup->Heating Monitoring Reaction Monitoring: TLC or LC-MS Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup: Extraction Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS Purification->Characterization FinalProduct Final Product: 4-Aryl-7-azaindole Characterization->FinalProduct

Caption: Synthetic workflow for Suzuki coupling of 4-bromo-7-azaindole.

Conclusion

7-Azaindole is a cornerstone heterocyclic scaffold with a rich and diverse chemistry that has been extensively leveraged in the pursuit of novel therapeutics. A thorough understanding of its physical and chemical properties, coupled with robust and versatile synthetic methodologies, is paramount for its continued application in drug discovery and development. This guide provides a foundational resource for researchers to effectively utilize 7-azaindole in their scientific endeavors.

References

The 7-Azaindole Scaffold: A Comprehensive Technical Guide to its Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility and profound impact on drug discovery. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole (B1671886) and purine (B94841) systems, have positioned it as a cornerstone in the development of numerous therapeutic agents.[1] This technical guide provides an in-depth exploration of 7-azaindole structural analogs and derivatives, focusing on their synthesis, biological activities, and the signaling pathways they modulate. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The 7-Azaindole Core: A Privileged Scaffold

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is characterized by a bicyclic structure where a pyridine (B92270) ring is fused to a pyrrole (B145914) ring. This arrangement confers distinct physicochemical properties compared to its parent indole structure, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability. A key feature of the 7-azaindole nucleus is its ability to mimic the purine base adenine, a crucial component of adenosine (B11128) triphosphate (ATP). This mimicry allows 7-azaindole derivatives to effectively compete with ATP for binding to the active site of various kinases, a class of enzymes frequently implicated in disease pathogenesis, particularly in oncology.[1][2]

The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can act as hydrogen bond acceptor and donor, respectively, forming two crucial hydrogen bonds with the hinge region of the kinase active site.[2] This bidentate interaction provides a strong anchor for the inhibitor, contributing to its potency and selectivity. The 7-azaindole scaffold also presents multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Synthesis of 7-Azaindole Analogs and Derivatives

The synthesis of functionalized 7-azaindole derivatives is a critical aspect of drug discovery programs. Various synthetic strategies have been developed to access a diverse range of analogs with substitutions at different positions of the bicyclic core.

General Synthetic Strategies

Common synthetic routes to the 7-azaindole core and its derivatives often involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are frequently employed to introduce substituents at various positions of the 7-azaindole nucleus.[3]

Example Protocol: Synthesis of Vemurafenib (B611658)

Vemurafenib (PLX4032), an FDA-approved B-RAF kinase inhibitor for the treatment of melanoma, is a prominent example of a 7-azaindole-based drug.[4] Its synthesis highlights a convergent approach, involving the coupling of a 7-azaindole core with a substituted phenyl moiety.

A plausible, generalized synthetic workflow for Vemurafenib is as follows:

  • Preparation of the 7-Azaindole Core: The synthesis often starts with a commercially available substituted pyridine derivative, which is then elaborated to form the fused pyrrole ring.

  • Functionalization of the Phenyl Moiety: A separate synthetic sequence is used to prepare the N-(2,4-difluoro-5-((propylsulfonyl)carbamoyl)phenyl)acetamide fragment.

  • Coupling Reaction: The key step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to link the 7-azaindole core with the functionalized phenyl ring.[5][6]

  • Final Modifications and Purification: Subsequent chemical modifications and purification steps, such as chromatography, yield the final active pharmaceutical ingredient.[7][8]

Biological Activities and Therapeutic Targets

7-Azaindole derivatives have demonstrated a broad spectrum of biological activities, with a particular emphasis on their role as kinase inhibitors in oncology. Their ability to target various kinases involved in cell signaling pathways has led to the development of several successful anti-cancer drugs.

Kinase Inhibition

The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[2] By occupying the ATP-binding pocket, these compounds can effectively block the phosphorylation cascade that drives cell proliferation, survival, and angiogenesis.

Table 1: Inhibitory Activity (IC50) of Representative 7-Azaindole Derivatives against Various Kinases

Compound/AnalogTarget KinaseIC50 (nM)Reference
VemurafenibB-RAF (V600E)31[9]
PexidartinibCSF1R13[4]
Compound 18c CDK9/Cyclin T206[10]
Compound 18c Haspin118[10]
AZD1208Pim-1<10[11]
BLU-554 (FGF401)FGFR44[12]
Anticancer Activity

The inhibition of key kinases by 7-azaindole derivatives translates into potent anticancer activity against a range of human cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC50) of Selected 7-Azaindole Derivatives

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
VemurafenibA375 (B-RAF V600E)Melanoma0.063[9]
Compound 4g MCF-7Breast Cancer15.56[3]
RDgA549Lung Cancer15.70[11]
Compound 30 HuH-7 (FGFR4 amplified)Hepatocellular CarcinomaNot specified[12]

Key Signaling Pathways Modulated by 7-Azaindole Derivatives

Understanding the signaling pathways affected by 7-azaindole inhibitors is crucial for elucidating their mechanism of action and for the rational design of new therapeutic strategies.

B-RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in the B-RAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma. Vemurafenib and other B-RAF inhibitors directly target the mutated B-RAF kinase, blocking downstream signaling.

B_RAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-RAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF

B-RAF/MEK/ERK signaling pathway and Vemurafenib inhibition.
CDK9/Cyclin T Pathway

Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, leading to the release of paused polymerase and productive transcript elongation. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.

CDK9_Pathway PTEFb_inactive Inactive P-TEFb (CDK9/CycT1/7SK snRNP/HEXIM1) PTEFb_active Active P-TEFb (CDK9/CycT1) PTEFb_inactive->PTEFb_active Cellular Signals RNAPII RNA Polymerase II (paused) PTEFb_active->RNAPII Phosphorylation of CTD (Ser2) Elongation Transcriptional Elongation RNAPII->Elongation Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) Elongation->Anti_apoptotic CDK9_Inhibitor 7-Azaindole CDK9 Inhibitor CDK9_Inhibitor->PTEFb_active

CDK9/Cyclin T pathway and inhibition by 7-azaindole derivatives.

Experimental Protocols

The development and evaluation of 7-azaindole derivatives rely on a suite of robust experimental protocols, from chemical synthesis to biological characterization.

General Protocol for In Vitro Kinase Assay

In vitro kinase assays are essential for determining the potency and selectivity of 7-azaindole inhibitors against their target kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Prepare solutions of the recombinant kinase, the specific peptide substrate, ATP, and the test compound (7-azaindole derivative) at various concentrations.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at a controlled temperature for a specific duration.

  • ADP Detection: Terminate the kinase reaction and deplete the remaining ATP using the ADP-Glo™ reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity. Calculate IC50 values by plotting the percentage of kinase inhibition against the concentration of the test compound.[13][14][15][16]

General Protocol for Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.

Drug Development Workflow: From Hit to Lead

The discovery and development of a 7-azaindole-based drug follows a structured workflow, from initial hit identification to lead optimization.

Drug_Discovery_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization HTS High-Throughput Screening (HTS) Hit_Validation Hit Validation (Orthogonal Assays) HTS->Hit_Validation FBDD Fragment-Based Drug Design (FBDD) FBDD->Hit_Validation SAR Structure-Activity Relationship (SAR) Hit_Validation->SAR ADME_Tox Early ADME/Tox Profiling SAR->ADME_Tox Potency Potency & Selectivity Optimization ADME_Tox->Potency PK_PD Pharmacokinetics & Pharmacodynamics Potency->PK_PD In_Vivo In Vivo Efficacy Models PK_PD->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

A generalized workflow for drug discovery, from hit identification to lead optimization.

This process involves iterative cycles of chemical synthesis, biological testing, and computational modeling to refine the properties of the initial hit compounds into lead candidates with improved potency, selectivity, and pharmacokinetic profiles.[17][18][19][20]

Conclusion

The 7-azaindole scaffold has proven to be an exceptionally fruitful starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition for cancer therapy. Its unique structural features and synthetic tractability have enabled the development of highly potent and selective drugs. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and underlying mechanisms of action of 7-azaindole analogs and derivatives. The provided data tables, signaling pathway diagrams, and experimental protocols are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of next-generation 7-azaindole-based medicines.

References

The 7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold, a heterocyclic aromatic compound, has emerged as a cornerstone in medicinal chemistry, particularly in the design of targeted therapeutics. Its unique structural and electronic properties have established it as a "privileged scaffold," leading to the development of several clinically successful drugs. This technical guide provides a comprehensive overview of the biological significance of the 7-azaindole core, with a focus on its role in kinase inhibition and other therapeutic areas.

The 7-Azaindole Core: A Bioisostere with Unique Properties

The 7-azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a bioisostere of indole (B1671886) and purine (B94841) systems. The strategic placement of a nitrogen atom in the six-membered ring significantly influences its physicochemical properties, such as its hydrogen bonding capabilities, dipole moment, and metabolic stability, when compared to its parent indole ring. These modulated properties can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates.[1][2]

The most critical feature of the 7-azaindole scaffold is its ability to act as a hinge-binder for protein kinases. The pyridine (B92270) nitrogen serves as a hydrogen bond acceptor, while the pyrrole (B145914) -NH group acts as a hydrogen bond donor. This arrangement allows for the formation of two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) ring of ATP.[2][3] This bidentate hydrogen bonding is a key factor in the high affinity and specificity of many 7-azaindole-based inhibitors.

A Versatile Scaffold for Kinase Inhibition

The 7-azaindole core has been successfully employed in the development of inhibitors for a wide array of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer. Over 90 different protein kinases have been shown to be sensitive to 7-azaindole-based compounds.[2]

BRAF Inhibitors: The Vemurafenib Story

A landmark achievement for the 7-azaindole scaffold is the development of Vemurafenib (Zelboraf®), a potent inhibitor of the B-Raf serine-threonine kinase.[1][3] Vemurafenib is approved for the treatment of metastatic melanoma with the BRAF V600E mutation.[4] The 7-azaindole core of Vemurafenib forms the critical hydrogen bonds with the hinge region of the BRAF kinase.[1]

// Node Definitions GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; BRAF [label="BRAF\n(V600E)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Transcription\nFactors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, etc.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Vemurafenib [label="Vemurafenib", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions GF -> RTK [color="#5F6368"]; RTK -> RAS [color="#5F6368"]; RAS -> BRAF [color="#5F6368"]; BRAF -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; ERK -> Transcription [color="#34A853"]; Transcription -> Proliferation [color="#34A853", style=dashed]; Vemurafenib -> BRAF [arrowhead=tee, color="#EA4335", penwidth=2];

// Invisible edges for layout edge [style=invis]; GF -> Vemurafenib; }

Figure 1: Simplified BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Other Kinase Targets

The versatility of the 7-azaindole scaffold extends to numerous other kinase families implicated in cancer and other diseases:

  • PIM Kinases: These serine/threonine kinases are involved in cell survival and proliferation. Several N-substituted 7-azaindole derivatives have been identified as potent PIM-1 inhibitors.[5]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a crucial signaling cascade in cancer. A novel series of 7-azaindole derivatives has been discovered with potent activity against PI3K.[6]

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising anti-cancer strategy. 7-azaindole-based compounds have been developed as inhibitors of Aurora kinases.[7]

  • CDK9/Cyclin T and Haspin Kinases: Dual inhibitors of these kinases, which are involved in transcription and cell division respectively, have been developed from the 7-azaindole scaffold.[8]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Selective and covalent inhibitors of FGFR4, a target in hepatocellular carcinoma, have been developed using a 7-azaindole core.[9]

Beyond Kinase Inhibition: Other Biological Activities

While kinase inhibition is the most prominent application, the 7-azaindole scaffold has shown activity against other biological targets, including its potential use in neurodegenerative diseases and as antiviral agents.[10] For instance, certain 7-azaindole derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase.[11]

Quantitative Data on 7-Azaindole Derivatives

The following tables summarize the in vitro inhibitory activities of selected 7-azaindole derivatives against various protein kinases.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against Various Kinases

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Vemurafenib (PLX4032)BRAF V600E31[1]
PLX4720BRAF V600E13[12]
Benzyl-7-azaindoleFGFR11900[12]
Compound 8lHaspin14[8]
Compound 8gCDK9/Cyclin T206[10]
Compound 8hHaspin118[10]
Compound B13PI3Kγ0.5[6]
Compound 30Aurora A/B6200 / 510[7]

Table 2: Proliferative Activity of a 7-Azaindole Derivative (7-AID) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM/ml)Reference
HeLaCervical Carcinoma16.96[13]
MCF-7Breast Cancer14.12[13]
MDA-MB-231Breast Cancer12.69[13]

Experimental Protocols

General Synthesis of 3,5-Disubstituted-7-Azaindole Derivatives

A common synthetic route to access 3,5-disubstituted-7-azaindole derivatives involves sequential palladium-catalyzed cross-coupling reactions.[7]

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// Edge Definitions Start -> Step1 [color="#5F6368"]; Step1 -> Intermediate [color="#5F6368"]; Intermediate -> Step2 [color="#5F6368"]; Step2 -> Product_Protected [color="#5F6368"]; Product_Protected -> Step3 [color="#5F6368"]; Step3 -> Final_Product [color="#5F6368"]; }

Figure 2: General workflow for the synthesis of 3,5-disubstituted-7-azaindole derivatives.

Protocol:

  • Starting Material: 1-Tosyl-3-iodo-5-bromo-7-azaindole.

  • First Cross-Coupling (Position 3): A regioselective palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) is performed at the C-3 position with a suitable boronic acid or organostannane reagent.

  • Second Cross-Coupling (Position 5): A second palladium-catalyzed cross-coupling reaction is then carried out at the C-5 position with a different boronic acid or organostannane.

  • Deprotection: The tosyl protecting group on the nitrogen is removed, typically under basic conditions, to yield the final 3,5-disubstituted-7-azaindole derivative.[7]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of 7-azaindole derivatives against specific kinases is typically determined using in vitro kinase assays.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (7-azaindole derivative)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature for a defined period.

  • Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.

Conclusion and Future Perspectives

The 7-azaindole scaffold has proven to be an exceptionally valuable core in the design of potent and selective inhibitors of various biological targets, most notably protein kinases. The clinical success of Vemurafenib has solidified its importance and continues to inspire the development of new therapeutics based on this privileged structure. Future research will likely focus on exploring novel substitutions on the 7-azaindole ring to fine-tune selectivity, overcome drug resistance, and expand the therapeutic applications of this versatile scaffold to a wider range of diseases. The continued exploration of the chemical space around the 7-azaindole core holds great promise for the future of targeted drug discovery.

References

7-Azaindole Tautomerism and Proton Transfer Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and photophysics. As a bioisostere of indole (B1671886), it serves as a privileged scaffold in numerous therapeutic agents, most notably as a hinge-binding motif in kinase inhibitors like the FDA-approved drug Vemurafenib.[1][2][3] Its unique photophysical behavior, characterized by excited-state proton transfer (ESPT), makes it a model system for studying fundamental chemical processes, including those relevant to DNA base-pair dynamics.[4] This document provides an in-depth technical overview of the tautomeric forms of 7-azaindole and the mechanisms governing the transfer of protons, both in dimeric form and in solution. It details the quantitative kinetics, experimental methodologies used in its study, and the implications of these properties for scientific research and drug development.

Tautomeric Forms of 7-Azaindole

7-azaindole primarily exists in two tautomeric forms: the common 1H-pyrrolo[2,3-b]pyridine (the "normal" form) and the less stable 7H-pyrrolo[2,3-b]pyridine (the "tautomer" form).[5] The interconversion between these forms involves the migration of a proton from the pyrrolic nitrogen (N1) to the pyridinic nitrogen (N7). In the ground state, the 1H form is significantly more stable. However, upon electronic excitation, the relative stability can shift, facilitating the proton transfer process.[6]

Tautomerism cluster_normal 1H-7-Azaindole (Normal Form) cluster_tautomer 7H-7-Azaindole (Tautomer Form) N N T T N->T Proton Transfer

Figure 1: Tautomeric equilibrium between the 1H (normal) and 7H (tautomer) forms of 7-azaindole.

Proton Transfer Mechanisms

The proton transfer in 7-azaindole is predominantly an excited-state phenomenon, known as Excited-State Proton Transfer (ESPT) or, more specifically in dimers, Excited-State Double Proton Transfer (ESDPT). The mechanism is highly dependent on the molecular environment.

Gas Phase: The Dimer Model

In non-polar environments or in the gas phase, 7-azaindole readily forms a C₂h symmetric, doubly hydrogen-bonded dimer.[7] This dimer is a classic model system for studying ESDPT, analogous to DNA base pairs. Upon UV excitation, the acidity of the pyrrole (B145914) proton (N1-H) and the basicity of the pyridine (B92270) nitrogen (N7) simultaneously increase, creating a driving force for a double proton transfer event.[7][8]

A central debate in the field is whether this double transfer is a concerted (simultaneous) or stepwise (sequential) process.

  • Concerted Mechanism: Both protons move in a single kinetic step, potentially asynchronously, through a symmetric transition state. Evidence for this model comes from studies showing that the proton-transfer dynamics can occur in a concerted manner without detectable intermediate species.[9]

  • Stepwise Mechanism: The transfer occurs in two distinct steps, involving a zwitterionic intermediate. Femtosecond time-resolved studies have provided compelling arguments for a stepwise process, identifying an initial, very rapid transfer of the first proton, followed by the transfer of the second proton on a slightly longer timescale.[10][11]

The mechanism can also be influenced by the solvent environment. In non-polar solvents, a concerted mechanism is often favored, while polar solvents may stabilize the zwitterionic intermediate, promoting a stepwise pathway.[12]

ESDPT_Dimer Excited-State Double Proton Transfer (ESDPT) in 7-Azaindole Dimer cluster_intermediate Zwitterionic Intermediate (Stepwise Path) reactant reactant product product reactant->product Concerted Path intermediate intermediate reactant->intermediate Step 1 (fast) intermediate->product Step 2 (slower)

Figure 2: Competing concerted and stepwise pathways for ESDPT in the 7-azaindole dimer.

Solution Phase: Solvent-Mediated Transfer

In protic solvents like water and alcohols, the proton transfer is typically mediated by solvent molecules. The solute and solvent form a cyclic, hydrogen-bonded complex that acts as a "proton wire".[6][13]

  • In Alcohols (e.g., Methanol): The fluorescence spectrum of 7-azaindole is often bimodal, showing distinct peaks for the normal (e.g., ~374 nm in methanol) and tautomer (e.g., ~505 nm in methanol) forms.[6] The reaction is believed to proceed via a 1:1 cyclic complex with a single alcohol molecule.[6] The rate of proton transfer in these environments can be even faster than in bulk solvent when confined to reverse-micellar nanopools.[14]

  • In Water: The situation is more complex. While water can form a cyclic complex that reduces the energy barrier for proton transfer, the extensive hydrogen-bonding network of bulk water makes the formation of this specific reactive complex rare.[6][13] As a result, only a small fraction of 7-azaindole molecules (around 20%) may undergo tautomerization, while the majority remain in a "blocked" state of solvation.[6] The proton transfer happens primarily through the nearest water molecules in the first solvation shell.[15]

Solvent_Mediated_PT Solvent-Mediated Proton Transfer cluster_reactant 7AI-Water Complex (Normal) cluster_product 7AI-Water Complex (Tautomer) reactant reactant product product reactant->product Double Proton Relay

Figure 3: Proton transfer catalyzed by a single water molecule acting as a proton wire.

Quantitative Data Summary

The kinetics of the ESPT/ESDPT process have been quantified through numerous studies. The rates are highly sensitive to the environment (gas phase vs. solution), isotopic substitution, and temperature.

Table 1: Kinetic Isotope Effects (KIE) on ESDPT

System KIE (k_H / k_D) Description Reference(s)
7AI Dimer (Gas Phase) ESPDT is ~1/60th of ESDPT H/D substitution at one imino proton significantly slows the reaction. [4]
7AI Dimer (Gas Phase) ESDDT is ~1/12th of ESPDT Deuterating both imino protons further slows the reaction. [4]
7AI in Methanol Nanopools ~5 Large KIE observed, supporting a two-step model. [14]

| 7AI in Alcohols | ~2.7 - 5 | Temperature and solvent independent, suggesting tunneling. |[6][16] |

Table 2: Time Constants and Rates for Proton Transfer

System Process Time Constant / Rate Reference(s)
7AI Dimer in Hexane Electronic Relaxation ("Lb" to "La") 0.2 ps [17]
7AI Dimer in Hexane Proton Transfer (from "La" state) 1.1 ps [17]
7AI Dimer in Hexane Tautomer Fluorescence Lifetime 3.2 ns [17]
6HIQ/7AI Heterodimer Step 1 (Proton from 6HIQ to 7AI) < 150 fs [11]
6HIQ/7AI Heterodimer Step 2 (Proton from 7AI to 6HIQ) ~1.5 ps (H), ~3.5 ps (D) [11]
7AI in Water Tautomerization (minority population) ~70 ps [6]
7AI in Water Normal Fluorescence Decay (majority) 910 ps [6]
7AI in Methanol Tautomer Formation Rise Time 150 ps [6]

| 7AI in Methanol Nanopools | Overall Proton Transfer | ~90 ps |[14] |

Table 3: Energetics of Tautomerization

System Parameter Energy (kcal/mol) Reference(s)
7AI···δ-valerolactam Complex Tautomer Stability vs. Normal (Excited State) ~6 [18][19][20]
7AI Dimer Tautomer Stability vs. Normal (Excited State) ~10 [18][19][20]
7AI Monomer (Calculated) Ground-State Activation Energy ~60 [6]
7AI-Water (1:1) Complex (Calculated) Ground-State Activation Energy ~26 [6]

| 6HIQ/7AI Heterodimer | Barrier for Second Proton Transfer | 2.86 |[11] |

Experimental Protocols

The study of 7-azaindole's ultrafast dynamics relies on a suite of advanced spectroscopic and computational techniques.

Femtosecond Transient Absorption (fs-TA) Spectroscopy

This pump-probe technique is used to track the evolution of excited states with femtosecond time resolution.

  • Objective: To monitor the appearance and decay of transient species (e.g., initially excited state, intermediate, tautomer) by measuring changes in optical absorption following photoexcitation.

  • Methodology:

    • Sample Preparation: 7-azaindole is dissolved in the solvent of interest (e.g., nonpolar solvents for dimer studies) at a concentration that provides sufficient optical density at the pump wavelength. For dimer studies, higher concentrations are used. The sample is often flowed or stirred in a cuvette (e.g., 1-2 mm path length) to prevent photodecomposition.[21]

    • Excitation (Pump): An intense, ultrashort laser pulse (e.g., 310 nm, ~200 fs duration) excites the sample to the desired electronic state.[10][21]

    • Probing: A weaker, broadband "white-light" continuum pulse, delayed in time relative to the pump pulse, passes through the sample. The differential absorbance (ΔA) of this probe light is measured as a function of wavelength and pump-probe delay time.

    • Data Analysis: The resulting data (ΔA vs. time and wavelength) reveals the kinetics of excited-state decay, product formation (as new absorption bands), and ground-state bleaching. Global analysis of the time-resolved spectra can resolve the time constants for sequential processes like relaxation and proton transfer.[10]

Time-Resolved Fluorescence Spectroscopy (Fluorescence Up-Conversion)

This technique measures the fluorescence decay and rise kinetics with sub-picosecond resolution, complementing fs-TA by directly observing emissive states.

  • Objective: To measure the decay of the "normal" fluorescence and the rise time of the "tautomer" fluorescence.

  • Methodology:

    • Excitation: A femtosecond UV pulse excites the 7-azaindole sample.

    • Fluorescence Collection: The emitted fluorescence is collected and focused onto a nonlinear crystal.

    • Gating (Up-Conversion): A delayed "gate" pulse (typically at the fundamental laser wavelength) is also focused on the crystal, spatially and temporally overlapping with the fluorescence. Through sum-frequency generation, a photon is generated at a higher frequency (shorter wavelength) only when both the fluorescence and gate photons are present.

    • Detection: The up-converted signal is detected by a photomultiplier tube. By systematically varying the delay of the gate pulse, the fluorescence intensity profile over time is reconstructed.

    • Analysis: Measurements are performed across the emission spectrum (e.g., 320-620 nm) to separately resolve the kinetics of the normal and tautomer bands.[17] Anisotropy measurements can also distinguish between different excited states based on their transition dipole moments.[17]

Supersonic Jet Expansion Spectroscopy

This method is used to study isolated molecules and complexes in the gas phase by eliminating rotational and vibrational congestion.

  • Objective: To obtain high-resolution electronic spectra of cold, isolated 7-azaindole monomers, dimers, or solvent clusters, allowing for precise study of the intrinsic properties of the ESDPT reaction without solvent interference.[4][18]

  • Methodology:

    • Sample Seeding: 7-azaindole is heated (e.g., to 400 K) and seeded into a high-pressure inert carrier gas (e.g., Argon).[13] For cluster studies, the solvent vapor (e.g., water) is mixed with the carrier gas.

    • Expansion: The gas mixture is expanded through a small nozzle into a vacuum chamber. This adiabatic expansion causes rapid cooling of the molecules to very low rotational and vibrational temperatures (<10 K).

    • Excitation & Detection: The jet-cooled molecules are interrogated downstream by laser-based techniques, such as Laser-Induced Fluorescence (LIF) or Resonantly Enhanced Multi-Photon Ionization (REMPI). Dispersed fluorescence spectra are measured by exciting a specific vibronic transition and analyzing the resulting emission with a monochromator.[4]

    • Analysis: The spectra reveal distinct origins for different species (monomer, dimer, etc.). By comparing the relative intensities of the normal and tautomer fluorescence, kinetic isotope effects and the efficiency of ESDPT can be determined for specific, well-defined initial states.[4][18]

Experimental_Workflow cluster_setup Experimental Setup cluster_process Pump-Probe Process Laser Femtosecond Laser System Splitter Beam Splitter Laser->Splitter Delay Optical Delay Line Splitter->Delay Low Energy Pump Pump Pulse (Excites Sample) Splitter->Pump High Energy Probe Probe Pulse (Measures Change) Delay->Probe Sample Sample Cell Detector Spectrometer / Detector Sample->Detector Data Time-Resolved Data Detector->Data Signal vs. Delay Time Pump->Sample Probe->Sample

Figure 4: Generalized workflow for a pump-probe transient spectroscopy experiment.

Computational Chemistry Methods

Theoretical calculations are indispensable for interpreting experimental results and mapping the reaction pathways.

  • Objective: To calculate the potential energy surfaces (PES) of the ground and excited states, locate transition states, and determine energy barriers for proton transfer.

  • Key Methodologies:

    • Time-Dependent Density Functional Theory (TDDFT): A widely used method for calculating excited-state properties and potential energy profiles. It is often combined with the Polarizable Continuum Model (PCM) to simulate solvent effects.[12][22]

    • Complete Active Space Self-Consistent Field (CASSCF): A higher-level multireference method used to accurately describe the electronic structures of reactants, products, and especially transition states, which may have significant multiconfigurational character.[23] Results are often improved by applying second-order multireference perturbation theory (MRPT2) to account for dynamic electron correlation.[23]

Relevance to Drug Development

The structural and electronic features that facilitate 7-azaindole's proton transfer chemistry are also key to its utility in drug design.

  • Hinge-Binding Motif: The pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine N7 atom acts as a hydrogen bond acceptor. This arrangement is ideal for forming two key hydrogen bonds with the "hinge region" of the ATP binding site in many protein kinases, making it a highly effective and "privileged" scaffold for kinase inhibitors.[1][2][24]

  • Physicochemical Properties: The presence of the additional nitrogen atom compared to indole modifies properties like pKa, solubility, and lipophilicity, which can be fine-tuned by medicinal chemists to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[24][25]

  • Structural Versatility: The 7-azaindole core provides multiple sites for substitution, allowing for the development of highly potent and selective inhibitors against a wide range of kinase targets.[1][2]

Understanding the fundamental proton transfer behavior of this scaffold can provide insights into its interactions in complex biological environments, including potential proton transfer events with amino acid residues in a protein's active site.

Conclusion

7-azaindole represents a fascinating case study in molecular photophysics, where electronic excitation triggers a complex and environmentally sensitive proton transfer reaction. The mechanism of this transfer—whether concerted or stepwise, in a dimer or mediated by a solvent bridge—continues to be an active area of research, elucidated by a powerful combination of ultrafast spectroscopy and high-level quantum chemical calculations. The quantitative data gathered from these studies provide a detailed kinetic and energetic picture of the process. For drug development professionals, the same hydrogen-bonding capabilities that drive this unique chemistry make 7-azaindole a highly valuable and versatile scaffold for designing targeted therapeutics, particularly in the competitive field of kinase inhibition.

References

The Intricate Electronic Landscape of 7-Azaindole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the electronic structure, photophysical properties, and pharmacological relevance of 7-Azaindole (B17877), a pivotal scaffold in modern medicinal chemistry.

Introduction

7-Azaindole (1H-pyrrolo[2,3-b]pyridine), a bicyclic aromatic compound, has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its unique electronic properties, which distinguish it from its parent molecule, indole, have made it a valuable tool in various scientific domains. As the chromophore of the non-natural amino acid 7-azatryptophan, it serves as a sensitive fluorescent probe for protein structure and dynamics.[1][2][3] Furthermore, its ability to act as a versatile scaffold in medicinal chemistry, particularly as a hinge-binding motif for kinase inhibitors, has cemented its importance in the development of novel therapeutics.[4][5][6] This technical guide provides a comprehensive overview of the electronic structure of 7-azaindole, its photophysical behavior, and its applications, with a focus on quantitative data and detailed experimental methodologies.

Ground and Excited State Electronic Structure

The electronic structure of 7-azaindole is characterized by a π-electron system distributed over the fused pyrrole (B145914) and pyridine (B92270) rings. The nitrogen atom in the pyridine ring introduces significant changes to the electronic landscape compared to indole, influencing its absorption and emission properties, as well as its intermolecular interactions.

High-resolution electronic spectroscopy and computational studies have been instrumental in elucidating the geometric and electronic structure of 7-azaindole in both its ground (S₀) and excited (S₁) states. Upon electronic excitation, the pyridine moiety tends to expand, while the pyrrole ring exhibits only minor geometric alterations.[3][7]

Key Electronic Properties

A number of fundamental electronic properties of 7-azaindole and its related species have been experimentally determined and are crucial for understanding its behavior.

PropertyValueMethodReference
Electron Affinity (7-AI radical)2.6967(8) eVHigh-resolution photoelectron imaging[8][9]
Excited State Energy (S₁)~4.12 eV (33,186 cm⁻¹)Nanosecond REMPI and LIF spectroscopy[10]
Excited State Energy (Neutral Radical)0.8 eV and 1.4 eV above ground statePhotoelectron spectroscopy[8][9]
Dipole-Bound State (7-AI⁻ anion)156 cm⁻¹ below detachment thresholdPhotodetachment spectroscopy[8][9]

Photophysical Properties and Excited-State Dynamics

The photophysics of 7-azaindole are particularly rich and have been the subject of extensive investigation. Its absorption and emission spectra are red-shifted compared to tryptophan, making it a useful fluorescent probe.[1][3] The fluorescence properties of 7-azaindole are highly sensitive to its environment, including solvent polarity and hydrogen bonding interactions.[1]

Fluorescence Lifetime and Quantum Yield

The fluorescence lifetime of 7-azaindole is a key parameter that reflects its excited-state dynamics. This lifetime is significantly influenced by the solvent and the presence of hydrogen-bonding partners.

CompoundSolventFluorescence Lifetime (τ)Quantum Yield (Φf)Reference
7-AzaindoleWater (pH 7, 20°C)910 ps-[1]
1-Methyl-7-azaindoleWater (20°C)21 ns0.55[1]
7-Azaindole-2.55 ns-[3][7]
7-Azaindole-Phenol Complex-30 ps-[10][11]
Excited-State Proton Transfer (ESPT) and Tautomerization

One of the most fascinating aspects of 7-azaindole's photophysics is its ability to undergo excited-state proton transfer (ESPT), particularly in its dimer form or in the presence of protic solvents. This process leads to the formation of a tautomer with distinct fluorescence properties. The 7-azaindole dimer serves as a classic model system for studying double proton transfer, a process relevant to the stability of DNA base pairs.[3][9]

In alcoholic solvents, the tautomerization is often mediated by a solvent molecule, forming a cyclic complex.[1] However, in water, the dynamics are more complex, with evidence suggesting that only a small fraction of the solute population undergoes tautomerization.[1] Ab initio molecular dynamics simulations have shown that in water clusters, the hydrogen transfer is an asynchronous process.[12]

The following diagram illustrates the general mechanism of excited-state double proton transfer in the 7-azaindole dimer.

ESPT_Dimer cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) cluster_tautomer_ground Ground State (S₀) 7AI_dimer 7AI Dimer 7AI_dimer_excited [7AI Dimer] 7AI_dimer->7AI_dimer_excited Photoexcitation (hν) 7AI_dimer_excited->7AI_dimer Fluorescence (hν'') Tautomer_excited [Tautomer] 7AI_dimer_excited->Tautomer_excited ESPT Tautomer_ground Tautomer Tautomer_excited->Tautomer_ground Fluorescence (hν')

Excited-state double proton transfer in the 7-azaindole dimer.

Application in Drug Development: Kinase Inhibition

The electronic structure of 7-azaindole makes it an excellent "hinge-binding" motif in kinase inhibitors.[4][5] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This bidentate hydrogen bonding capability allows 7-azaindole-based compounds to effectively compete with ATP for the kinase's active site.[4]

Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, is a prime example of a successful drug developed from a 7-azaindole fragment.[4][5] The versatility of the 7-azaindole scaffold allows for chemical modifications at multiple positions, enabling the optimization of potency and selectivity for various kinase targets.[4]

The logical workflow for fragment-based drug discovery utilizing the 7-azaindole scaffold can be visualized as follows:

FBDD_Workflow Start Identify Kinase Target Fragment_Screen Fragment Library Screening Start->Fragment_Screen Identify_Hit Identify 7-Azaindole as Hinge-Binding Fragment Fragment_Screen->Identify_Hit SBDD Structure-Based Drug Design (SBDD) Identify_Hit->SBDD SAR Structure-Activity Relationship (SAR) Studies SBDD->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug (e.g., Vemurafenib) Clinical->Drug

Fragment-based drug discovery workflow for 7-azaindole kinase inhibitors.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to study the electronic structure and dynamics of 7-azaindole. Below are overviews of the key methodologies.

High-Resolution Photoelectron Imaging

Objective: To measure the electron affinity of the 7-azaindole radical and to probe the electronic structure of the 7-azaindolide anion.

Methodology:

  • Anion Generation: 7-azaindolide anions (7-AI⁻) are generated in the gas phase, typically using an ion source such as an electrospray ionization source.

  • Ion Trapping and Cooling: The generated anions are guided into an ion trap where they are cooled to cryogenic temperatures to reduce vibrational hot bands.

  • Photodetachment: The cooled anions are irradiated with a tunable laser. If the photon energy exceeds the electron binding energy, an electron is detached.

  • Electron Imaging: The kinetic energy and angular distribution of the photodetached electrons are measured using a velocity-map imaging (VMI) spectrometer.

  • Data Analysis: The photoelectron spectrum is constructed from the imaged electron kinetic energies. The electron affinity is determined from the energy difference between the ground state of the neutral radical and the ground state of the anion.

Picosecond Pump-Probe Spectroscopy

Objective: To measure the excited-state lifetime and study the dynamics of processes like ESPT.

Methodology:

  • Sample Preparation: A solution or gas-phase sample of 7-azaindole or its complex is prepared.

  • Pump Pulse: An ultrashort laser pulse (the "pump") excites the sample to the S₁ electronic state.

  • Probe Pulse: A second, time-delayed ultrashort laser pulse (the "probe") interacts with the excited-state population. The probe can be used to ionize the excited molecules or to stimulate emission.

  • Signal Detection: The ions or the stimulated emission signal is detected as a function of the time delay between the pump and probe pulses.

  • Data Analysis: The decay of the signal over time provides a direct measure of the excited-state lifetime. Rise times can indicate the formation of new species, such as the tautomer.

The workflow for a typical pump-probe experiment is depicted below.

Pump_Probe_Workflow Laser Ultrashort Pulse Laser Beam_Splitter Beam Splitter Laser->Beam_Splitter Delay_Stage Variable Delay Stage Beam_Splitter->Delay_Stage Pump_Beam Pump Pulse Beam_Splitter->Pump_Beam Probe_Beam Probe Pulse Delay_Stage->Probe_Beam Sample Sample Chamber Pump_Beam->Sample Probe_Beam->Sample Detector Detector Sample->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition

Schematic workflow of a pump-probe spectroscopy experiment.

Conclusion

The electronic structure of 7-azaindole gives rise to a rich and complex set of photophysical properties that have been harnessed for both fundamental research and practical applications. Its utility as a fluorescent probe provides valuable insights into biological systems, while its role as a privileged scaffold in drug design continues to drive the development of new and effective therapeutics. A thorough understanding of its electronic landscape, as outlined in this guide, is essential for researchers and scientists seeking to leverage the unique characteristics of this versatile molecule.

References

7-Azaindole as a Fragment in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 7-Azaindole (B17877) in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. 7-Azaindole, a bicyclic heterocycle, is a prominent privileged fragment, particularly in the realm of kinase inhibitors.[1] Its structural resemblance to the purine (B94841) core of ATP allows it to effectively mimic the hydrogen bonding interactions within the hinge region of kinase active sites.[2] The versatility of the 7-azaindole scaffold, with multiple sites for synthetic elaboration, has led to its incorporation into numerous clinical candidates and approved drugs, most notably the BRAF inhibitor Vemurafenib.[3] This guide provides a technical overview of the utility of 7-azaindole in drug discovery, focusing on its physicochemical properties, binding interactions, and the experimental methodologies used to identify and characterize its derivatives.

Physicochemical Properties of 7-Azaindole

The success of 7-azaindole as a molecular fragment is partly due to its favorable physicochemical properties, which provide a solid foundation for developing drug-like molecules. As a bioisostere of indole, the introduction of a nitrogen atom into the benzene (B151609) ring can enhance properties such as solubility and bioavailability.[4]

PropertyValueReference
Molecular Formula C₇H₆N₂[5]
Molecular Weight 118.14 g/mol [5]
Melting Point 105-107 °C[5]
Boiling Point 270 °C[5]
pKa 7.69 ± 0.20[5]
Form White to off-white powder[5]

7-Azaindole as a Kinase Hinge Binder

The primary role of the 7-azaindole scaffold in kinase inhibition is its function as a hinge-binding motif. The pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group can form a bidentate hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine (B156593) portion of ATP.[2] X-ray crystallography studies have revealed two primary binding modes for 7-azaindole-based inhibitors:

  • Normal Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor from the backbone N-H of the (GK+2) residue, while the pyrrole N-H donates a hydrogen bond to the backbone carbonyl of the (GK) residue in the hinge region.

  • Flipped Binding Mode: The 7-azaindole ring is rotated 180 degrees, allowing for different interactions with the hinge residues.

The specific binding mode is influenced by the substitution pattern on the 7-azaindole core and the specific kinase being targeted.

Case Studies: 7-Azaindole in Kinase Inhibitor Development

The 7-azaindole scaffold has been successfully employed to develop inhibitors for a wide range of kinases. The following tables summarize the in vitro potencies of notable 7-azaindole-based inhibitors.

Table 1: BRAF and CSF-1R Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference
Vemurafenib BRAF (V600E)31[6]
BRAF (wild-type)100[6]
C-RAF48[6]
Pexidartinib CSF-1R20[7]
c-Kit10[8]
FLT3160[9]

Table 2: Cyclin-Dependent Kinase (CDK) Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 6 CDK851.3[10]
7-azaindolylideneimidazole 50 Cdc720[11]

Table 3: VEGFR and Other Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference
3-(7-azaindolyl)-4-(het)arylmaleimide 178d VEGFR237[11]
Indole derivative 7 VEGFR-225[12]
7-azaindole 3c CSF1R-[13]
Azaindole 10 PI3Kγ0.05 µM[14]

Experimental Protocols

NMR-Based Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying fragment binding to a target protein. Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly robust.

Protocol: ¹H-¹⁵N HSQC-Based Fragment Screening

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N labeling. Prepare a stock solution of the protein at a concentration of 50-200 µM in a suitable NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O.

  • Fragment Library Preparation: Prepare stock solutions of individual fragments or fragment mixtures in a deuterated solvent such as DMSO-d₆.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.

    • For screening, add a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration typically in the range of 100-500 µM.

    • Acquire a ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.

  • Data Analysis:

    • Overlay the HSQC spectra of the protein with and without the fragment(s).

    • Analyze the spectra for chemical shift perturbations (CSPs) of the protein's amide resonances. Significant CSPs indicate fragment binding.

    • Map the perturbed residues onto the protein structure (if available) to identify the binding site.

  • Hit Validation and Affinity Determination:

    • For validated hits, perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at a constant protein concentration with increasing concentrations of the fragment.

    • Monitor the CSPs as a function of fragment concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

X-ray Crystallography for Protein-Fragment Complexes

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, guiding structure-based drug design.

Protocol: Co-crystallization of Protein-Fragment Complexes

  • Complex Formation:

    • Mix the purified protein with the fragment of interest at a molar ratio that ensures saturation of the binding site (typically a 5- to 10-fold molar excess of the fragment). The final protein concentration is usually in the range of 5-20 mg/mL.

    • Incubate the mixture on ice for at least one hour to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using commercially available or in-house screens.

    • Incubate the crystallization plates at a constant temperature (e.g., 4 °C or 20 °C).

  • Crystal Optimization and Harvesting:

    • Monitor the crystallization trials regularly for crystal growth.

    • Optimize the initial hit conditions by varying the concentrations of the protein, fragment, and crystallant.

    • Once suitable crystals are obtained, harvest them using a cryo-loop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the frozen crystal at a synchrotron source.

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement, using a known structure of the apo-protein as a search model.

    • Build the atomic model of the protein-fragment complex into the electron density map and refine the structure.

  • Structure Analysis:

    • Analyze the final refined structure to determine the precise binding mode of the fragment, including all intermolecular interactions with the protein.

Kinase Inhibition Assays

Several assay formats are available to measure the inhibitory activity of compounds against kinases. Below are protocols for three common luminescence and fluorescence-based assays.

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction:

    • In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound (e.g., a 7-azaindole derivative) in a suitable kinase buffer.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[15]

  • ADP-to-ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert the ADP produced into ATP and initiate a luciferase-based reaction that generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: HTRF® Kinase Assay

  • Kinase Reaction:

    • Set up the kinase reaction in a microplate containing the kinase, a biotinylated substrate, ATP, and the test compound.

    • Incubate to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction and add the detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor).

    • Incubate to allow for binding.

  • Data Acquisition and Analysis:

    • Measure the time-resolved fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm). A high ratio indicates high kinase activity.

    • Determine the IC₅₀ values from the dose-response curves.

Protocol: LanthaScreen® Kinase Binding Assay

  • Assay Setup:

    • In a microplate, combine the kinase (often tagged, e.g., with GST), a europium-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer, and the test compound.

  • Incubation:

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence resonance energy transfer (FRET) signal. Binding of the tracer to the kinase brings the donor (europium) and acceptor (tracer) into proximity, resulting in a high FRET signal.

    • An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

    • Determine the IC₅₀ values from the dose-response curves.

Signaling Pathways Targeted by 7-Azaindole Inhibitors

7-Azaindole-based inhibitors have been developed against kinases involved in key signaling pathways implicated in diseases such as cancer and inflammation.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central regulator of cellular responses to stress and inflammation.[16]

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Receptor Receptor Cytokines->Receptor Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest

Caption: p38 MAPK signaling cascade.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[17]

VEGFR_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds and dimerizes PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Permeability Vascular Permeability VEGFR2->Permeability DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt activates PKC PKC DAG->PKC activates Raf Raf PKC->Raf activates Survival Cell Survival Akt->Survival MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway.

CDK-Mediated Cell Cycle Regulation

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. Their sequential activation drives the progression through different phases of the cell cycle.[18]

CDK_Cell_Cycle_Pathway cluster_G1 G1 Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb pRb CyclinD_CDK46->pRb CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->G1 CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->S CyclinB_CDK1 Cyclin B CDK1 CyclinB_CDK1->G2 E2F E2F Rb->E2F

Caption: Key CDK-cyclin complexes in cell cycle progression.

Conclusion and Future Perspectives

The 7-azaindole scaffold continues to be a highly valuable fragment in drug discovery, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bonding interactions with the kinase hinge region, combined with its synthetic tractability, has cemented its status as a privileged structure. The successful application of FBDD principles to the 7-azaindole fragment, as exemplified by Vemurafenib, underscores the power of this approach. Future efforts will likely focus on exploring novel substitution patterns to enhance selectivity and overcome resistance mechanisms, as well as applying the 7-azaindole scaffold to a broader range of biological targets beyond kinases. Advances in computational chemistry and screening technologies will further accelerate the discovery of new therapeutics based on this versatile fragment.

References

Unveiling Nature's Arsenal: A Technical Guide to the Natural Sources of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with significant therapeutic potential. However, nature itself is a master chemist, having evolved a diverse array of bioactive molecules. This technical guide delves into the natural product sources of 7-azaindole derivatives, providing an in-depth overview of their origins, isolation, and biological activities. The primary focus is on two prominent families of marine-derived 7-azaindole alkaloids: the variolins and the meridianins. These compounds, isolated from sponges and tunicates, have garnered considerable attention for their potent kinase inhibitory activities and potential as anticancer agents.

Marine Invertebrates: A Rich Reservoir of 7-Azaindole Alkaloids

Marine ecosystems, with their immense biodiversity, are a fertile ground for the discovery of novel chemical entities. Sponges and tunicates, in particular, have proven to be prolific producers of alkaloids, including those possessing the 7-azaindole core.

Variolins from the Antarctic Sponge Kirkpatrickia varialosa

The variolin family of alkaloids were first isolated from the rare Antarctic sponge Kirkpatrickia varialosa.[1] These compounds are characterized by a complex pyridopyrrolopyrimidine skeleton. Variolin B, the most active of the series, has demonstrated significant in vitro antitumor and antiviral properties.[2] The biological activity of the variolins is linked to their ability to inhibit cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[3] This inhibition disrupts the normal progression of cell division, making them promising candidates for cancer therapy.[3]

Meridianins from the Tunicate Aplidium meridianum

The meridianins are a group of 3-(2-aminopyrimidine)-indole alkaloids isolated from the Antarctic tunicate Aplidium meridianum.[1][4] These compounds feature a brominated and/or hydroxylated indole (B1671886) framework linked to a 2-aminopyrimidine (B69317) moiety at the C-3 position.[4] Similar to the variolins, meridianins are potent inhibitors of a range of protein kinases, including CDKs, glycogen (B147801) synthase kinase-3 (GSK-3), and casein kinase 1 (CK1).[2][4] The substitution pattern on the indole ring, particularly the presence of bromine atoms, influences their inhibitory activity, with meridianin E being one of the most active congeners.[2]

Experimental Protocols: Isolation and Purification

The isolation of 7-azaindole derivatives from their natural sources is a multi-step process that requires careful extraction and chromatographic purification. The general workflow involves the collection and extraction of the marine organism, followed by solvent partitioning and a series of chromatographic separations to yield the pure compounds.

A generalized workflow for the isolation of these marine alkaloids is depicted below:

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification cluster_analysis Structure Elucidation Collection Collection of Marine Organism (e.g., Sponge, Tunicate) Preparation Trituration or Lyophilization Collection->Preparation SolventExtraction Extraction with Organic Solvents (e.g., Acetone, Ethanol, DCM/MeOH) Preparation->SolventExtraction Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) SolventExtraction->Partitioning CC Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Partitioning->CC HPLC High-Performance Liquid Chromatography (e.g., Reversed-Phase C18) CC->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS, UV, IR) HPLC->Spectroscopy PureCompound Pure 7-Azaindole Derivative Spectroscopy->PureCompound G cluster_pathway CDK-Mediated Cell Cycle Progression cluster_inhibition Inhibition by 7-Azaindole Derivatives CDK_Cyclin CDK/Cyclin Complex Substrate Substrate (e.g., Rb protein) CDK_Cyclin->Substrate Phosphorylation Progression Cell Cycle Progression Arrest Cell Cycle Arrest pSubstrate Phosphorylated Substrate pSubstrate->Progression Azaindole Variolins / Meridianins Azaindole->CDK_Cyclin Inhibition

References

Unveiling the Quantum World of 7-Azaindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the theoretical and experimental landscape of 7-Azaindole (B17877), this guide offers researchers, scientists, and drug development professionals a comprehensive overview of its photophysical properties, computational modeling, and therapeutic potential. Central to its unique characteristics is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), a process that has been extensively studied through both theoretical calculations and experimental validations.

7-Azaindole, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry and a model system for studying fundamental photochemical processes. Its structural similarity to tryptophan makes it a valuable fluorescent probe in biological systems.[1] The photophysics of 7-azaindole are dominated by the ESIPT process, where a proton is transferred between the pyrrole (B145914) nitrogen and the pyridine (B92270) nitrogen in the excited state, leading to a tautomeric form with distinct fluorescent properties.[1][2] This guide will explore the theoretical underpinnings of this process, detail the experimental methods used for its investigation, and highlight its significance in the design of novel therapeutics.

Theoretical Calculations of 7-Azaindole Properties

Computational chemistry provides invaluable insights into the electronic structure and dynamics of 7-azaindole. A variety of theoretical methods have been employed to unravel the mechanisms of its photophysical behavior, particularly the ESIPT process.

Computational Methodologies

Theoretical studies of 7-azaindole and its complexes often utilize a combination of quantum mechanical methods to accurately describe the ground and excited electronic states. Commonly employed methods include:

  • Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods are widely used to calculate the optimized geometries, vibrational frequencies, and electronic transition energies of 7-azaindole in both its ground (S0) and first excited singlet (S1) states.[3] TD-DFT is particularly effective for modeling the excited-state potential energy surfaces and investigating the ESIPT mechanism.[3]

  • Complete Active Space Self-Consistent Field (CASSCF): For a more accurate description of the electronic structure, especially in regions of the potential energy surface where electron correlation is significant (like transition states), CASSCF is often employed.[4][5] This method allows for a multi-reference treatment of the electronic wavefunction.

  • Second-Order Multireference Perturbation Theory (MRPT2): To account for dynamic electron correlation on top of the static correlation captured by CASSCF, MRPT2 calculations are often performed.[4][5] This provides more accurate energy barriers and reaction energies for the ESIPT process.

Commonly used basis sets in these calculations include Pople-style basis sets like 6-31G(d,p), 6-311G(d,p), and 6-311+G(d,p), which provide a good balance between computational cost and accuracy.[4]

Key Theoretical Findings

Theoretical studies have elucidated several key aspects of 7-azaindole's behavior:

  • ESIPT Mechanism: Calculations have confirmed that in the presence of a protic solvent molecule like water or methanol, 7-azaindole can form a cyclic complex that facilitates a double proton transfer in the excited state.[1][6] The transfer is typically a concerted but asynchronous process.[5]

  • Solvent Effects: The solvent environment plays a critical role in the ESIPT process. Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent.[5] Studies have shown that the solvent can significantly lower the energy barrier for proton transfer.[4] In nonpolar solvents, the ESIPT is often mediated by a single alcohol molecule.[5]

  • Energy Barriers: Computational studies have been instrumental in quantifying the energy barriers for the ESIPT reaction. For instance, in a water-bridged 7-azaindole complex, the calculated barrier in the S1 state can be as low as 5.94 kcal/mol, indicating a facile process.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on 7-azaindole, providing a comparative overview of its photophysical properties.

PropertySolvent/ComplexCalculated Value (Method)Experimental ValueReference
Absorption Maximum (λ_abs) Vapor4.25 eV (DFT)4.31 eV[7]
Water-288 nm[1]
Emission Maximum (λ_em) Water (Normal)-399 nm[2]
Water (Tautomer)-~500 nm[1]
Methanol (Tautomer)-480 nm[2]
Fluorescence Lifetime (τ_f) Water (pH 7)-910 ps[1]
1-Methyl-7-azaindole in Water-21 ns[1]
Fluorescence Quantum Yield 1-Methyl-7-azaindole in Water-0.55[1]
ESIPT Energy Barrier (S1) 7AI-(H₂O)₂ Complex5.94 kcal/mol (TDDFT)-[3]
7AI-(CH₃OH) in Heptane- (MRPT2//SMD/CASSCF)-[5]

Experimental Protocols

The theoretical predictions regarding 7-azaindole's properties are validated through a range of experimental techniques. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Spectroscopy

This technique is crucial for studying the dynamics of the ESIPT process.

Objective: To measure the fluorescence decay kinetics of 7-azaindole and its tautomer to determine the rates of proton transfer.

Methodology:

  • Sample Preparation: Solutions of 7-azaindole are prepared in the desired solvent (e.g., water, methanol, heptane) at a concentration that minimizes self-aggregation (typically in the micromolar range). For studies of solvent-mediated proton transfer, the solvent is of high purity (HPLC grade).[1]

  • Excitation: The sample is excited with a picosecond or femtosecond pulsed laser at a wavelength corresponding to the absorption maximum of the normal form of 7-azaindole (e.g., 288 nm in water).[1]

  • Detection: The fluorescence emission is collected at different wavelengths, corresponding to the emission of the normal form and the tautomer. A time-correlated single-photon counting (TCSPC) system or a fluorescence up-conversion setup is used to measure the fluorescence decay profiles with high temporal resolution.[1]

  • Data Analysis: The decay curves are fitted to exponential functions to extract the fluorescence lifetimes. The rise time of the tautomer emission provides a direct measure of the rate of the forward proton transfer reaction.[1]

Steady-State Absorption and Emission Spectroscopy

These techniques provide fundamental information about the electronic transitions of 7-azaindole.

Objective: To determine the absorption and emission maxima of 7-azaindole in different environments.

Methodology:

  • Sample Preparation: As described for time-resolved spectroscopy.

  • Absorption Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_abs) is determined.

  • Emission Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at its λ_abs, and the emission is scanned over a range of wavelengths to determine the emission maximum (λ_em).

Molecular Docking and 3D-QSAR (for Drug Development)

These computational experiments are vital for understanding the interaction of 7-azaindole derivatives with biological targets.

Objective: To predict the binding mode and affinity of 7-azaindole-based inhibitors to their target proteins (e.g., kinases).

Methodology:

  • Target Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structures of the 7-azaindole derivatives are built and optimized using molecular mechanics or quantum mechanics methods.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose of the ligands in the active site of the protein. The program samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.[8][9]

  • 3D-QSAR Analysis: For a series of compounds, Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build a model that correlates the 3D properties of the molecules with their biological activity.[9] This model can then be used to predict the activity of new, untested compounds.

Visualizing the World of 7-Azaindole

The following diagrams, generated using the DOT language, illustrate key processes and workflows related to the study of 7-azaindole.

ESIPT_Process cluster_ground Ground State (S0) cluster_excited Excited State (S1) 7AI_N 7-Azaindole (Normal Form) 7AI_N_S1 7-Azaindole (Normal Form) 7AI_N->7AI_N_S1 Absorption (Light) 7AI_N_S1->7AI_N Fluorescence (Normal Emission) TS Transition State 7AI_N_S1->TS Proton Transfer (ESIPT) 7AI_T_S1 7-Azaindole* (Tautomer Form) TS->7AI_T_S1 7AI_T_S1->7AI_N Fluorescence (Tautomer Emission)

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) process in 7-Azaindole.

Theoretical_Workflow Start Define System (7-Azaindole + Solvent) Geom_Opt Geometry Optimization (DFT) Start->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Excited_State Excited-State Calculation (TD-DFT/CASSCF) Geom_Opt->Excited_State PES_Scan Potential Energy Surface Scan Excited_State->PES_Scan Properties Calculate Properties (λ_abs, λ_em) Excited_State->Properties TS_Search Transition State Search PES_Scan->TS_Search Energy_Barrier Calculate Energy Barrier (MRPT2) TS_Search->Energy_Barrier End Analysis & Comparison with Experiment Energy_Barrier->End Properties->End

Caption: A typical workflow for the theoretical calculation of 7-Azaindole properties.

Kinase_Inhibition Kinase Kinase Active Site Hinge Region ATP Binding Pocket 7AI_Inhibitor 7-Azaindole Derivative Pyridine N (H-bond acceptor) Pyrrole NH (H-bond donor) Kinase:hinge->7AI_Inhibitor:n7 H-bond Kinase:hinge->7AI_Inhibitor:n1 H-bond Inhibition Inhibition of Phosphorylation 7AI_Inhibitor->Inhibition ATP ATP ATP->Kinase Binding blocked

Caption: Mechanism of kinase inhibition by a 7-Azaindole based drug.

Application in Drug Development

The 7-azaindole scaffold is a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors.[10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The 7-azaindole core can form two crucial hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of the adenine (B156593) base of ATP.[10][11] This makes it an excellent starting point for the design of potent and selective kinase inhibitors.[10] For example, Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, is based on the 7-azaindole scaffold.[10] Computational techniques like molecular docking and 3D-QSAR are instrumental in designing and optimizing these inhibitors to improve their potency and selectivity.[9] Furthermore, 7-azaindole derivatives have been investigated as inhibitors for other targets, such as the DDX3 DEAD-box helicase, demonstrating the versatility of this scaffold in drug discovery.[8]

References

Introduction to 7-Azaindole spectroscopy (UV-Vis, NMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry and materials science. Structurally, it consists of a pyridine (B92270) ring fused to a pyrrole (B145914) ring. This arrangement imparts unique electronic and hydrogen-bonding properties, making it a valuable building block for developing kinase inhibitors, anticancer agents, and fluorescent probes.[1][2] As a bioisostere of indole, 7-azaindole is found in numerous pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics is fundamental for structure elucidation, reaction monitoring, and predicting its behavior in various chemical and biological environments.

This technical guide provides an in-depth overview of the Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy of 7-azaindole, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their analytical work.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like 7-azaindole, the absorption of UV-Vis radiation primarily corresponds to π → π* transitions. The absorption spectrum is sensitive to the molecular environment, including solvent polarity and the molecule's aggregation state.

Spectral Data

The UV-Vis absorption spectrum of 7-azaindole is characterized by distinct bands in the ultraviolet region. The position of the absorption maximum (λmax) exhibits a slight redshift in polar solvents compared to nonpolar solvents.[3] In concentrated solutions of nonpolar solvents, aggregation can occur, leading to the formation of dimers and other aggregates, which results in a bathochromic (red) shift in the absorption onset.[4] For instance, in 3-methylpentane, the monomer absorbs around 305 nm, while the dimer absorbs at approximately 320 nm.[4]

Solventλmax 1 (nm)λmax 2 (nm)Reference
Cyclohexane (CH)289298[3]
Dichloromethane (DCM)290299[3]
Acetonitrile (ACN)290299[3]
Methanol (MeOH)290299[3]

Table 1: UV-Vis Absorption Maxima (λmax) of 7-Azaindole in Various Solvents.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the standard procedure for obtaining a UV-Vis absorption spectrum of 7-azaindole.

1. Sample Preparation:

  • Accurately weigh a small amount of 7-azaindole powder.
  • Dissolve the sample in a UV-grade solvent of choice (e.g., methanol, cyclohexane) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • From the stock solution, prepare a dilute solution (typically in the micromolar range, ~1-10 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 Absorbance Units).

2. Instrument Setup:

  • Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 20-30 minutes for stabilization.
  • Select the "Scan" or "Spectrum" mode in the instrument software.
  • Set the desired wavelength range for the scan (e.g., 200-400 nm).

3. Baseline Correction:

  • Fill a quartz cuvette with the pure solvent that was used to dissolve the sample. This will serve as the "blank."
  • Ensure the cuvette is clean and that the optical faces are free of fingerprints or smudges.
  • Place the blank cuvette in the sample holder and perform a baseline correction (also called "autozero" or "blanking"). This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.

4. Sample Measurement:

  • Empty the cuvette, rinse it with a small amount of the 7-azaindole sample solution, and then fill it with the sample solution.
  • Place the sample cuvette back into the instrument.
  • Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.
  • Save and export the resulting spectrum data.

Visualization: UV-Vis Experimental Workflow

UV_Vis_Workflow prep Sample Preparation (Dissolve 7-Azaindole in UV-grade solvent) blank Baseline Correction (Measure solvent blank) prep->blank setup Instrument Setup (Warm-up, Set Wavelength Range) setup->blank measure Sample Measurement (Acquire spectrum of 7-Azaindole solution) blank->measure Place sample in instrument analyze Data Analysis (Identify λmax, Determine Absorbance) measure->analyze

UV-Vis Spectroscopy Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 7-azaindole, both ¹H and ¹³C NMR are routinely used for structural confirmation.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

Spectral Data (in DMSO-d₆):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)11.66br s-
H68.16dd4.7, 1.5
H47.91dd7.8, 1.5
H37.49t2.9
H57.03dd7.8, 4.7
H26.46dd3.1, 1.9

Table 2: ¹H NMR Spectroscopic Data for 7-Azaindole in DMSO-d₆.

Interpretation:

  • The N-H proton (H1) is significantly deshielded and appears as a broad singlet far downfield due to hydrogen bonding and its acidic nature.

  • The protons on the pyridine ring (H4, H5, H6) appear in the aromatic region. H6 is the most deshielded due to its proximity to the electronegative pyridine nitrogen. The coupling constants (J values) are characteristic of ortho (H4-H5, ~7.8 Hz) and meta (H4-H6, ~1.5 Hz) coupling.

  • The protons on the pyrrole ring (H2, H3) are more shielded compared to those on the pyridine ring.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically non-equivalent carbon atoms in the molecule.

Spectral Data (in DMSO-d₆):

CarbonChemical Shift (δ, ppm)
C7a148.9
C6142.9
C4127.7
C2126.8
C3a120.3
C5115.6
C3100.2

Table 3: ¹³C NMR Spectroscopic Data for 7-Azaindole in DMSO-d₆.

Interpretation:

  • The carbon atoms of the pyridine ring (C4, C5, C6) and the bridgehead carbons (C3a, C7a) appear in the typical aromatic region for heterocyclic compounds.

  • The pyrrole carbons (C2, C3) are generally found at higher field (more shielded) compared to the pyridine carbons. C7a is the most deshielded carbon due to its position adjacent to both the pyrrole and pyridine nitrogens.

Experimental Protocol: NMR Spectroscopy

This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 2-5 mg of 7-azaindole for ¹H NMR or 10-20 mg for ¹³C NMR.
  • Transfer the sample into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent. The residual solvent peak is also commonly used for referencing (e.g., DMSO-d₆ at 2.50 ppm for ¹H).[5][6]
  • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

2. Instrument Setup & Data Acquisition:

  • Log into the NMR spectrometer's control software.
  • Insert the sample into the spinner turbine and adjust its depth using a depth gauge.
  • Carefully place the sample into the NMR magnet.
  • Load a standard set of acquisition parameters for the desired experiment (¹H or ¹³C).
  • Tune and match the probe to the correct frequency for the nucleus being observed.
  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
  • Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.
  • For ¹H NMR, set the appropriate number of scans (e.g., 8 or 16). For ¹³C NMR, a much larger number of scans is required due to the low natural abundance of ¹³C (e.g., 128, 256, or more).
  • Initiate the data acquisition.

3. Data Processing:

  • Once the acquisition is complete, perform a Fourier transform on the Free Induction Decay (FID) signal.
  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
  • Perform a baseline correction to obtain a flat baseline.
  • Calibrate the chemical shift axis by referencing the TMS peak to 0 ppm or the residual solvent peak to its known value.
  • For ¹H spectra, integrate the peaks to determine the relative ratios of protons.

Visualization: NMR Experimental Workflow```dot

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References

Methodological & Application

Methods for Incorporating 7-Azaindole into Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of the non-canonical amino acid 7-azaindole (B17877), primarily in the form of 7-azatryptophan (B1233867) (AzaTrp), into synthetic peptides. The unique photophysical properties of 7-azatryptophan, a fluorescent analog of tryptophan, make it an invaluable tool for studying peptide and protein structure, dynamics, and interactions.[1][2] Its incorporation allows for the site-specific introduction of a fluorescent probe with red-shifted absorption and emission spectra compared to natural tryptophan, enabling selective spectroscopic analysis.[2][3]

The predominant method for incorporating 7-azatryptophan is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[1] This document will focus on providing detailed protocols for this widely used methodology, from the preparation of the necessary building block, Fmoc-L-7-azatryptophan-OH, to the final cleavage, purification, and characterization of the 7-azaindole containing peptide.

Data Presentation

The successful incorporation of 7-azatryptophan into peptides is dependent on the chosen synthesis strategy and reagents. The following tables summarize available quantitative data for key steps in the process.

Table 1: Synthesis and Derivatization of L-7-Azatryptophan

StepMethodReagentsYieldPurityReference
Asymmetric Synthesis of L-7-AzaTrpAlkylation of chiral glycine-Ni(II) complex3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, chiral Ni(II) complex49% (overall, 3 steps)High diastereoselectivity[1]
Fmoc DerivatizationReaction with Fmoc-ClL-7-Azatryptophan, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)99%High (by RP-HPLC)[1]

Table 2: Solid-Phase Synthesis of a 7-Azatryptophan Containing Peptide

Peptide SequenceSynthesis MethodCoupling ReagentCleavage CocktailCrude PurityReference
azaTrp-Tyr-OHAutomated SPPSHOBt esterTFA/H₂O/TIPS (95:2.5:2.5)Not Reported[1]

Experimental Protocols

Preparation of Fmoc-L-7-Azatryptophan-OH

While Fmoc-L-7-azatryptophan-OH is commercially available, it can also be synthesized from L-7-azatryptophan.

Materials:

  • L-7-Azatryptophan

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • 1 M HCl

  • Diethyl ether

  • Ethyl acetate/hexane (for recrystallization)

Protocol:

  • Dissolve L-7-Azatryptophan in a 10% sodium bicarbonate solution in water.

  • Add a solution of Fmoc-Cl in dioxane dropwise while stirring vigorously at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until completion.

  • Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-L-7-Azatryptophan-OH. A reported yield for this process is 99%.[1]

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of a generic peptide containing 7-azatryptophan.

Materials:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids (including Fmoc-L-7-Azatryptophan-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HATU, HBTU, PyBOP, DIC)

  • Activator base (e.g., DIPEA, Oxyma)

  • Cleavage cocktail (see section 3)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Once complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-L-7-Azatryptophan-OH:

    • The coupling of Fmoc-L-7-Azatryptophan-OH can be achieved using standard coupling reagents such as HBTU/HOBt.[1] Other efficient reagents include HATU and PyBOP.

    • Follow the same procedure as in step 3, using Fmoc-L-7-Azatryptophan-OH.

    • A double coupling (repeating the coupling step) may be beneficial to ensure high incorporation efficiency.[1]

  • Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3) steps for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under vacuum.

Cleavage and Deprotection

The choice of cleavage cocktail is critical to prevent side reactions with the 7-azaindole ring. Studies have shown that the aza-tryptophan side chain can be susceptible to cleavage during standard TFA treatment.[1]

Recommended Cleavage Cocktail ("Reagent K" type): [1]

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Protocol:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Analysis

Purification:

  • The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

  • A common mobile phase system is a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.

  • The optimal gradient will depend on the peptide's hydrophobicity.

  • Collect fractions and analyze them by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide.

Analysis:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.[1]

  • Analytical RP-HPLC: To determine the purity of the final product.[1]

Mandatory Visualizations

Fmoc_Synthesis_Workflow cluster_synthesis Synthesis of Fmoc-L-7-Azatryptophan-OH L_AzaTrp L-7-Azatryptophan Reaction Reaction in 10% NaHCO3 (aq) 0°C to RT, 4-6h L_AzaTrp->Reaction Fmoc_Cl Fmoc-Cl in Dioxane Fmoc_Cl->Reaction Workup Aqueous Workup (Wash with Ether, Acidify with HCl) Reaction->Workup Filtration Filtration and Drying Workup->Filtration Recrystallization Recrystallization (Ethyl Acetate/Hexane) Filtration->Recrystallization Final_Product Fmoc-L-7-Azatryptophan-OH Recrystallization->Final_Product

Caption: Workflow for the synthesis of Fmoc-L-7-Azatryptophan-OH.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid wash3 Wash and Dry final_deprotect->wash3 cleave 4. Cleavage from Resin & Side-chain Deprotection wash3->cleave precipitate 5. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify analyze 7. Analysis (MS, HPLC) purify->analyze end Pure Peptide analyze->end

Caption: General workflow for the solid-phase synthesis of peptides containing 7-azatryptophan.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein G Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates CRE cAMP Response Element (CRE) CREB->CRE Binds to Gene_Transcription Gene Transcription CRE->Gene_Transcription Initiates Peptide 7-Azaindole Peptide (GPCR Ligand) Peptide->GPCR Binds and Activates

Caption: Hypothetical signaling pathway probed by a 7-azaindole containing peptide ligand.

References

Application of 7-Azaindole in Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole (B17877) scaffold has emerged as a privileged structure in the design of protein kinase inhibitors. Its unique chemical properties, particularly its ability to act as a bioisostere of adenine, the core component of ATP, make it an excellent candidate for targeting the ATP-binding site of kinases. This document provides a comprehensive overview of the application of 7-azaindole in kinase inhibitor design, including its mechanism of action, key advantages, and detailed protocols for the evaluation of 7-azaindole-based inhibitors.

The 7-azaindole core mimics the hydrogen bonding pattern of adenine, forming two crucial hydrogen bonds with the kinase hinge region.[1][2][3] The pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the pyrrole (B145914) -NH group serves as a hydrogen bond donor.[2][3] This bidentate interaction anchors the inhibitor in the ATP-binding pocket, providing a strong foundation for achieving high potency and selectivity.[1][2] The versatility of the 7-azaindole scaffold allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune the pharmacological properties of the inhibitor to achieve desired potency, selectivity, and pharmacokinetic profiles.[2][3] A notable example of a successful drug molecule incorporating this scaffold is Vemurafenib, an FDA-approved inhibitor of B-RAF kinase for the treatment of melanoma.[1][3][4]

Key Advantages of the 7-Azaindole Scaffold

  • Hinge-Binding Motif: The primary advantage of the 7-azaindole scaffold is its effectiveness as a hinge-binding motif, forming two key hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[1][2][3]

  • Structural Versatility: The 7-azaindole ring system offers multiple sites for chemical modification, allowing for the optimization of inhibitor properties through structure-activity relationship (SAR) studies.[2][3]

  • Improved Physicochemical Properties: Compared to the parent indole (B1671886) scaffold, the additional nitrogen atom in the 7-azaindole ring can improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.[5][6]

  • Proven Clinical Success: The clinical success of Vemurafenib and the progression of other 7-azaindole-based inhibitors into clinical trials underscore the therapeutic potential of this scaffold.[1][4][7]

Data Presentation: Inhibitory Activity of 7-Azaindole Derivatives

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected 7-azaindole-based kinase inhibitors against various kinase targets.

Table 1: IC50 Values of Vemurafenib Against Various Kinases

Kinase TargetIC50 (nM)
BRAF (V600E)13 - 31
C-Raf6.7 - 48
BRAF (wild type)100 - 160
SRMS18
ACK119
KHS151
FGR63

Table 2: IC50 Values of 7-Azaindole-Based Aurora Kinase Inhibitors

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Reference
R76344.86.8[7]
PF-0381473550.8-[7]
GSK1070916>250-fold selective for B0.381.5[8]

Table 3: IC50 Values of 7-Azaindole-Based JAK Kinase Inhibitors

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Tofacitinib (6f)110203.3-[9]
Delgocitinib (6g)2.82.61358[9]
Peficitinib (6j)3.95.00.714.8[9]

Table 4: IC50 Values of 7-Azaindole-Based ROCK Kinase Inhibitors

CompoundROCK IC50 (nM)Reference
Compound 471[10]
Compound 10p30[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of 7-azaindole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of an inhibitor.

Materials:

  • Kinase of interest (e.g., BRAF, Aurora A, JAK2, ROCK)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Kinase Buffer A (5X): 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35

  • Test Inhibitor (serially diluted in DMSO)

  • 384-well plate (low volume, non-binding surface)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled H₂O.

    • Prepare a 3X solution of the kinase/antibody mixture in 1X Kinase Buffer A. The final concentrations will need to be optimized for each kinase but are typically in the low nanomolar range.

    • Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A. The optimal concentration is typically near the Kd of the tracer for the kinase.

    • Prepare a serial dilution of the test inhibitor in 100% DMSO. Then, dilute these stocks into 1X Kinase Buffer A to create 3X inhibitor solutions.

  • Assay Assembly:

    • Add 5 µL of the 3X test inhibitor solution to the wells of the 384-well plate. Include a positive control (no inhibitor, DMSO only) and a negative control (no kinase).

    • Add 5 µL of the 3X kinase/antibody mixture to all wells except the negative control. Add 5 µL of 1X Kinase Buffer A to the negative control wells.

    • Add 5 µL of the 3X tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of a 7-azaindole-based inhibitor on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A375 for BRAF inhibitors)

  • Complete cell culture medium

  • Test Inhibitor (serially diluted in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor in complete medium from a DMSO stock. The final DMSO concentration should be ≤ 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a sigmoidal dose-response curve.[12]

Visualizations

The following diagrams illustrate key concepts related to the application of 7-azaindole in kinase inhibitor design.

G cluster_0 MAPK/ERK Signaling Pathway cluster_1 Inhibition by 7-Azaindole Derivative RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Vemurafenib Vemurafenib (7-Azaindole based) Vemurafenib->RAF Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a 7-azaindole-based B-RAF inhibitor.

G cluster_0 Kinase Inhibitor Screening Workflow Compound_Library 7-Azaindole Compound Library Primary_Screen Primary Screen (e.g., HTRF, LanthaScreen) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Cell_Based_Assays Cell-Based Assays (Viability, Target Engagement) Lead_Compounds->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR) Cell_Based_Assays->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Caption: General workflow for the screening and development of 7-azaindole-based kinase inhibitors.

Caption: Hydrogen bonding interactions between the 7-azaindole scaffold and the kinase hinge region.

References

Application Notes and Protocols: 7-Azaindole Derivatives in Medicinal Chemistry for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole (B17877) scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] Its unique ability to form two crucial hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases makes it a highly effective pharmacophore.[1][2] This structural feature has led to the development of numerous potent and selective inhibitors targeting key signaling pathways implicated in cancer progression. One of the most notable successes is Vemurafenib, a 7-azaindole-containing drug approved by the FDA for the treatment of melanoma with BRAF V600E mutations.[3]

These application notes provide a comprehensive overview of the role of 7-azaindole derivatives in cancer therapy, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

7-Azaindole derivatives primarily exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.[4] Deregulation of kinase activity is a hallmark of many cancers. The 7-azaindole core serves as an excellent ATP-competitive inhibitor scaffold.[1] Two major signaling pathways frequently targeted by these derivatives are the MAPK/ERK and PI3K/AKT/mTOR pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth and division. In many cancers, such as melanoma, mutations in proteins like BRAF lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[5] 7-Azaindole derivatives, such as the FDA-approved drug Vemurafenib, are designed to inhibit mutated BRAF, thereby blocking downstream signaling through MEK and ERK and inhibiting cancer cell growth.[5]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (e.g., V600E mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 7-Azaindole Derivative (e.g., Vemurafenib) Inhibitor->BRAF

MAPK/ERK Signaling Pathway Inhibition
PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling network that is frequently dysregulated in a wide range of tumors, promoting cell survival and proliferation.[6] 7-Azaindole derivatives have been developed as potent inhibitors of PI3K, blocking the conversion of PIP2 to PIP3 and subsequent activation of AKT and mTOR.[6] This inhibition can induce apoptosis and halt cancer cell growth.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Inhibitor 7-Azaindole Derivative Inhibitor->PI3K

PI3K/AKT/mTOR Pathway Inhibition

Data Presentation: In Vitro Efficacy of 7-Azaindole Derivatives

The following tables summarize the in vitro inhibitory activities of representative 7-azaindole derivatives against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of 7-Azaindole Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
7-Azaindole-isoindolinonePI3Kγ35[7]
7-Azaindole-isoindolinonePI3Kγ50[7]
Pyrazole-substituted 7-azaindoleAurora A128[4]
Pyrazole-substituted 7-azaindoleAurora B5.7[4]
N-nitrobenzenesulfonyl-4-azaindolec-Met20[4]
N-nitrobenzenesulfonyl-4-azaindolec-Met70[4]
3-(7-azaindolyl)-4-arylmaleimideVEGFR-237[4]
3-(6-azaindolyl)-4-arylmaleimideVEGFR-248[4]
7-Azaindole derivativeBRAF (V600E)13[3]

Table 2: Anti-proliferative Activity of 7-Azaindole Derivatives in Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 (µM)Reference
7-Azaindole-isoindolinoneTHP-1Leukemia0.040[7]
Nicotinamide-based derivativeHCT-116Colorectal Cancer9.3[8]
Nicotinamide-based derivativeHepG-2Liver Cancer7.8[8]
Indolin-2-one derivativeMCF-7Breast Cancer0.74[9]
Indolin-2-one derivativeHepG-2Liver Cancer1.13[9]
Thiazoline-tetralin derivativeMCF-7Breast Cancer19.13[10]
Thiazoline-tetralin derivativeA549Lung Cancer15.69[10]
Quinazoline derivativeMCF-7Breast Cancer6.246[11]
Pyrazole derivativeMCF-7Breast Cancer16.50[11]
Coumarin sulfonamide derivativeMCF-7Breast Cancer10.62[11]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize 7-azaindole derivatives.

General Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of 7-Azaindole Derivative purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay Biochemical Kinase Assay (IC50 Determination) characterization->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) kinase_assay->cell_viability western_blot Western Blot Analysis (Target Engagement & Pathway Modulation) cell_viability->western_blot xenograft Xenograft Mouse Model western_blot->xenograft treatment Compound Administration xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Efficacy & Toxicity Analysis monitoring->analysis

General Drug Discovery Workflow
Protocol 1: Synthesis of a Vemurafenib Analog (A Representative 7-Azaindole Derivative)

This protocol describes a convergent synthesis approach for a Vemurafenib analog.[12][13]

Part A: Synthesis of Hydrazides

  • Esterification: Convert the starting carboxylic acid to its corresponding methyl ester via Fischer esterification using methanol (B129727) and sulfuric acid in toluene (B28343) at reflux (100°C).

  • Hydrazinolysis: React the methyl ester with a 1M ethanolic solution of hydrazine (B178648) at reflux (80°C) for 48 hours to yield the corresponding hydrazide.

Part B: Synthesis of 5-bromo-3-carboxyaldehyde-7-azaindole

  • Formylation: Perform a Duff reaction on 5-bromo-7-azaindole (B68098) by adding hexamethylenetetramine (HMTA) in a mixture of acetic acid and water at reflux for 16 hours.

Part C: Final Condensation

  • N-Acylhydrazone Formation: Add the synthesized aldehyde from Part B to the hydrazide from Part A in ethanol (B145695) with catalytic hydrochloric acid at room temperature for 6 hours to form the final N-acylhydrazone product.

  • Purification: Purify the final compound using column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method to determine the IC50 value of a 7-azaindole derivative against a target kinase.

Materials:

  • Recombinant human kinase (e.g., BRAF, PI3K, Aurora Kinase, VEGFR-2)

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Test compound (7-azaindole derivative)

  • Kinase-Glo® Max Assay Kit

  • White 96-well plates

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Master Mixture Preparation: Prepare a master mix containing kinase buffer, ATP, and the appropriate substrate.

  • Assay Plate Setup:

    • Add the master mixture to each well of a 96-well plate.

    • Add the diluted test compound to the test wells.

    • Add vehicle control (buffer with DMSO) to the positive control wells.

    • Add kinase buffer without enzyme to the blank wells.

  • Kinase Reaction: Initiate the reaction by adding the diluted kinase to the test and positive control wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.

    • Add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the effect of a 7-azaindole derivative on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (7-azaindole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (medium with DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 4: Western Blot Analysis for Target Engagement

This protocol is used to assess the effect of a 7-azaindole derivative on the phosphorylation status of its target kinase and downstream signaling proteins.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BRAF, anti-total-BRAF, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal.

Protocol 5: In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a 7-azaindole derivative.[1]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Human cancer cell line

  • Sterile PBS and Matrigel (optional)

  • Test compound and vehicle

  • Calipers

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration.

    • Inject the cell suspension subcutaneously into the flank of the immunodeficient mice.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth by measuring tumor dimensions with calipers.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound and vehicle control to the respective groups according to the planned dose, schedule, and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Efficacy Evaluation:

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion

7-Azaindole derivatives represent a highly promising class of compounds in the field of oncology. Their versatile scaffold allows for the development of potent and selective inhibitors against a range of clinically relevant kinases. The protocols and data presented in these application notes provide a framework for the continued research and development of novel 7-azaindole-based cancer therapeutics. By employing these standardized methodologies, researchers can effectively characterize new chemical entities and advance the most promising candidates toward clinical evaluation.

References

Application Notes and Protocols for the Regioselective Functionalization of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical functionalization of 7-azaindole (B17877) at specific positions. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively modify it is crucial for the development of new therapeutic agents. These notes cover key methods for functionalization at the C2, C3, C6, and N1 positions, including reaction conditions, quantitative yield data, and detailed experimental procedures.

Overview of 7-Azaindole Functionalization

The reactivity of the 7-azaindole core allows for functionalization at several positions. The pyrrole (B145914) ring is generally more electron-rich and susceptible to electrophilic substitution, particularly at the C3 position. The pyridine (B92270) ring is more electron-deficient. Modern synthetic methods, including C-H activation and directed metalation, have enabled selective functionalization at positions that are not intrinsically reactive.

C3-Position Functionalization: Iodine-Catalyzed Chalcogenation

A direct and efficient method for the regioselective introduction of chalcogens (S, Se, SCN) at the C3 position of NH-free 7-azaindoles has been developed using an iodine-catalyzed system.[1][2][3] This approach is versatile and provides access to a diverse range of C3-chalcogenated 7-azaindoles.

Quantitative Data for C3-Chalcogenation
EntryElectrophile/ReagentProductYield (%)Reference
1ThiophenolC3-Sulfenylated 7-azaindole95[1]
24-MethylthiophenolC3-(p-tolylthio)-7-azaindole92[1]
34-ChlorothiophenolC3-(4-chlorophenylthio)-7-azaindole88[1]
4Diphenyl diselenideC3-Selenylated 7-azaindole85[1]
5Potassium thiocyanateC3-Thiocyanated 7-azaindole78[1]
Experimental Protocol: General Procedure for C3-Sulfenylation[1]
  • To a dried round-bottom flask equipped with a magnetic stirrer, add 7-azaindole (1.0 equiv) and DMSO (0.2 M).

  • Add iodine (20 mol %) to the solution and stir for 5 minutes at room temperature.

  • Add the corresponding thiol (1.1 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours in open air.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water and a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction Workflow

C3_Sulfenylation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 7_Azaindole 7-Azaindole Conditions 80 °C, 6 h 7_Azaindole->Conditions Thiol Thiol Thiol->Conditions I2 Iodine (cat.) I2->Conditions DMSO DMSO (Solvent/Oxidant) DMSO->Conditions Quench Quench with Na2S2O3 Conditions->Quench Extraction EtOAc Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product C3-Sulfenylated 7-Azaindole Purification->Product

Caption: Workflow for the iodine-catalyzed C3-sulfenylation of 7-azaindole.

C2 and C6-Position Functionalization: Directed Metalation and "DMG Dance"

A powerful strategy for the regioselective functionalization of 7-azaindole at the C2 and C6 positions involves directed ortho-metalation (DoM) utilizing a carbamoyl (B1232498) directing group.[1][4][5][6][7][8] A "directed metalation group (DMG) dance" allows for sequential functionalization at C6 and then C2.

Quantitative Data for C2 and C6-Functionalization
PositionDirecting GroupBaseElectrophileProductYield (%)Reference
C6N7-CON(iPr)2s-BuLi/TMEDAI26-Iodo-7-azaindole derivative95[1]
C6N7-CON(iPr)2s-BuLi/TMEDATMSCl6-TMS-7-azaindole derivative98[1]
C2N1-CON(iPr)2LDAMeI2-Methyl-7-azaindole derivative85[9]
C2N1-CON(iPr)2LDAPhCHO2-(hydroxy(phenyl)methyl)-7-azaindole derivative78[9]
Experimental Protocol: C6-Functionalization via Directed ortho-Metalation[1]
  • Dissolve N7-carbamoyl-7-azaindole (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add s-BuLi (1.1 equiv) dropwise, and stir the solution for 1 hour at -78 °C.

  • Add the electrophile (1.2 equiv) and continue stirring at -78 °C for 2 hours.

  • Quench the reaction at -78 °C with a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Logical Relationship: The "DMG Dance"

DMG_Dance Start N7-Carbamoyl-7-azaindole Step1 1. Directed Metalation (C6) 2. Electrophile (E1) Start->Step1 Intermediate C6-Functionalized N7-Carbamoyl-7-azaindole Step1->Intermediate Step2 DMG Dance (N7 to N1 migration) Intermediate->Step2 Migrated C6-Functionalized N1-Carbamoyl-7-azaindole Step2->Migrated Step3 1. Directed Metalation (C2) 2. Electrophile (E2) Migrated->Step3 Final_Product C2,C6-Difunctionalized 7-Azaindole Step3->Final_Product

Caption: Logical workflow of the "DMG Dance" for sequential C6 and C2 functionalization.

C2-Position Functionalization: Palladium-Catalyzed Arylation

Palladium-catalyzed direct C-H arylation is a valuable method for introducing aryl groups at the C2 position of 7-azaindoles.[10][11][12] This reaction typically proceeds with high regioselectivity.

Quantitative Data for C2-Arylation
EntryArylating AgentCatalyst/LigandProductYield (%)Reference
1IodobenzenePd(OAc)2/PPh32-Phenyl-7-azaindole85[10]
24-IodotoluenePd(OAc)2/PPh32-(p-tolyl)-7-azaindole82[10]
31-Iodo-4-methoxybenzenePd(OAc)2/PPh32-(4-methoxyphenyl)-7-azaindole78[10]
41-Bromo-4-fluorobenzenePd(OAc)2/SPhos2-(4-fluorophenyl)-7-azaindole91[13][14]
Experimental Protocol: General Procedure for C2-Arylation[10]
  • In a sealed tube, combine 7-azaindole (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)2 (5 mol %), PPh3 (10 mol %), and K2CO3 (2.0 equiv).

  • Add a suitable solvent, such as DMA or toluene.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by column chromatography.

Reaction Pathway

C2_Arylation Reactants 7-Azaindole + Aryl Halide OxAdd Oxidative Addition Reactants->OxAdd Catalyst Pd(0) Catalyst Catalyst->OxAdd Pd_Intermediate Ar-Pd(II)-X OxAdd->Pd_Intermediate CH_Activation C-H Activation at C2 Pd_Intermediate->CH_Activation Cyclometalated Palladacycle Intermediate CH_Activation->Cyclometalated RedElim Reductive Elimination Cyclometalated->RedElim RedElim->Catalyst Catalyst Regeneration Product C2-Aryl-7-azaindole RedElim->Product

Caption: Simplified catalytic cycle for the palladium-catalyzed C2-arylation of 7-azaindole.

N1-Position Functionalization: Copper-Catalyzed N-Alkynylation

The nitrogen at the N1 position of the 7-azaindole pyrrole ring can be functionalized through methods such as copper-catalyzed N-alkynylation.[15][16] This provides a route to N-substituted 7-azaindoles which can be further elaborated.

Quantitative Data for N-Alkynylation
EntryAlkyneCatalyst SystemProductYield (%)Reference
1PhenylacetyleneCuI/DMAP1-(phenylethynyl)-7-azaindole92[15]
2(Trimethylsilyl)acetyleneCuI/DMAP1-((trimethylsilyl)ethynyl)-7-azaindole88[15]
31-HeptyneCuI/DMAP1-(hept-1-yn-1-yl)-7-azaindole85[15]
4EthynylcyclohexaneCuI/DMAP1-(cyclohexylethynyl)-7-azaindole90[15]
Experimental Protocol: General Procedure for N-Alkynylation[15]
  • To a reaction tube, add 7-azaindole (1.0 equiv), CuI (10 mol %), and DMAP (1.0 equiv).

  • Add a solvent such as 1,2-dichloroethane (B1671644) (DCE).

  • Add the terminal alkyne (1.2 equiv) to the mixture.

  • Stir the reaction at room temperature under an air atmosphere for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite.

  • Wash the Celite pad with dichloromethane.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Experimental Workflow

N_Alkynylation Start Mix 7-Azaindole, CuI, and DMAP in DCE Add_Alkyne Add Terminal Alkyne Start->Add_Alkyne React Stir at Room Temperature (12-24h) Add_Alkyne->React Filter Filter through Celite React->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product N1-Alkynylated 7-Azaindole Purify->Product

References

Application Notes and Protocols for Site-Specific Incorporation of 7-Azatryptophan into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azatryptophan (B1233867) (7-AW) is a fluorescent analog of the natural amino acid tryptophan, where a nitrogen atom replaces the carbon at the 7th position of the indole (B1671886) ring. This substitution endows 7-AW with unique photophysical properties, making it a powerful, minimally perturbing probe for investigating protein structure, dynamics, and interactions.[1][2] Unlike tryptophan, 7-AW exhibits a red-shifted absorption and emission spectrum, allowing for its selective excitation and detection even in the presence of multiple endogenous tryptophans.[1][2][3] Its fluorescence is also highly sensitive to the local environment, being quenched in aqueous surroundings and enhanced in hydrophobic pockets, which provides valuable insights into protein folding and conformational changes.[2][4]

This document provides detailed application notes and protocols for the site-specific incorporation of 7-AW into proteins using amber suppression technology in both E. coli and cell-free expression systems. It also covers methods for the purification and analysis of 7-AW-labeled proteins.

Principle of Site-Specific Incorporation: Amber Suppression

Site-specific incorporation of 7-AW is achieved through the expansion of the genetic code.[1][2] This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. This orthogonal pair functions independently of the host cell's translational machinery. The aaRS is engineered to specifically recognize and charge 7-AW onto the suppressor tRNA. This suppressor tRNA possesses an anticodon (CUA) that recognizes the amber stop codon (UAG), which has been introduced at the desired location in the gene of interest. During translation, when the ribosome encounters the UAG codon, the charged suppressor tRNA delivers 7-AW, resulting in its incorporation at a single, defined position within the protein sequence.[1]

cluster_0 Orthogonal Translational Machinery cluster_1 Host Cell Translation 7-AW 7-AW Orthogonal\naaRS Orthogonal aaRS 7-AW->Orthogonal\naaRS Recognized & Activated Charged tRNA 7-AW-tRNA(CUA) Orthogonal\naaRS->Charged tRNA Suppressor\ntRNA (CUA) Suppressor tRNA (CUA) Suppressor\ntRNA (CUA)->Orthogonal\naaRS Charged with 7-AW Ribosome Ribosome Charged tRNA->Ribosome Delivers 7-AW mRNA mRNA with UAG codon mRNA->Ribosome Translation Full-length Protein\nwith 7-AW Full-length Protein with 7-AW Ribosome->Full-length Protein\nwith 7-AW

Principle of the orthogonal system for 7-AW incorporation.

Quantitative Data Summary

The efficiency of 7-AW incorporation and the final yield of the modified protein can vary depending on the expression system, the specific protein, and the location of the incorporation site.

Table 1: Site-Specific Incorporation Efficiency and Protein Yield

Protein TargetExpression SystemIncorporation Efficiency (%)Protein Yield (mg/L)Reference
Zika Virus NS2B-NS3 ProteaseE. coli (in vivo)High (Mass spectrometry confirmed)0.8 - 4.2 (from 100 mL culture)[5]
Annexin A5E. coli (Tryptophan Auxotroph - Biosynthetic)~80~17[6][7]
Staphylococcal NucleaseE. coli (Tryptophan Auxotroph - Biosynthetic)~98Not specified[8]
Phage Lambda LysozymeE. coli (Tryptophan Auxotroph - Biosynthetic)Efficient (not quantified)Not specified[9]

Table 2: Photophysical Properties of 7-Azatryptophan

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Reference(s)
Water~288~400Low[2]
AcetonitrileNot Specified~362Higher[2]
n-PropanolNot Specified~367 and ~520Higher[2]
Diethyl etherNot Specified~345Higher[2]
In Staphylococcal NucleaseNot Specified355Not Specified
In Annexin A5~288~358Not Specified[2]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 7-AW in E. coli

This protocol describes the in vivo incorporation of 7-AW using an orthogonal synthetase/tRNA system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid encoding the target gene with an in-frame amber (TAG) codon at the desired position.

  • Plasmid encoding the orthogonal 7-AW-specific aminoacyl-tRNA synthetase (e.g., a mutant PylRS) and its cognate tRNA.

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • 7-Azatryptophan (7-AW)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Purification resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the UAG codon) and the plasmid carrying the orthogonal synthetase/tRNA pair. Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2]

  • Induction: Add 7-AW to a final concentration of 1 mM.[2][5] Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[2]

  • Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight with shaking to enhance proper protein folding.[2]

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[2]

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Clarification: Clarify the lysate by centrifugation (e.g., 30,000 x g for 1 hour at 4°C).

  • Protein Purification: Purify the 7-AW-labeled protein from the clarified lysate using standard chromatography techniques suitable for your protein's purification tag (e.g., affinity chromatography for His-tagged proteins).[10]

Start Start Co-transform E. coli Co-transform E. coli Start->Co-transform E. coli Overnight Culture Overnight Culture Co-transform E. coli->Overnight Culture Scale-up Culture Scale-up Culture Overnight Culture->Scale-up Culture Induction Add 7-AW and IPTG Scale-up Culture->Induction OD600 = 0.6-0.8 Protein Expression Overnight at 18-25°C Induction->Protein Expression Cell Harvest Cell Harvest Protein Expression->Cell Harvest Cell Lysis & Clarification Cell Lysis & Clarification Cell Harvest->Cell Lysis & Clarification Protein Purification Protein Purification Cell Lysis & Clarification->Protein Purification Analysis Analysis Protein Purification->Analysis

Workflow for site-specific incorporation of 7-AW in E. coli.
Protocol 2: Cell-Free Protein Synthesis (CFPS) with 7-AW

CFPS offers a rapid alternative for producing proteins containing 7-AW, especially for toxic proteins.

Materials:

  • Cell-free protein synthesis kit (e.g., based on E. coli S30 extract or PURE system)

  • DNA template (plasmid or linear PCR product) with the gene of interest containing a UAG codon.

  • Orthogonal aminoacyl-tRNA synthetase and suppressor tRNA for 7-AW (may need to be added separately depending on the kit).

  • 7-Azatryptophan (7-AW)

  • Amino acid mixture (lacking tryptophan if possible)

Procedure:

  • Reaction Setup: Thaw the cell-free extract and other reaction components on ice.

  • Component Assembly: In a microcentrifuge tube on ice, combine the reaction buffer, amino acid mixture, energy source, DNA template, orthogonal synthetase and tRNA, and 7-AW according to the manufacturer's instructions. The optimal concentration of 7-AW may need to be determined empirically, but a starting point of 1-2 mM is common.

  • Initiation: Add the cell-free extract to the reaction mixture.

  • Incubation: Incubate the reaction at the recommended temperature (typically 30-37°C) for several hours (2-6 hours, or as recommended by the manufacturer).

  • Protein Analysis: After incubation, the synthesized protein can be directly analyzed by SDS-PAGE, Western blot, or used for functional assays. For purification, refer to standard protocols based on the protein's affinity tag.[10]

Protocol 3: Confirmation of 7-AW Incorporation by Mass Spectrometry

Procedure:

  • Sample Preparation: Purify the protein containing 7-AW. For intact mass analysis, desalt the protein sample using a C4 ZipTip or dialysis. For peptide mapping, digest the protein with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Intact Mass Analysis: Analyze the desalted protein by ESI-MS. The expected mass will be that of the protein with tryptophan (186.0793 Da) replaced by 7-azatryptophan (187.0749 Da), resulting in a mass shift of +0.9956 Da per incorporation.

    • Peptide Mapping: Analyze the digested peptides by LC-MS/MS. Identify the peptide containing the UAG codon position and confirm the mass of that peptide corresponds to the incorporation of 7-AW. Fragment the peptide to confirm the location of the modification.

Protocol 4: Fluorescence Spectroscopy of 7-AW Labeled Proteins

This protocol provides a general guideline for acquiring fluorescence spectra.

Materials:

  • Purified 7-AW labeled protein

  • Appropriate buffer

  • Fluorometer

  • Quartz cuvette

Procedure:

  • Sample Preparation: Prepare a solution of the purified protein in the desired buffer. A typical starting concentration is in the low micromolar range.

  • Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes. Set the desired temperature.

  • Background Measurement: Record the fluorescence spectrum of the buffer alone.

  • Sample Measurement:

    • For selective excitation of 7-AW, use an excitation wavelength of ~290-310 nm, where tryptophan absorption is minimal.

    • Record the emission spectrum over a range of ~320-500 nm.

    • Subtract the buffer spectrum from the sample spectrum.

  • Data Analysis: Determine the wavelength of maximum emission (λem) and the fluorescence intensity. Changes in these parameters upon addition of a ligand, denaturant, or another interacting protein can provide information on binding, folding, and conformational changes.[11][12][13]

Protein with 7-AW Protein with 7-AW Ligand Binding Ligand Binding Protein with 7-AW->Ligand Binding Investigate Conformational Change Conformational Change Protein with 7-AW->Conformational Change Monitor Protein Folding/Unfolding Protein Folding/Unfolding Protein with 7-AW->Protein Folding/Unfolding Study Change in Fluorescence Change in Fluorescence (Intensity, λem) Ligand Binding->Change in Fluorescence Conformational Change->Change in Fluorescence Protein Folding/Unfolding->Change in Fluorescence

Applications of 7-AW in studying protein biophysics.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Protein Yield 7-AW may affect protein folding or stability, leading to degradation.Lower the expression temperature and shorten the induction time. Co-express molecular chaperones.[1]
No or Low Incorporation (Site-Specific Method) Inefficient amber suppression.Verify the sequences of the orthogonal synthetase and tRNA. Optimize the concentration of 7-AW. Ensure sufficient expression levels of the synthetase and tRNA.[1]
Readthrough of Amber Codon The amber codon is recognized by release factor 1 (RF1).Use an E. coli strain with a deleted or modified RF1.[1]
High Background Fluorescence Contamination from other fluorescent molecules.Ensure high purity of the protein sample. Use high-quality buffers and solvents.
Mass Spectrometry Signal is Weak or Absent Low protein concentration or poor ionization.Concentrate the protein sample. Optimize mass spectrometer settings.

Conclusion

The site-specific incorporation of 7-Azatryptophan provides a robust and versatile tool for researchers in structural biology and drug development. Its unique fluorescent properties offer a sensitive handle to probe the local environment within a protein, enabling detailed studies of protein folding, conformational dynamics, and molecular interactions. The protocols provided here offer a solid foundation for the successful production and analysis of proteins containing this valuable non-canonical amino acid. Optimization of expression and analytical conditions for each specific protein of interest will be key to achieving high yields and obtaining high-quality data.[1]

References

Application Notes and Protocols for High-Throughput Screening Assays Using 7-Azaindole Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 7-azaindole-based probes in high-throughput screening (HTS) assays. The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, frequently employed in the development of kinase inhibitors and other therapeutic agents.[1] This document outlines methodologies for key biochemical and cell-based assays to identify and characterize novel 7-azaindole compounds.

Introduction to 7-Azaindole Probes in HTS

The 7-azaindole core is a bioisostere of indole (B1671886) and a versatile scaffold for developing kinase inhibitors due to its ability to form critical hydrogen bonds with the kinase hinge region.[2] High-throughput screening of 7-azaindole libraries has led to the discovery of potent inhibitors for a variety of targets, including those involved in cancer, viral infections, and immune regulation.[3][4][5][6][7] The assays described herein are designed for the rapid and efficient screening of large compound libraries to identify promising 7-azaindole-based drug candidates.

Biochemical Assays for Kinase Inhibition

Biochemical assays are essential for determining the direct inhibitory activity of 7-azaindole compounds on purified enzymes. These assays are typically conducted in a high-throughput format to screen large compound libraries.

In Vitro Kinase Assay (Generic Protocol)

This protocol describes a general method for assessing the inhibition of a specific kinase by 7-azaindole probes. It can be adapted for various kinases such as PI3K, CDK9, and HPK1.[8][9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-azaindole compounds against a target kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is detected, often using luminescence, fluorescence, or radioactivity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • DTT (Dithiothreitol)

  • 7-Azaindole compounds dissolved in DMSO

  • 384-well white, opaque microplates

  • Plate reader capable of measuring luminescence or fluorescence

Experimental Protocol:

  • Compound Preparation: Prepare a serial dilution of the 7-azaindole test compounds in 100% DMSO.

  • Assay Plate Preparation: Dispense 1 µL of the serially diluted compounds or DMSO (for vehicle control) into the wells of a 384-well plate.

  • Enzyme Preparation: Dilute the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare a substrate and ATP mixture in 1x Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume is typically 5 µL.

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add a detection reagent (e.g., ADP-Glo™ Reagent) to stop the reaction and measure the remaining ATP or the generated ADP.[8]

    • Incubate as per the detection reagent manufacturer's instructions.

    • Read the luminescence or fluorescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary: 7-Azaindole Kinase Inhibitors

The following table summarizes the inhibitory activities of various 7-azaindole derivatives against different kinases.

Compound/DerivativeTarget KinaseIC50 (nM)Assay Type
PDK1 Inhibitors
Compound 16PDK11100Biochemical Assay
Compound 42PDK12300 (cellular)Cellular Mechanistic Assay
PI3K Inhibitors
Compound B6PI3Kδ1Enzyme Assay
Compound B7PI3Kδ1Enzyme Assay
Compound B13PI3Kγ0.5Enzyme Assay
Compound C2PI3Kδ0.4Enzyme Assay
HIV-1 RT Inhibitors
Compound 8HIV-1 RT (Wild Type)730FRET Assay
Compound 10HIV-1 RT (Wild Type)580FRET Assay
Haspin/GSK-3β Inhibitors
Unnamed Hit CompoundHaspin150Enzyme Assay

Data compiled from multiple sources.[3][6][7][11]

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of 7-azaindole compounds in a more physiologically relevant context. These assays can measure cytotoxicity, antiviral activity, and effects on specific signaling pathways.

MTT Cell Viability and Proliferation Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[12][13][14]

Objective: To determine the cytotoxic effects of 7-azaindole compounds on cultured cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)[15]

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 7-Azaindole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom microplates

  • Multi-well spectrophotometer

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the 7-azaindole compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

SARS-CoV-2 Pseudovirus Entry Assay

This assay is used to screen for compounds that inhibit the entry of SARS-CoV-2 into host cells by targeting the interaction between the viral spike protein and the human ACE2 receptor.[4][11][16][17][18]

Objective: To identify 7-azaindole compounds that block SARS-CoV-2 pseudovirus entry into host cells.

Principle: Replication-incompetent lentiviral or VSV particles are pseudotyped with the SARS-CoV-2 spike protein and carry a reporter gene (e.g., luciferase or GFP). Inhibition of viral entry is quantified by a reduction in the reporter signal.

Materials:

  • HEK293T cells stably expressing human ACE2 and TMPRSS2.[11]

  • SARS-CoV-2 spike-pseudotyped viral particles (e.g., lentivirus or VSV-based).[11][16]

  • 7-Azaindole compounds dissolved in DMSO.

  • Cell culture medium.

  • 96-well white or clear-bottom plates.

  • Luminometer or fluorescence microscope.

Experimental Protocol:

  • Cell Seeding: Seed 293T-ACE2-TMPRSS2 cells in a 96-well plate.

  • Compound and Virus Incubation: In a separate plate, pre-incubate serial dilutions of the 7-azaindole compounds with the SARS-CoV-2 pseudovirus for 1 hour at 37°C.

  • Infection: Add the compound-virus mixture to the cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Signal Detection:

    • For luciferase-based assays, lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.[18]

    • For GFP-based assays, quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration and determine the EC50 (half-maximal effective concentration) value.

Quantitative Data Summary: Cell-Based Assays
Compound/DerivativeAssay TypeTarget/Cell LineIC50/EC50
Anticancer Activity
Compound P1CytotoxicityHOS cells88.79 nM
7-AIDCytotoxicityHeLa cells16.96 µM/ml
7-AIDCytotoxicityMCF-7 cells14.12 µM/ml
7-AIDCytotoxicityMDA-MB-231 cells12.69 µM/ml
Antiviral Activity
G7aSARS2-S pseudovirusA549/MRC-5 cellsEC50 = 9.08 µM

Data compiled from multiple sources.[4][12][15]

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways targeted by 7-azaindole probes and the experimental workflows is crucial for understanding their mechanism of action and for designing effective screening strategies.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[19] Many 7-azaindole derivatives have been developed as PI3K inhibitors.[11]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole probes on PI3K.

HPK1 Signaling in T-Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[20] Inhibition of HPK1 by 7-azaindole derivatives can enhance T-cell activation, a promising strategy in cancer immunotherapy.[21][22]

HPK1_Signaling TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates & Inhibits JNK_Pathway JNK Pathway SLP76->JNK_Pathway Activates T_Cell_Activation T-Cell Activation JNK_Pathway->T_Cell_Activation Azaindole_HPK1 7-Azaindole Inhibitor Azaindole_HPK1->HPK1 Inhibition

Caption: HPK1 negatively regulates T-cell activation, a process that can be blocked by 7-azaindole inhibitors.

CDK9 in Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK9), in complex with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb), which is crucial for transcriptional elongation.[23][24][25][26][27] 7-azaindole inhibitors of CDK9 can modulate gene expression and are being investigated as anticancer agents.

CDK9_Transcription PTEFb P-TEFb (CDK9/Cyclin T1) RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates Transcription_Elongation Productive Transcription Elongation RNA_Pol_II->Transcription_Elongation Release DSIF_NELF->RNA_Pol_II Promoter-proximal pausing Azaindole_CDK9 7-Azaindole Inhibitor Azaindole_CDK9->PTEFb Inhibition

Caption: CDK9 promotes transcriptional elongation, a key process targeted by 7-azaindole inhibitors.

Aurora Kinase Signaling in Mitosis

Aurora kinases are essential for proper cell division, and their dysregulation is linked to cancer.[1][2][6][28][29] 7-azaindole compounds have been identified as inhibitors of Aurora kinases.

Aurora_Kinase_Mitosis Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Azaindole_Aurora 7-Azaindole Inhibitor Azaindole_Aurora->Aurora_A Inhibition Azaindole_Aurora->Aurora_B Inhibition

Caption: Aurora kinases regulate key mitotic events and are targets for 7-azaindole-based inhibitors.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and characterize 7-azaindole inhibitors.

HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_screen Secondary & Confirmatory Screens cluster_cellular_assays Cellular Assays cluster_lead_optimization Lead Optimization Compound_Library 7-Azaindole Compound Library Primary_Assay High-Throughput Biochemical Assay (e.g., Kinase Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Binding Assay) Dose_Response->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Cytotoxicity Cytotoxicity Assay (e.g., MTT) Selectivity_Profiling->Cytotoxicity Target_Engagement Cellular Target Engagement Assay Cytotoxicity->Target_Engagement Phenotypic_Assay Phenotypic Assay (e.g., Antiviral Assay) Target_Engagement->Phenotypic_Assay SAR_Studies Structure-Activity Relationship (SAR) Phenotypic_Assay->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: A generalized workflow for the high-throughput screening of 7-azaindole compound libraries.

References

7-Azaindole: A Privileged Scaffold in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole (B17877), a bicyclic heterocycle isostere of indole (B1671886), has emerged as a "privileged scaffold" in medicinal chemistry and organic synthesis. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a highly sought-after building block in the design of biologically active molecules. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the synthetic utility of 7-azaindole, particularly in the development of kinase inhibitors and other therapeutic agents. The 7-azaindole core is present in several approved drugs, highlighting its significance in pharmaceutical research.[1][2]

Applications in Medicinal Chemistry

The 7-azaindole moiety is a key component in a multitude of bioactive compounds, demonstrating a broad spectrum of therapeutic potential. Its ability to mimic the indole nucleus while offering altered physicochemical properties, such as improved solubility and metabolic stability, has led to its incorporation into numerous drug candidates.[3]

Kinase Inhibition

A primary application of the 7-azaindole scaffold is in the design of protein kinase inhibitors.[4] Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole core serves as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition.[5][6]

Notable Examples of 7-Azaindole-Containing Kinase Inhibitors:

  • Vemurafenib (PLX4032): An FDA-approved drug for the treatment of metastatic melanoma with the BRAF V600E mutation.[5]

  • PLX4720: A potent and selective inhibitor of the BRAF V600E kinase, structurally related to Vemurafenib.

  • GSK1070916A: An inhibitor of Aurora B kinase, a key regulator of mitosis, with potential applications in cancer therapy.[7]

  • Pim-1 Kinase Inhibitors: Several 7-azaindole derivatives have shown potent inhibition of Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis.[6]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: 7-azaindole-based compounds have been developed as selective and covalent inhibitors of FGFR4 for the treatment of hepatocellular carcinoma.[8]

Synthetic Methodologies and Protocols

The functionalization of the 7-azaindole core is crucial for modulating the pharmacological properties of the resulting molecules. Various synthetic strategies have been developed to introduce diverse substituents at different positions of the bicyclic ring system.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation on the 7-azaindole scaffold.

Table 1: Summary of Cross-Coupling Reactions on 7-Azaindole Derivatives

Cross-Coupling ReactionSubstrateReagents and ConditionsProductYield (%)Reference
Suzuki-Miyaura Coupling 3-Iodo-7-azaindoleArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C3-Aryl-7-azaindole75-90[9]
Sonogashira Coupling 3-Iodo-7-azaindoleTerminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, rt3-Alkynyl-7-azaindole80-95[10]
Heck Coupling 3-Bromo-7-azaindoleAlkene, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C3-Alkenyl-7-azaindole60-85[11]
Buchwald-Hartwig Amination 4-Chloro-7-azaindoleAmine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C4-Amino-7-azaindole70-88[12]
  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, add 3-iodo-7-azaindole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (B91453) (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture at 100 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (B1210297) (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired 3-aryl-7-azaindole.

C-H Functionalization

Direct C-H bond activation and functionalization represent an atom-economical and efficient strategy for modifying the 7-azaindole nucleus, avoiding the need for pre-functionalized starting materials.[13]

  • Reactant Preparation: To a reaction vial, add 2-amino-3-iodopyridine (B10696) (0.2 mmol), the internal alkyne (0.3 mmol), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

  • Solvent and Base Addition: Add 1,2-dichloroethane (B1671644) (2.0 mL) as the solvent, followed by the addition of silver carbonate (Ag₂CO₃) (2.0 equiv) as an oxidant and base.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with dichloromethane (B109758) (10 mL), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired 2,3-disubstituted 7-azaindole.

Quantitative Data

The biological activity of 7-azaindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the target kinase. The efficiency of the synthetic steps is measured by the reaction yield.

Table 2: Biological Activity of Selected 7-Azaindole-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference
Vemurafenib (PLX4032)BRAF V600E31[14]
PLX4720BRAF V600E13[14]
GSK1070916AAurora B3.5[7]
A 7-azaindole derivativePim-19[6]
Compound 30 FGFR415[8]
PexidartinibCSF1R13[14]
AbemaciclibCDK4/62/10[14]
TofacitinibJAK31[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which 7-azaindole derivatives operate is crucial for understanding their mechanism of action and for designing improved therapeutic agents.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 7-azaindole-based inhibitors.

B_Raf_Signaling_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF B-RAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Vemurafenib Vemurafenib (7-Azaindole Derivative) Vemurafenib->BRAF Inhibits

Caption: B-RAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Angiogenesis ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse Inhibitor 7-Azaindole FGFR Inhibitor Inhibitor->FGFR1 Inhibits

Caption: Simplified FGFR1 signaling cascade and its inhibition.

Experimental Workflow Diagrams

The following workflows illustrate the key stages in the discovery and evaluation of 7-azaindole-based kinase inhibitors.

FBDD_Workflow Lib Fragment Library (including 7-azaindoles) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen HitID Hit Identification & Validation Screen->HitID Struct Structural Biology (Co-crystallization) HitID->Struct SBDD Structure-Based Design & Optimization Struct->SBDD SBDD->Screen Iterative Screening Lead Lead Compound SBDD->Lead Kinase_Inhibitor_Screening_Workflow AssayDev Biochemical Assay Development HTS High-Throughput Screening (HTS) AssayDev->HTS HitConf Hit Confirmation & Dose-Response HTS->HitConf IC50 IC50 Determination HitConf->IC50 Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity CellAssay Cell-Based Assays (Target Engagement & Efficacy) IC50->CellAssay Selectivity->CellAssay LeadOpt Lead Optimization CellAssay->LeadOpt

References

Application Notes and Protocols for Fluorescence Resonance Energy Transfer (FRET) using 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Azaindole (B17877) in FRET

7-Azaindole and its amino acid analog, 7-azatryptophan (B1233867) (7AW), are powerful fluorescent probes for studying biomolecular interactions and conformational changes using Fluorescence Resonance Energy Transfer (FRET). As a tryptophan analog, 7AW can be biosynthetically incorporated into proteins, providing an intrinsic FRET probe with minimal structural perturbation.[1][2] Its key advantages include a red-shifted absorption and emission spectrum compared to tryptophan, which helps in reducing background fluorescence from native tryptophan residues, and a high sensitivity of its fluorescence properties to the local environment.[1][3]

These application notes provide a comprehensive guide to utilizing 7-azaindole and its derivatives in FRET assays, covering their photophysical properties, potential FRET partners, experimental protocols for protein labeling and FRET measurements, and data analysis.

Photophysical Properties of 7-Azaindole and Derivatives

The utility of 7-azaindole in FRET stems from its favorable photophysical characteristics. Methylation at the N1 position of the indole (B1671886) ring can further enhance its quantum yield and fluorescence lifetime.[3]

Property7-Azaindole1-Methyl-7-azaindole7-Azatryptophan7-Azaindole-deoxyriboside
Absorption Max (λ_abs) ~288 nm (in water)[3]-~288 nm (red-shifted from tryptophan by 10 nm)[3]-
Emission Max (λ_em) ~370-390 nm (in water)[3]-~397 nm (red-shifted from tryptophan by 46 nm)[3]388 nm[4]
Quantum Yield (Φ) 0.023 (in water)[4]0.55 (in water)[3]-0.53[4]
Fluorescence Lifetime (τ) 0.91 ns (in water)[3]21 ns (in water)[3]0.78 ns (in water, pH 7)[3]-

Note: The photophysical properties of 7-azaindole are highly sensitive to the solvent environment. In protic solvents like alcohols, it can undergo excited-state proton transfer (ESPT), leading to a dual emission that can complicate FRET analysis.[3] Careful consideration of the buffer and solvent system is therefore crucial.

Recommended FRET Pairs with 7-Azaindole

7-Azaindole and its derivatives can serve as either a FRET donor or acceptor, depending on the spectral properties of the partner fluorophore.

DonorAcceptorFörster Distance (R₀) in ÅNotes
p-Cyanophenylalanine (PheCN)7-Azatryptophan (7AW) 18.5 ± 0.5[2]A well-characterized pair using non-canonical amino acids. The spectral separation between PheCN and 7AW is advantageous for data analysis.[2]
TryptophanCoumarin (B35378) derivatives~22[5]7-Azatryptophan can be expected to have a similar R₀ with coumarin acceptors due to its spectral similarity to tryptophan.
Methoxycoumarin (Mcm)Acridonylalanine (Acd)15-40[1]While not directly involving 7-azaindole, this pair highlights the utility of coumarin derivatives which are potential partners for 7-azaindole.
7-Azatryptophan (7AW) BODIPY dyes-BODIPY dyes have absorption spectra that can overlap with the emission of 7AW, making them potential acceptors. Specific R₀ values would need to be calculated based on the specific BODIPY derivative.
7-Azatryptophan (7AW) Fluorescent Proteins (e.g., mCherry)-The emission of 7AW can overlap with the excitation of red fluorescent proteins. R₀ values would need to be determined experimentally.

Experimental Protocols

Site-Specific Incorporation of 7-Azatryptophan into Proteins

This protocol outlines the expression of a target protein with a site-specifically incorporated 7-azatryptophan residue using the amber suppression method in E. coli.[6]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 7-azatryptophan.

  • Luria-Bertani (LB) medium and M9 minimal medium.

  • 7-Azatryptophan.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotics.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the synthetase/tRNA plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of M9 minimal medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add 7-azatryptophan to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Incubate the culture at 20-25°C for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the 7-azatryptophan-labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_purification Purification pTarget Target Gene (with TAG codon) Transformation Co-transformation pTarget->Transformation pSynthetase Synthetase/tRNA Plasmid pSynthetase->Transformation Growth Cell Growth (M9 Medium) Transformation->Growth Induction Induction (7AW + IPTG) Growth->Induction Expression Protein Expression (20-25°C) Induction->Expression Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis Harvest->Lysis Purification Chromatography Lysis->Purification PureProtein Purified 7AW-labeled Protein Purification->PureProtein cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis D_only Donor-only Protein ExciteD Excite at Donor λ D_only->ExciteD A_only Acceptor-only Protein A_only->ExciteD DA_sample Donor-Acceptor Protein DA_sample->ExciteD RecordSpectra Record Emission Spectra ExciteD->RecordSpectra Corrections Background & Crosstalk Correction RecordSpectra->Corrections CalcE Calculate FRET Efficiency (E) Corrections->CalcE start Labeled Protein (PheCN & 7AW) denaturant Prepare samples with varying [Urea] start->denaturant fret_measurement Measure FRET Efficiency (E) denaturant->fret_measurement plot Plot E vs. [Urea] fret_measurement->plot analysis Fit to two-state model (Cm, ΔGu) plot->analysis end Unfolding Parameters analysis->end cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase Active Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate_I FRET-labeled Peptide Substrate_I->Phosphorylation Protease_I Protease Phosphorylation->Protease_I NoCleavage No Cleavage Protease_I->NoCleavage HighFRET High FRET NoCleavage->HighFRET Inhibitor Inhibitor InactiveKinase Inactive Kinase Inhibitor->InactiveKinase NoPhosphorylation No Phosphorylation InactiveKinase->NoPhosphorylation Substrate_II FRET-labeled Peptide Substrate_II->NoPhosphorylation Protease_II Protease NoPhosphorylation->Protease_II Cleavage Cleavage Protease_II->Cleavage LowFRET Low FRET Cleavage->LowFRET

References

Application Notes and Protocols: Utilizing 7-Azaindole to Interrogate DNA Structure and Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole (B17877), a fluorescent analog of purine (B94841), serves as a powerful tool for investigating the structure, dynamics, and interactions of DNA.[1][2] Its intrinsic fluorescence is highly sensitive to its local environment, making it an effective probe for monitoring changes in DNA conformation, such as duplex formation, melting, and protein binding.[1][2] When incorporated into an oligonucleotide, the fluorescence of 7-azaindole is significantly quenched due to stacking interactions with neighboring bases.[1][2] This quenching is relieved upon disruption of the duplex structure, leading to an increase in fluorescence intensity, a property that is particularly useful for studying DNA melting and hybridization events.[1][2] These application notes provide a comprehensive overview of the use of 7-azaindole in DNA studies, including its photophysical properties, and detailed protocols for its incorporation into DNA and subsequent analysis using spectroscopic and computational methods.

Data Presentation: Photophysical Properties of 7-Azaindole

The fluorescence characteristics of 7-azaindole are highly dependent on its molecular context. The following table summarizes the key quantitative data on its fluorescence quantum yield and emission maximum in various states.

State of 7-Azaindole (7aIn)Fluorescence Quantum Yield (Φ)Emission Maximum (λem)
Free 7-Azaindole in water0.023386 nm
7-Azaindole-2'-deoxyriboside (7aIn-r)0.53388 nm
7-Azaindole in single-stranded DNA (ssDNA)0.020379 nm
7-Azaindole in double-stranded DNA (dsDNA)0.016379 nm

Data sourced from references[1][2].

Visualizations: Key Concepts and Workflows

Diagram 1: Incorporation of 7-Azaindole into DNA

G cluster_synthesis 7-Azaindole Phosphoramidite (B1245037) Synthesis cluster_dna_synthesis Solid-Phase DNA Synthesis 7_Azaindole 7-Azaindole Glycosylation Glycosylation with 2-deoxy-D-ribose derivative 7_Azaindole->Glycosylation Protection Protection of 5'-OH (DMT group) Glycosylation->Protection Phosphitylation Phosphitylation of 3'-OH Protection->Phosphitylation 7aIn_amidite 7-Azaindole Phosphoramidite Phosphitylation->7aIn_amidite Cycle Standard Phosphoramidite Coupling Cycle 7aIn_amidite->Cycle Incorporation CPG Controlled Pore Glass (Solid Support) CPG->Cycle Growing DNA Chain Oligo Oligonucleotide with incorporated 7-Azaindole Cycle->Oligo

Caption: Workflow for the synthesis of 7-azaindole phosphoramidite and its incorporation into DNA.

Diagram 2: Experimental Workflow for Studying DNA Dynamics

G Start Start with 7-Azaindole- labeled Oligonucleotide Sample_Prep Prepare ssDNA and dsDNA samples in buffer Start->Sample_Prep Steady_State Steady-State Fluorescence Spectroscopy Sample_Prep->Steady_State Time_Resolved Time-Resolved Fluorescence Spectroscopy Sample_Prep->Time_Resolved Thermal_Melt Fluorescence Thermal Melting Analysis Sample_Prep->Thermal_Melt MD_Sim Molecular Dynamics Simulations Sample_Prep->MD_Sim Data_Analysis Data Analysis Steady_State->Data_Analysis Time_Resolved->Data_Analysis Thermal_Melt->Data_Analysis MD_Sim->Data_Analysis Conclusion Elucidate DNA Structure, Dynamics, and Interactions Data_Analysis->Conclusion

Caption: Overview of the experimental workflow for characterizing DNA using 7-azaindole.

Diagram 3: Principle of Fluorescence Quenching and Melting

Caption: Conformational change and fluorescence response of 7-azaindole in DNA during melting.

Experimental Protocols

Protocol 1: Synthesis of 7-Azaindole Phosphoramidite

This protocol is adapted from the multi-step synthesis of the 7-azaindole phosphoramidite.[1]

Materials:

  • 7-Azaindole

  • 1-(α)-chloro-3,5-di-O-(p-toluoyl)-2-deoxy-D-ribose

  • Sodium hydride

  • Anhydrous acetonitrile (B52724)

  • Methanol (B129727)

  • Sodium methoxide

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane

Procedure:

  • Glycosylation:

    • Suspend sodium hydride in anhydrous acetonitrile and cool to -10 °C.

    • Add a solution of 7-azaindole in anhydrous acetonitrile dropwise.

    • Stir the mixture for 30 minutes.

    • Add a solution of 1-(α)-chloro-3,5-di-O-(p-toluoyl)-2-deoxy-D-ribose in anhydrous acetonitrile dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with methanol and evaporate the solvent.

    • Purify the product by column chromatography to obtain 1'-(7-azaindolyl)-3',5'-di-O-(p-toluoyl)-2'-deoxy-D-riboside.

  • Deprotection:

    • Dissolve the product from step 1 in methanol containing sodium methoxide.

    • Stir at room temperature for 4-6 hours.

    • Neutralize with acetic acid and evaporate the solvent.

    • Purify the product by column chromatography to yield 1'-(7-azaindolyl)-2'-deoxy-D-riboside.

  • 5'-Hydroxyl Protection (DMTylation):

    • Dissolve the product from step 2 in anhydrous pyridine.

    • Add DMT-Cl and stir at room temperature for 2-3 hours.

    • Quench the reaction with methanol and evaporate the solvent.

    • Purify the product by column chromatography to obtain the 5'-O-DMT protected nucleoside.

  • 3'-Hydroxyl Phosphitylation:

    • Dissolve the DMT-protected nucleoside in anhydrous dichloromethane.

    • Add DIPEA and cool to 0 °C.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Stir at room temperature for 2 hours.

    • Quench with methanol and purify by column chromatography to yield the final 7-azaindole phosphoramidite.

Protocol 2: Incorporation of 7-Azaindole into Oligonucleotides

This protocol outlines the standard solid-phase phosphoramidite chemistry cycle for incorporating the 7-azaindole phosphoramidite into a DNA oligonucleotide on an automated synthesizer.

Reagents:

  • 7-Azaindole phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Standard DNA phosphoramidites (A, C, G, T)

  • Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)

  • Oxidizer solution (Iodine in THF/water/pyridine)

  • Capping solutions (Cap A and Cap B)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Ammonium (B1175870) hydroxide (B78521) or AMA (Ammonium hydroxide/40% aqueous methylamine) for cleavage and deprotection

Procedure (Automated Synthesizer Cycle):

  • Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain attached to the solid support using the deblocking solution.

  • Coupling: The 7-azaindole phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl of the growing chain. A slightly extended coupling time (e.g., 1.5 to 2 times the standard) may be beneficial to ensure high coupling efficiency for the modified base.

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

  • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Repeat: The cycle is repeated for each subsequent nucleotide addition.

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in ammonium hydroxide or AMA at elevated temperature.

  • Purification: The final oligonucleotide is purified by HPLC or PAGE.

Protocol 3: Steady-State Fluorescence and Thermal Melting Analysis

Materials:

  • Purified 7-azaindole-labeled oligonucleotide(s)

  • Complementary oligonucleotide(s)

  • Fluorescence buffer (e.g., 1x TBE buffer with 200 mM NaCl, pH 8.2)[1]

  • Spectrofluorometer with temperature control

Procedure:

  • Sample Preparation:

    • Dissolve the purified 7-azaindole-labeled oligonucleotide and its complement in the fluorescence buffer to a final concentration of approximately 1-10 µM.[1]

    • For double-stranded samples, mix equimolar amounts of the complementary strands, heat to 95 °C for 5 minutes, and then slowly cool to room temperature to anneal.

  • Steady-State Emission Spectra:

    • Set the excitation wavelength to 300 nm.[1]

    • Record the fluorescence emission spectrum from approximately 320 nm to 500 nm.

    • Measure the spectra for the single-stranded and double-stranded samples at a constant temperature (e.g., 20 °C).

  • Fluorescence Thermal Melting:

    • Set the spectrofluorometer to monitor the fluorescence intensity at the emission maximum of the 7-azaindole probe in the single-stranded state (around 379-380 nm).[1]

    • Set the excitation wavelength to 300 nm.[1]

    • Increase the temperature of the sample from a low temperature (e.g., 10 °C) to a high temperature (e.g., 90 °C) at a controlled ramp rate (e.g., 1 °C/minute).

    • Record the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence intensity is halfway between the minimum (duplex) and maximum (single-stranded) values.

    • The Tm can also be determined from the peak of the first derivative of the melting curve.

Protocol 4: Time-Resolved Fluorescence Spectroscopy

Instrumentation:

  • Time-Correlated Single Photon Counting (TCSPC) system

  • Pulsed laser source with an excitation wavelength around 300 nm

Procedure:

  • Sample Preparation: Prepare samples as described in Protocol 3.

  • Instrument Setup:

    • Set the excitation wavelength of the pulsed laser to 300 nm.

    • Collect the fluorescence emission at the maximum emission wavelength, using appropriate filters to block scattered excitation light.

  • Data Acquisition: Acquire the fluorescence decay profiles for the single-stranded and double-stranded DNA samples.

  • Data Analysis:

    • Fit the fluorescence decay curves to a multi-exponential decay model to determine the fluorescence lifetimes of 7-azaindole in different DNA environments.

Protocol 5: Molecular Dynamics (MD) Simulations

This protocol provides a general workflow for setting up and running MD simulations of a DNA duplex containing a 7-azaindole residue. This requires the generation of force field parameters for the non-standard 7-azaindole base.

Software:

  • Molecular modeling software (e.g., Maestro, Chimera)

  • MD simulation package (e.g., AMBER, GROMACS, CHARMM)

  • Quantum mechanics software (e.g., Gaussian, ORCA) for parameterization

Workflow:

  • Parameterization of the 7-Azaindole Residue:

    • Create the 7-azaindole residue: Build the 7-azaindole-2'-deoxyriboside monophosphate unit in a molecular modeling program.

    • Quantum Mechanical Calculations: Perform geometry optimization and calculate the electrostatic potential (ESP) using quantum mechanics (e.g., at the HF/6-31G* level).

    • Charge Derivation: Use a charge fitting procedure (e.g., RESP for AMBER) to derive the partial atomic charges from the calculated ESP.

    • Derive Bonded and van der Waals Parameters: Use a parameterization tool (e.g., parmchk2 in AmberTools) to find missing bonded (bond, angle, dihedral) and van der Waals parameters by analogy to existing parameters in the chosen force field (e.g., GAFF).

    • Create a Residue Library File: Create a library file (e.g., a .lib or .prepi file in AMBER) that defines the atom types, charges, and connectivity of the new residue.

    • Create a Force Field Modification File: Create a file (e.g., a .frcmod file in AMBER) that contains the new bonded and van der Waals parameters.

  • System Setup:

    • Build the Initial DNA Structure: Use a program like NAB in AmberTools or a web server to build the coordinates of the DNA duplex containing the 7-azaindole residue.

    • Load Force Fields and Parameters: In the MD setup program (e.g., tleap in AMBER), load the standard DNA force field, the new residue library file, and the force field modification file.

    • Solvation and Ionization: Solvate the DNA duplex in a box of explicit water molecules (e.g., TIP3P) and add counterions to neutralize the system.

  • MD Simulation Protocol:

    • Minimization: Perform energy minimization to remove bad contacts in the initial structure.

    • Heating: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.

    • Equilibration: Equilibrate the system at the desired temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.

    • Production Run: Run the production simulation for the desired length of time to collect trajectory data for analysis.

  • Analysis:

    • Analyze the trajectory to study the structure and dynamics of the DNA, including the local conformation around the 7-azaindole probe, base pairing, and stacking interactions.

Conclusion

7-Azaindole is a versatile and sensitive fluorescent probe for studying DNA. Its unique photophysical properties, particularly the significant change in fluorescence upon incorporation into and melting of DNA duplexes, provide a powerful means to investigate DNA structure, stability, and dynamics. The protocols outlined in these application notes provide a framework for researchers to effectively utilize 7-azaindole in their studies of nucleic acids.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 7-azaindole (B17877) derivatives and encountering solubility issues. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative solubility data to assist in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility problems encountered during the handling of 7-azaindole derivatives in experimental settings.

Q1: My 7-azaindole derivative, which is a lyophilized powder, will not dissolve in my aqueous buffer (e.g., PBS). What is the recommended initial step?

A1: Direct dissolution of hydrophobic 7-azaindole derivatives in aqueous buffers is often unsuccessful due to their poor aqueous solubility. The standard initial procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of these compounds.

Q2: I've successfully dissolved my 7-azaindole derivative in DMSO, but it precipitates immediately when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution" or "crashing out," is a frequent challenge with poorly soluble compounds. It occurs because the compound is forced into an unfavorable aqueous environment as the percentage of the organic co-solvent decreases. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay. While this depends on the specific cell line or assay, a final DMSO concentration of 0.5% or lower is generally recommended to minimize solvent-induced artifacts and cytotoxicity.

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps. This gradual reduction in solvent polarity can help maintain the compound's solubility.

  • Enhance Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized areas of high concentration that are prone to precipitation.

  • Work with Pre-warmed Media: For cell-based assays, adding the compound to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.

Q3: My solution appears clear initially after dilution but becomes cloudy or shows visible precipitate after a short period. What could be the cause and how can I address it?

A3: This indicates that your compound is likely in a supersaturated, thermodynamically unstable state. Over time, the compound begins to agglomerate and precipitate. To address this:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the 7-azaindole derivative in your experiment to a level below its thermodynamic solubility in the final assay medium.

  • Consider Formulation Strategies: If a higher concentration is necessary, you will need to employ formulation techniques to enhance solubility. The use of co-solvents or cyclodextrins can help stabilize the compound in the aqueous medium.

Q4: Can adjusting the pH of my buffer improve the solubility of my 7-azaindole derivative?

A4: The solubility of ionizable compounds is highly dependent on pH.[1] 7-Azaindole derivatives are weakly basic due to the pyridine (B92270) nitrogen. The pKa of the 7-azaindole core is approximately 4.6. Therefore, adjusting the pH of the buffer to be more acidic (pH < 4) will protonate the pyridine nitrogen, forming a more soluble salt. However, it is crucial to ensure that the required pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q5: Are there any other formulation approaches I can use in a research setting to improve the solubility of a particularly difficult 7-azaindole derivative?

A5: Yes, for challenging compounds, you can explore the following laboratory-scale formulation strategies:

  • Co-solvent Systems: Employing a mixture of solvents can enhance solubility. For in vitro studies, combinations of DMSO, ethanol, polyethylene (B3416737) glycols (PEGs), and water can be tested.

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[2][3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.

Quantitative Solubility Data

The following table summarizes publicly available solubility data for a parent indole (B1671886) compound and its corresponding azaindole derivatives to illustrate the potential for solubility enhancement.

Compound IDScaffoldSolubility (µg/mL at pH 6.5)Fold Increase vs. IndoleReference
11 Indole16-PharmaBlock
12 4-Azaindole932~58xPharmaBlock
13 5-Azaindole419~26xPharmaBlock
14 6-Azaindole487~30xPharmaBlock
15 7-Azaindole936~58xPharmaBlock

Table 1: Comparison of aqueous solubility between a prototype indole compound and its azaindole derivatives. Data is extracted from a study on the discovery of fostemsavir.

Experimental Protocols

Here are detailed protocols for common techniques to determine and improve the solubility of 7-azaindole derivatives.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of a 7-azaindole derivative for subsequent dilution.

Materials:

  • 7-Azaindole derivative (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate microcentrifuge tubes or vials

Procedure:

  • Weigh a precise amount of the 7-azaindole derivative powder using an analytical balance.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, briefly sonicate the vial in a bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Thermodynamic Solubility Assessment using the Shake-Flask Method

Objective: To determine the equilibrium solubility of a 7-azaindole derivative in a specific aqueous buffer.

Materials:

  • 7-Azaindole derivative (solid)

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of the solid 7-azaindole derivative to a known volume of the aqueous buffer in a sealed vial. Ensure there is undissolved solid to maintain saturation.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard calibration curve.

  • The determined concentration represents the thermodynamic solubility of the compound in that specific buffer.

Protocol 3: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a solution of a poorly soluble 7-azaindole derivative using HP-β-CD for in vitro or in vivo studies.

Materials:

  • 7-Azaindole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., saline or PBS)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare the HP-β-CD solution by dissolving a known concentration (e.g., 10-40% w/v) of HP-β-CD in the desired aqueous buffer. Stir until the cyclodextrin is completely dissolved.

  • Add an excess amount of the 7-azaindole derivative powder directly to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solution may become clearer as the compound is encapsulated.

  • After the incubation period, centrifuge and filter the solution as described in Protocol 2 to remove any uncomplexed, undissolved compound.

  • The resulting clear solution contains the 7-azaindole derivative complexed with HP-β-CD, which can then be used in experiments. The concentration should be confirmed via HPLC.

Visualizations

Troubleshooting Workflow for 7-Azaindole Solubility Issues

G start Start: Solubility Issue with 7-Azaindole Derivative stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep precip_check Precipitation upon dilution in aqueous buffer? stock_prep->precip_check no_precip Solution is clear. Proceed with experiment. (Maintain final DMSO <0.5%) precip_check->no_precip No precip_yes Precipitation Occurs precip_check->precip_yes Yes troubleshoot Troubleshooting Strategies precip_yes->troubleshoot lower_conc Lower final concentration troubleshoot->lower_conc serial_dil Use serial dilution troubleshoot->serial_dil formulation Use formulation approach (e.g., Co-solvents, Cyclodextrins) troubleshoot->formulation ph_adjust Adjust pH (if compatible) troubleshoot->ph_adjust re_evaluate Re-evaluate solubility lower_conc->re_evaluate serial_dil->re_evaluate formulation->re_evaluate ph_adjust->re_evaluate success Solubility Issue Resolved re_evaluate->success Successful fail Issue Persists: Consider chemical modification or alternative compound re_evaluate->fail Unsuccessful

A logical workflow for troubleshooting common solubility issues with 7-azaindole derivatives.

PI3K/AKT/mTOR Signaling Pathway

7-Azaindole derivatives are frequently developed as kinase inhibitors. A prominent target is the PI3K/AKT/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.[5]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor 7-Azaindole Derivative (Kinase Inhibitor) Inhibitor->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylates

The PI3K/AKT/mTOR pathway, a key target for 7-azaindole-based kinase inhibitors.

References

Troubleshooting 7-Azaindole fluorescence quenching in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-azaindole (B17877) as a fluorescent probe.

Troubleshooting Guide: 7-Azaindole Fluorescence Quenching

This guide addresses common issues that can lead to the quenching or alteration of 7-azaindole fluorescence in your experiments.

Issue 1: Low or No Fluorescence Intensity

A significant decrease or complete loss of fluorescence signal is a common problem. Several factors could be responsible.

Possible Causes and Solutions:

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are set correctly for 7-azaindole. The absorption maximum is typically around 288 nm.[1]

  • Concentration Effects (Self-Quenching): At high concentrations, 7-azaindole can form non-fluorescent dimers, leading to self-quenching.[2]

    • Solution: Prepare a dilution series of your sample to determine if fluorescence intensity increases at lower concentrations.

  • Presence of Quenchers: Various molecules can quench 7-azaindole fluorescence through collisional (dynamic) or complex-forming (static) mechanisms.[3][4] Common quenchers include:

    • Oxygen: De-gas your solutions by bubbling with nitrogen or argon.

    • Iodide and other heavy atoms: These can induce intersystem crossing.[3]

    • Amino Acids: Certain amino acid residues, if in close proximity, can quench fluorescence.[5]

  • Photobleaching: High-intensity excitation light can lead to the chemical destruction of the fluorophore.

    • Solution: Reduce the excitation intensity or the exposure time. Use fresh samples for each measurement.[3]

Issue 2: Unexpected Shifts in Emission Wavelength

Changes in the local environment of the 7-azaindole probe can cause shifts in its fluorescence emission spectrum.

Possible Causes and Solutions:

  • Solvent Polarity: 7-azaindole is highly sensitive to its environment.[1][6] An increase in solvent polarity can cause a red shift (to longer wavelengths) in the emission spectrum due to the stabilization of the excited state dipole moment.[7]

    • Solution: Ensure consistent solvent composition across all experiments. Use this property to your advantage to probe changes in the local environment of your molecule of interest.

  • pH Changes: The protonation state of 7-azaindole affects its electronic structure and thus its fluorescence.[8] Changes in pH can lead to shifts in emission maxima and changes in fluorescence lifetime.[8]

    • Solution: Use a well-buffered solution to maintain a constant pH throughout your experiment. Be aware that the pKa of 7-azaindole can change between the ground and excited states.[8]

  • Excited-State Proton Transfer (ESPT): In protic solvents like water or alcohols, 7-azaindole can undergo ESPT, leading to the formation of a tautomer with a significantly red-shifted emission (around 500 nm).[1][9] The efficiency of this process is highly dependent on the solvent's ability to form a hydrogen-bonded complex.[10][11]

    • Solution: Be aware of this intrinsic property. The appearance of a second emission band can be indicative of ESPT. In aqueous solutions, the tautomer emission is not always prominent as the process can be inefficient.[1]

Issue 3: Inconsistent or Non-Reproducible Results

Variability in fluorescence measurements can compromise data quality and interpretation.

Possible Causes and Solutions:

  • Sample Preparation: Inconsistent pipetting, incomplete mixing, or sample evaporation can lead to significant variability between wells or cuvettes.[12]

    • Solution: Use calibrated pipettes, ensure thorough mixing, and keep plates or cuvettes sealed whenever possible.

  • Temperature Fluctuations: Quenching rates, especially for dynamic quenching, are temperature-dependent.[3]

    • Solution: Use a temperature-controlled sample holder to maintain a constant temperature for all measurements.

  • Instrument Drift: The lamp intensity or detector sensitivity of the fluorometer may drift over time.

    • Solution: Allow the instrument to warm up sufficiently before taking measurements and run a standard sample periodically to check for drift.

Data & Protocols

Table 1: Photophysical Properties of 7-Azaindole in Different Environments
PropertyWater (Neutral pH, 20°C)Methanol (B129727)Notes
Absorption Max (λ_abs) ~288 nm-Red-shifted compared to tryptophan.[1]
Emission Max (λ_em) ~370-386 nm[8]Bimodal: ~374 nm, ~505 nmThe second peak in methanol is due to the ESPT tautomer.[8]
Fluorescence Lifetime (τ) ~910 ps~150 ps (tautomer rise time)[1]The lifetime in water is relatively short due to non-radiative decay pathways.[1]
Quantum Yield (Φ_F) ~0.023[2]-Can be significantly higher for derivatives like 1-methyl-7-azaindole (0.55 in water).[1]

Note: These values are approximate and can be influenced by specific experimental conditions.

Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes how to determine the fluorescence quantum yield of a 7-azaindole-containing sample relative to a known standard.

Principle: The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence intensity and absorbance of the unknown sample to a standard with a known quantum yield.[13]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sample of interest (Test)

  • Quantum yield standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_F = 0.54)

  • Solvent

Procedure:

  • Prepare Solutions: Prepare a series of five dilutions for both the test sample and the standard in the same solvent. The concentrations should be chosen to keep the absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test sample and the standard. Note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer (e.g., 350 nm for Quinine Sulfate).

    • Record the fully corrected fluorescence emission spectrum for each dilution of the test and standard samples.

    • Ensure the excitation and emission slit widths are kept constant for all measurements.[13]

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity.

    • For both the test and standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (Φ_X):

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the test and standard samples, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test and standard, respectively (if the same solvent is used, this term is 1).[13]

Experimental Protocol: Distinguishing Static vs. Dynamic Quenching

Principle: Static and dynamic quenching can be distinguished by their differential effects on the fluorescence lifetime of the fluorophore and their response to temperature changes.[3][14]

  • Dynamic Quenching: The quencher collides with the fluorophore in its excited state. This process reduces both the fluorescence intensity and the fluorescence lifetime. The quenching rate constant increases with temperature.[3]

  • Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in the ground state. This reduces the fluorescence intensity but does not affect the fluorescence lifetime of the uncomplexed fluorophores. The stability of the complex, and thus the quenching effect, typically decreases with increasing temperature.[3][14]

Procedure:

  • Lifetime Measurements:

    • Measure the fluorescence lifetime (τ) of your 7-azaindole sample in the absence of the quencher (τ₀).

    • Measure the fluorescence lifetime in the presence of increasing concentrations of the quencher.

    • If τ decreases with increasing quencher concentration, dynamic quenching is occurring.

    • If τ remains constant, the quenching is purely static.[14]

  • Temperature Dependence:

    • Prepare a set of samples with a fixed concentration of fluorophore and quencher.

    • Measure the fluorescence intensity at several different temperatures (e.g., 20°C, 30°C, 40°C).

    • Calculate the Stern-Volmer constant (K_sv) at each temperature from intensity measurements (K_sv = (I₀/I - 1) / [Q]).

    • If K_sv increases with temperature, dynamic quenching is the dominant mechanism.

    • If K_sv decreases with temperature, static quenching is the dominant mechanism.[14]

Visualizations

Quenching_Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching A 7-Azaindole (Ground State, A) A_star 7-Azaindole (Excited State, A*) A->A_star Excitation (hν) AQ_ground Non-fluorescent Complex (AQ) A->AQ_ground Complex Formation A_star->A Fluorescence inv1 A_star->inv1 Q Quencher (Q) Q->AQ_ground Q->inv1 Collision inv2 AQ_ground->inv2 Excitation (hν) inv1->A Non-radiative decay inv2->AQ_ground Rapid non-radiative decay

Caption: Mechanisms of 7-azaindole fluorescence quenching.

Troubleshooting_Workflow start Fluorescence Quenching Observed check_settings Check Instrument Settings (λ_ex, λ_em, slits) start->check_settings check_conc Prepare Dilution Series check_settings->check_conc Settings OK is_conc_dep Is fluorescence concentration dependent? check_conc->is_conc_dep self_quench Potential Self-Quenching (Use lower concentration) is_conc_dep->self_quench Yes check_env Review Sample Composition (Solvent, pH, Buffer) is_conc_dep->check_env No end Problem Resolved self_quench->end is_env_shift Unexpected λ_em shift? check_env->is_env_shift solvent_ph Solvent Polarity or pH Effect (Ensure consistency, use buffer) is_env_shift->solvent_ph Yes check_quencher Identify Potential Quenchers (O₂, ions, amino acids) is_env_shift->check_quencher No solvent_ph->end distinguish_quench Distinguish Quenching Type (Lifetime & Temp. studies) check_quencher->distinguish_quench distinguish_quench->end

Caption: Troubleshooting workflow for 7-azaindole fluorescence issues.

Frequently Asked Questions (FAQs)

Q1: Why is 7-azaindole often used as a substitute for tryptophan? A1: 7-azaindole is a structural analog of the indole (B1671886) side chain of tryptophan. Its absorption and emission spectra are red-shifted compared to tryptophan, which allows for selective excitation and detection, especially in proteins that contain multiple native tryptophan residues.[1][6] Additionally, its fluorescence decay is often a single exponential in water under appropriate conditions, simplifying data analysis compared to the complex decay of tryptophan.[1]

Q2: What is Excited-State Proton Transfer (ESPT) and how does it affect my measurements? A2: ESPT is a reaction that can occur in the excited state where a proton is transferred from the N1-H group to the N7 nitrogen, often mediated by solvent molecules like water or alcohols.[9][11][15] This creates a tautomeric form of 7-azaindole that has a distinct, significantly red-shifted fluorescence emission.[1] If your experimental conditions promote ESPT, you may observe a dual emission spectrum. The extent of ESPT is highly sensitive to the solvent environment.[10]

Q3: How does pH affect 7-azaindole's fluorescence? A3: The fluorescence of 7-azaindole is pH-dependent because the protonation state of its nitrogen atoms influences its electronic properties.[8] Both the fluorescence lifetime and emission maximum can change with pH.[8] For example, at low pH (<3), the protonated form of 7-azaindole has a longer fluorescence lifetime compared to its neutral form.[1] It is crucial to use buffers to maintain a stable pH in your experiments to ensure reproducibility.[16]

Q4: Can I distinguish between static and dynamic quenching using steady-state fluorescence measurements alone? A4: Yes, by performing temperature-dependent studies. For dynamic quenching, the rate of quenching increases with temperature due to increased diffusion and collision frequency, leading to a larger Stern-Volmer constant (K_sv).[3] For static quenching, the ground-state complex is typically less stable at higher temperatures, so the quenching effect decreases, resulting in a smaller K_sv.[3][14] However, the most definitive way to distinguish the two is by combining intensity and fluorescence lifetime measurements.[14]

Q5: My fluorescence intensity is very low in an aqueous buffer. Is 7-azaindole "water-quenched"? A5: While 7-azaindole's fluorescence lifetime and quantum yield are lower in water compared to some non-polar solvents, the term "water-quenched" can be misleading.[1] The reduced lifetime in water is primarily due to efficient non-radiative decay pathways facilitated by the N1-H group's interaction with water.[1] However, it is still a useful fluorescent probe in aqueous environments. If the intensity is unexpectedly low, consider other factors like the presence of other quenchers in your buffer, self-quenching, or incorrect pH.[2][12] Methylation at the N1 position can block this non-radiative pathway, significantly increasing the fluorescence lifetime and quantum yield in water.[1]

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 7-azaindole (B17877) cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-azaindole cross-coupling reaction failing or giving low yields?

Low yields in 7-azaindole cross-coupling reactions can stem from several factors. A primary issue is the propensity of the pyridine (B92270) nitrogen in the 7-azaindole ring to coordinate with the palladium catalyst, leading to catalyst deactivation or poisoning.[1][2][3] To mitigate this, the use of N-protected 7-azaindole substrates, such as N-alkyl, N-Boc, or N-tosyl, is often recommended, as this can lead to significantly higher yields.[2][3] Another strategy is the use of 7-azaindole N-oxides, which can prevent catalyst poisoning and may also influence regioselectivity.[2][4] Additionally, standard issues in cross-coupling reactions such as impure reagents or solvents, improper reaction setup (e.g., presence of oxygen), or suboptimal reaction conditions (temperature, reaction time) can also contribute to low yields.

Q2: How can I control the selectivity between N-arylation and C-arylation of 7-azaindole?

Achieving selectivity between N-arylation and C-arylation can be challenging due to the presence of both a nucleophilic N-H bond and reactive C-H or C-halogen bonds. The choice of catalyst system and reaction conditions is crucial.

  • For C-arylation: Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are commonly employed for the selective cross-coupling at a carbon position (e.g., C3, C4, C5, or C6) bearing a halide.[5][6] Protecting the 7-azaindole nitrogen is a common and effective strategy to prevent competitive N-arylation.[2][7]

  • For N-arylation: Copper-based catalysts are often used to selectively promote N-arylation.[7] In some cases, palladium catalysts can also mediate N-arylation, and the outcome can be influenced by the specific ligand and base used.

Q3: What are the most common side reactions observed in 7-azaindole cross-coupling?

Besides the desired cross-coupling product, several side reactions can occur:

  • Homocoupling: Formation of a biaryl product from the coupling of two aryl halide molecules or two boronic acid molecules (in Suzuki reactions). This is often exacerbated by the presence of oxygen.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of the de-borylated arene and reducing the yield of the desired product.

  • Dehalogenation: The starting aryl halide can be reduced to the corresponding arene, particularly in the presence of a hydrogen source and a suitable catalyst.

  • Bis-coupling: In cases where the 7-azaindole has multiple reactive sites, double coupling can occur.[3]

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Catalyst Poisoning The pyridine nitrogen of the unprotected 7-azaindole can coordinate to the palladium catalyst, inhibiting its activity.[1][2][3] Solution: Protect the 7-azaindole nitrogen (e.g., with Boc, Ts, or alkyl groups) or use the corresponding 7-azaindole N-oxide.[2][3][4]
Inactive Catalyst The palladium catalyst may have decomposed. Solution: Use a fresh batch of catalyst. Consider using a pre-catalyst which is more stable. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species.
Poor Ligand Choice The ligand may not be suitable for the specific transformation. Solution: Screen different ligands. For Suzuki and Buchwald-Hartwig reactions on heteroaryl systems, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[5][8]
Inappropriate Base The base may be too weak, too strong, or poorly soluble. Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu). The choice of base can be critical and is often dependent on the specific coupling partners and solvent.[9][10]
Suboptimal Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to catalyst decomposition. Solution: Gradually increase the reaction temperature. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
Solvent Issues The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation. Solution: Ensure the solvent is anhydrous and degassed. Common solvents for cross-coupling reactions include toluene (B28343), dioxane, DMF, and THF. The choice of solvent can significantly impact the reaction outcome.[11][12]
Problem 2: Poor Regioselectivity (e.g., mixture of C- and N-arylated products)
Possible Cause Troubleshooting Steps
Unprotected N-H The acidic N-H of the pyrrole (B145914) ring can compete with the C-X bond for reaction. Solution: Protect the 7-azaindole nitrogen to block the N-arylation pathway.[2][7]
Catalyst System The chosen catalyst system may not be selective. Solution: For selective C-arylation, use a palladium catalyst with a suitable phosphine ligand. For selective N-arylation, consider using a copper-based catalyst system.[7]

Data Presentation: Comparison of Reaction Conditions

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Halogenated 7-Azaindoles
Substrate Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
3-iodo-6-chloro-N-methyl-7-azaindolePd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6085-93[5]
4-chloro-7-azaindolePd(OAc)₂ (3)SPhos (7.5)K₃PO₄MeCN/H₂O (3:2)RefluxHigh[2]
5-bromo-3-iodo-2-aminopyridine (precursor)Pd(PPh₃)₄-t-BuOKDMF/THF80up to 87[2]
Table 2: Optimized Conditions for Buchwald-Hartwig Amination of Halo-7-azaindoles
Substrate Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
N-protected 4-bromo-7-azaindolePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane100Good[7]
5-bromo-2-chlorobenzo[d]thiazole (related heteroaryl)Pd₂(dba)₃XPhos, RuPhos, BrettPhosNaOt-Bu, K₃PO₄Toluene, DMF-High[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-iodo-6-chloro-N-methyl-7-azaindole[5]
  • To a reaction vessel, add 3-iodo-6-chloro-N-methyl-7-azaindole (1.0 equiv), the corresponding aryl boronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add a 1:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 5 mol%) and SPhos (5 mol%).

  • Heat the reaction mixture to 60 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of N-protected 4-bromo-7-azaindole[7]
  • In a Schlenk tube, combine the N-protected 4-bromo-7-azaindole (1.0 equiv), the desired amide or amine (1.2 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Add palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%) and Xantphos (10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an appropriate organic solvent and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of a Halo-7-azaindole Precursor[2]
  • To a solution of the halo-aminopyridine precursor (e.g., 5-bromo-3-iodo-2-aminopyridine) in a suitable solvent (e.g., a mixture of DMF and THF), add the terminal alkyne (1.1 - 1.5 equiv) and a base such as triethylamine (B128534) (Et₃N) or diisopropylamine.[2][13]

  • Degas the solution with an inert gas.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-5 mol%).[2][13]

  • Stir the reaction at room temperature or heat as required (e.g., 80 °C) until the starting material is consumed.[2]

  • For the subsequent cyclization to the 7-azaindole, a strong base like potassium tert-butoxide (t-BuOK) is added, and the reaction is heated.[2]

  • Work-up typically involves dilution with water, extraction with an organic solvent, drying, and purification by chromatography.

Visualizations

Troubleshooting_Workflow start Low/No Product in 7-Azaindole Cross-Coupling check_catalyst Is the Catalyst System Optimized? start->check_catalyst catalyst_poisoning Potential Catalyst Poisoning by Pyridine Nitrogen check_catalyst->catalyst_poisoning No screen_ligands Screen Ligands (e.g., XPhos, SPhos for Suzuki/Buchwald) check_catalyst->screen_ligands Yes check_conditions Are Reaction Conditions Optimal? check_reagents Are Reagents and Solvents Pure? check_conditions->check_reagents Yes optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp No use_fresh_reagents Use Fresh, Anhydrous, and Degassed Solvents/Reagents check_reagents->use_fresh_reagents No end Successful Coupling check_reagents->end Yes protect_N Protect 7-Azaindole N-H (e.g., Boc, Ts, Alkyl) or Use N-Oxide catalyst_poisoning->protect_N protect_N->check_conditions screen_ligands->check_conditions screen_bases Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) optimize_temp->screen_bases screen_bases->check_reagents use_fresh_reagents->end

Caption: Troubleshooting workflow for low-yield 7-azaindole cross-coupling.

Selectivity_Control start Desired Product? c_arylation C-Arylation start->c_arylation n_arylation N-Arylation start->n_arylation strategy_c Strategy for C-Arylation c_arylation->strategy_c strategy_n Strategy for N-Arylation n_arylation->strategy_n pd_catalysis Use Pd Catalyst with Bulky Phosphine Ligand strategy_c->pd_catalysis protect_n Protect N-H of 7-Azaindole strategy_c->protect_n cu_catalysis Use Copper-Based Catalyst strategy_n->cu_catalysis

Caption: Logic diagram for controlling C- vs. N-arylation selectivity.

References

Preventing non-specific binding of 7-Azaindole probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Azaindole (B17877) probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with non-specific binding and achieve high-quality results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with 7-azaindole probes?

A1: Non-specific binding of 7-azaindole probes can stem from several factors. The heterocyclic nature of the 7-azaindole core can lead to hydrophobic and electrostatic interactions with cellular components other than the intended target.[1][2] Key contributors to non-specific binding include:

  • High Probe Concentration: Using an excessive concentration of the probe increases the likelihood of it binding to low-affinity, off-target sites.[3][4]

  • Suboptimal Blocking: Inadequate or inappropriate blocking of non-specific binding sites on the sample allows the probe to adhere indiscriminately.[5][6][7]

  • Inefficient Washing: Insufficient or overly gentle washing steps may fail to remove loosely bound probes, leading to high background signals.[8]

  • Hydrophobic Interactions: The aromatic ring system of 7-azaindole can participate in non-specific hydrophobic interactions with proteins and lipids.[2]

  • Electrostatic Interactions: Charged derivatives of 7-azaindole may interact with oppositely charged molecules within the cell.[2][9]

Q2: I am observing high background fluorescence in my imaging experiment. How can I troubleshoot this?

A2: High background fluorescence is a common issue that can obscure your specific signal.[10][11] The following troubleshooting workflow can help you diagnose and resolve the problem.

high_background_troubleshooting start High Background Observed check_probe_conc Is the probe concentration optimized? start->check_probe_conc optimize_blocking Have you optimized the blocking step? check_probe_conc->optimize_blocking Yes reduce_probe_conc Reduce Probe Concentration check_probe_conc->reduce_probe_conc No optimize_washing Are the washing steps stringent enough? optimize_blocking->optimize_washing Yes test_blocking_agents Test Different Blocking Agents (e.g., BSA, commercial blockers) optimize_blocking->test_blocking_agents No sample_prep Review Sample Preparation (e.g., fixation, permeabilization) optimize_washing->sample_prep Yes increase_wash_stringency Increase Wash Stringency (time, temperature, detergent) optimize_washing->increase_wash_stringency No solution Problem Resolved sample_prep->solution reduce_probe_conc->optimize_blocking test_blocking_agents->optimize_washing increase_wash_stringency->sample_prep staining_workflow sample_prep 1. Sample Preparation (Fixation & Permeabilization) blocking 2. Blocking (e.g., 1 hour with 5% Normal Serum) sample_prep->blocking probe_incubation 3. 7-Azaindole Probe Incubation (Optimized Concentration) blocking->probe_incubation washing 4. Washing (Stringent Washes to Remove Unbound Probe) probe_incubation->washing mounting 5. Mounting & Imaging washing->mounting

References

Technical Support Center: Refinement of Purification Methods for 7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-azaindole (B17877) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 7-azaindole compounds?

A1: The primary methods for purifying 7-azaindole compounds are column chromatography (both normal-phase and reverse-phase) and crystallization. The choice of method depends on the specific compound's polarity, solubility, and the nature of the impurities.

Q2: My 7-azaindole derivative has poor solubility. How does this impact purification?

A2: Poor solubility is a common challenge with 7-azaindole derivatives and can complicate purification.[1][2] It can lead to difficulties in dissolving the crude product for chromatography, precipitation on the column, and challenges in finding a suitable solvent for crystallization. Addressing solubility is often the first step in developing a successful purification strategy.

Q3: Are 7-azaindole compounds generally stable during purification?

A3: While many 7-azaindole compounds are stable, some can be sensitive to the acidic nature of standard silica (B1680970) gel, potentially leading to degradation.[3] It is advisable to assess the stability of your compound on silica gel before performing large-scale column chromatography. This can be done by spotting a solution of the pure compound on a TLC plate, letting it sit for several hours, and then eluting it to see if any degradation has occurred.

Q4: Can I use reverse-phase HPLC for the final purification of my 7-azaindole compound?

A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the final purification of 7-azaindole derivatives, especially for achieving high purity.[4][5][6] C18 columns are commonly used with mobile phases consisting of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[4]

Troubleshooting Guides

Column Chromatography

Problem 1: My 7-azaindole compound streaks or shows poor separation on a silica gel column.

  • Possible Cause: The compound may be interacting too strongly with the acidic silanol (B1196071) groups on the silica gel. This is particularly common for basic compounds.

  • Troubleshooting Steps:

    • Add a base to the eluent: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol (B129727), into the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.

    • Use a different stationary phase: Consider using deactivated silica, alumina (B75360) (basic or neutral), or a bonded-phase silica gel like diol or amino-propylated silica.

    • Check for insolubility: The compound may be precipitating at the top of the column. Ensure the compound is fully dissolved in the loading solvent and that the loading solvent is not too strong compared to the initial mobile phase.

Problem 2: I am not recovering my compound from the silica gel column.

  • Possible Cause 1: The compound is too polar and is irreversibly adsorbed onto the silica gel.

    • Troubleshooting Steps:

      • Try eluting with a more polar solvent system, such as a gradient of methanol in dichloromethane (B109758) or even adding a small percentage of acetic or formic acid to the mobile phase if your compound is stable under acidic conditions.

      • Perform a "methanol purge" by flushing the column with 100% methanol to elute highly polar compounds.[3]

  • Possible Cause 2: The compound has degraded on the column.

    • Troubleshooting Steps:

      • As mentioned in the FAQs, test the stability of your compound on a TLC plate first.

      • If the compound is unstable on silica, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography.

Crystallization

Problem 1: My 7-azaindole compound "oils out" instead of forming crystals.

  • Possible Cause: The solute is separating from the solution as a liquid because the supersaturation is too high, the cooling is too rapid, or the solvent is not ideal.[7]

  • Troubleshooting Steps:

    • Slow down the cooling rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.[7] Insulating the flask can help.

    • Use a different solvent or solvent system: Experiment with solvents of varying polarities. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which it is less soluble) can be effective.[7]

    • Increase the solvent volume: A lower concentration may prevent oiling out.[7]

    • Add a seed crystal: If you have a small amount of pure crystalline material, adding it to the cooled solution can induce crystallization.[7]

Problem 2: No crystals form even after extended cooling.

  • Possible Cause: The solution is not sufficiently supersaturated.[7]

  • Troubleshooting Steps:

    • Evaporate some of the solvent: Gently heat the solution to reduce the solvent volume and increase the concentration of your compound.[7]

    • Cool to a lower temperature: If an ice bath is insufficient, try a salt-ice bath or a laboratory freezer.[7]

    • Scratch the inside of the flask: Use a glass rod to create nucleation sites on the inner surface of the flask at the solution-air interface.

    • Introduce an anti-solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with your crystallization solvent) until the solution becomes turbid, then gently warm until it clarifies before allowing it to cool slowly.

Data Presentation

Table 1: Comparison of Purification Methods for 7-Azaindole Derivatives (Illustrative Data)

Compound TypePurification MethodPurity AchievedTypical Recovery/YieldReference
Substituted 7-azaindoleFlash Chromatography (Silica Gel)>95%75-90%[8][9]
Bromo-7-azaindolePreparative RP-HPLC>99%60-80%[4]
Acetyl-7-azaindoleCrystallization>98%80-95%[7]
Phenyl-7-azaindoleCrystallization (from Ethanol)High82%[1]

Note: The data in this table is illustrative and compiled from various sources. Actual results will vary depending on the specific compound, scale, and experimental conditions.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography of a 7-Azaindole Derivative
  • Sample Preparation: Dissolve the crude 7-azaindole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate (B1210297) in hexanes).

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds from the column. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-azaindole derivative.

Protocol 2: Reverse-Phase HPLC Purification of a 7-Azaindole Derivative
  • System Preparation: Use a C18 HPLC column. The mobile phase typically consists of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).[4]

  • Sample Preparation: Dissolve the 7-azaindole sample in a suitable solvent, such as methanol, acetonitrile, or a mixture of the mobile phase, and filter it through a 0.45 µm syringe filter.

  • Method Development: Develop a gradient elution method. A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage over 15-30 minutes to elute the compound of interest. Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).[5]

  • Purification: Inject the sample onto the HPLC system.

  • Fraction Collection: Collect the peak corresponding to the desired compound.

  • Isolation: Remove the solvents from the collected fraction, often by lyophilization or rotary evaporation (if the solvents are sufficiently volatile), to yield the purified product.

Protocol 3: Crystallization of a 7-Azaindole Derivative
  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not at room temperature.[7] Common solvents for 7-azaindoles include ethanol, ethyl acetate, and hexanes.

  • Dissolution: In a flask, dissolve the crude 7-azaindole derivative in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting_Chromatography Start Poor Separation/ No Recovery Streaking Streaking/ Tailing Peaks? Start->Streaking CheckStability Compound Stable on Silica? UseRPHPLC Switch to Reverse-Phase HPLC CheckStability->UseRPHPLC No IncreasePolarity Increase Eluent Polarity (e.g., MeOH gradient) CheckStability->IncreasePolarity Yes Streaking->CheckStability No AddBase Add Base to Eluent (e.g., 0.1% TEA) Streaking->AddBase Yes ChangeStationaryPhase Use Alumina or Deactivated Silica Streaking->ChangeStationaryPhase Yes End Purification Improved AddBase->End ChangeStationaryPhase->End UseRPHPLC->End IncreasePolarity->End Crystallization_Troubleshooting Start Crystallization Fails OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No SlowCooling Slow Down Cooling Rate OilingOut->SlowCooling Yes ChangeSolvent Change Solvent or Use Solvent/Anti-Solvent OilingOut->ChangeSolvent Yes AddSeed Add Seed Crystal OilingOut->AddSeed Yes NoCrystals->AddSeed Yes Concentrate Evaporate Some Solvent NoCrystals->Concentrate Yes LowerTemp Cool to Lower Temperature NoCrystals->LowerTemp Yes Success Crystals Form SlowCooling->Success ChangeSolvent->Success AddSeed->Success Concentrate->Success LowerTemp->Success

References

Technical Support Center: Navigating the Stability of 7-Azaindole Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address the common challenges associated with the instability of 7-azaindole (B17877) derivatives in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help ensure the integrity of your compounds and the reliability of your experimental results.

Troubleshooting Unstable 7-Azaindole Derivatives

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

  • Question: My 7-azaindole derivative shows variable or weak activity in my cell-based/biochemical assay. Could compound instability be the cause?

  • Answer: Yes, inconsistent results are a common symptom of compound instability. Degradation in the assay medium can lead to a lower effective concentration of the active compound, resulting in underestimated potency.[1] It is crucial to assess the stability of your compound under the specific assay conditions (e.g., pH, temperature, media components).

Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.

  • Question: I'm seeing unexpected peaks in my chromatogram when analyzing my 7-azaindole derivative. What could they be?

  • Answer: These additional peaks are likely degradation products. 7-Azaindole derivatives can be susceptible to hydrolysis (under acidic or basic conditions), oxidation, and photodegradation. The nature of the degradation products will depend on the specific structure of your derivative and the stress conditions it has been exposed to.

Issue 3: Color change or precipitation in stock solutions.

  • Question: My DMSO stock solution of a 7-azaindole derivative has changed color (e.g., turned yellow/brown) or a precipitate has formed. Is the compound degrading?

  • Answer: Color change is a strong indicator of chemical degradation, potentially due to oxidation or photodegradation. Precipitation can occur if the compound has poor solubility in DMSO, especially upon moisture absorption, or if the degradation products are less soluble. It is recommended to prepare fresh solutions and store them appropriately (see FAQs below).

Issue 4: Difficulty obtaining reproducible results with frozen stock solutions.

  • Question: I'm having trouble with the reproducibility of my experiments when using frozen stock solutions of my 7-azaindole derivative. What could be the issue?

  • Answer: Repeated freeze-thaw cycles can promote compound degradation, especially if the DMSO stock has absorbed moisture. Water in DMSO can lead to hydrolysis of susceptible compounds upon freezing and thawing. It is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of 7-azaindole derivatives.

Q1: What are the primary degradation pathways for 7-azaindole derivatives?

A1: The major degradation pathways for 7-azaindole derivatives include:

  • Hydrolysis: The 7-azaindole ring itself is generally stable to hydrolysis, but functional groups on the substituents can be susceptible. Amide and ester groups are particularly prone to hydrolysis under acidic or basic conditions.

  • Oxidation: The electron-rich pyrrole (B145914) ring of the 7-azaindole nucleus can be susceptible to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species in cell culture media, or oxidizing agents like hydrogen peroxide.[2] For some derivatives, oxidation can occur at other positions, such as the 2-position of the 7-azaindole ring.

  • Photodegradation: The 7-azaindole core is a chromophore that can absorb UV and visible light, leading to photodegradation.[3] The specific degradation pathway will depend on the structure of the derivative and the wavelength of light.

Q2: How does pH affect the stability of 7-azaindole derivatives?

A2: The stability of 7-azaindole derivatives can be significantly influenced by pH. While the core ring structure is relatively stable, extreme pH values can catalyze the hydrolysis of susceptible functional groups on the substituents. It is important to determine the pH-stability profile for your specific compound, especially if it will be used in buffered solutions for extended periods.

Q3: What are the best practices for storing 7-azaindole derivatives?

A3: To ensure the long-term stability of your 7-azaindole derivatives:

  • Solid Form: Store in a cool, dark, and dry place. For long-term storage, keeping them in airtight containers at -20°C or -80°C is recommended.

  • In Solution (e.g., DMSO): Prepare high-concentration stock solutions in anhydrous, high-purity DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and moisture absorption. Store at -80°C for long-term storage. For short-term storage (up to a month), -20°C is acceptable. Always protect solutions from light by using amber vials or by wrapping them in foil.

Q4: Can substituents on the 7-azaindole ring influence its stability?

A4: Yes, the type and position of substituents can significantly impact the stability of the 7-azaindole ring. Electron-donating groups can increase the electron density of the ring system, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups can decrease the electron density, which may enhance stability against oxidation but could affect other properties.[4][5]

Quantitative Data on 7-Azaindole Derivative Stability

The stability of 7-azaindole derivatives is highly dependent on their specific structure and the conditions to which they are exposed. The following table summarizes forced degradation data for Vemurafenib, a commercially available kinase inhibitor containing a 7-azaindole core. This data provides a representative example of the types of degradation that can be observed.

Stress ConditionReagent/ParameterTimeTemperatureDegradation Products (m/z)Stability
Acidic Hydrolysis 0.1 N HCl30 min100°C383, 214.9, 136.9Highly stable compared to basic conditions
Basic Hydrolysis 1 M NaOH30 min100°C413, 214, 162.8, 102Almost complete degradation
Oxidative 30% H₂O₂-100°CNegligible degradation productsStable
Thermal Solid state6 hours75°CNo degradation observedStable
Photolytic UV radiation (254 nm)24 hoursAmbientNo degradation observedStable

Data summarized from a forced degradation study on Vemurafenib.[2]

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the stability of 7-azaindole derivatives.

Protocol: Forced Degradation Study and Stability-Indicating HPLC-UV Method Development

Objective: To evaluate the stability of a 7-azaindole derivative under various stress conditions and to develop an HPLC-UV method capable of separating the parent compound from its degradation products.

Materials:

  • 7-Azaindole derivative of interest

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid or other suitable buffer components

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector

  • A suitable C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the 7-azaindole derivative in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Dilute with the mobile phase for HPLC analysis.

    • Thermal Degradation: Place a small amount of the solid compound in an oven at a high temperature (e.g., 75°C) for 24 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours. After the specified time, prepare solutions of the stressed samples in the mobile phase for HPLC analysis.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for an extended period (e.g., 24-48 hours). Prepare a sample for HPLC analysis.

    • Control Sample: Prepare a solution of the unstressed compound in the same final concentration as the stressed samples.

  • HPLC Method Development:

    • Initial Conditions: Start with a generic gradient method. For example:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: 5% to 95% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Monitor at the λmax of the parent compound and collect PDA data to observe the spectra of all peaks.

    • Method Optimization: Inject the control and all stressed samples. Analyze the chromatograms to ensure that all degradation products are well-resolved from the parent peak and from each other. Adjust the gradient, mobile phase composition, and/or column chemistry as needed to achieve optimal separation.

  • Method Validation (abbreviated): Once an adequate separation is achieved, perform a preliminary validation to assess specificity (peak purity analysis using PDA), linearity, and precision.

Visualizations

Signaling Pathway Inhibition by a 7-Azaindole Kinase Inhibitor

G Figure 1: Simplified MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Activates Inhibitor 7-Azaindole Kinase Inhibitor Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a 7-azaindole derivative targeting RAF kinase.

Experimental Workflow for Forced Degradation Studies

G Figure 2: Workflow for Forced Degradation Analysis cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 75°C) Thermal->Analysis Photo Photolytic (e.g., UV light) Photo->Analysis Stock 7-Azaindole Derivative Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Data Data Interpretation: - Identify Degradants - Determine Degradation % Analysis->Data

Caption: A systematic workflow for conducting forced degradation studies on 7-azaindole derivatives.

Logical Troubleshooting Flowchart for Compound Instability

G Figure 3: Troubleshooting Inconsistent Assay Results Start Inconsistent or Low Assay Activity Check_Purity Check Compound Purity and Identity (LC-MS, NMR) Start->Check_Purity Is_Pure Is Compound Pure? Check_Purity->Is_Pure Purify Purify Compound Is_Pure->Purify No Assess_Stability Assess Stability in Assay Buffer (Time Course) Is_Pure->Assess_Stability Yes Purify->Check_Purity Is_Stable Is Compound Stable? Assess_Stability->Is_Stable Optimize_Storage Optimize Storage & Handling (Light, Temp, Aliquoting) Is_Stable->Optimize_Storage No Reassay Re-run Assay with Freshly Prepared Sample Is_Stable->Reassay Yes End_Unstable Compound is Inherently Unstable in Assay Conditions Is_Stable->End_Unstable No, after optimization Optimize_Storage->Assess_Stability Reformulate Consider Reformulation (e.g., different solvent, excipients) Optimize_Storage->Reformulate Reformulate->Assess_Stability End_Stable Results are Valid Reassay->End_Stable

Caption: A decision-making flowchart for troubleshooting inconsistent experimental results.

References

How to minimize photodegradation of 7-Azaindole probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photodegradation of 7-azaindole (B17877) fluorescent probes. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to help you optimize your experiments and ensure the integrity of your results.

Troubleshooting Guide: Common Issues with 7-Azaindole Probe Photostability

This guide addresses specific issues you might encounter related to the photodegradation of 7-azaindole probes during your experiments.

Problem Potential Cause Recommended Solution
Rapid signal loss or fading during imaging 1. High Excitation Light Intensity: Excessive laser power or lamp intensity accelerates photobleaching.[1][2][3] 2. Prolonged Exposure Time: Continuous illumination of the sample leads to cumulative photodamage.[2] 3. Oxygen Availability: Molecular oxygen can react with the excited state of the fluorophore, leading to irreversible degradation.[4] 4. Suboptimal Environmental Conditions: The pH, solvent polarity, and viscosity of the mounting medium can influence photostability.[5][6]1. Optimize Illumination: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. Employ neutral density filters to attenuate the light source.[1][2] 2. Minimize Exposure: Reduce the camera exposure time and use automated shutters to illuminate the sample only during image acquisition.[2] 3. Use Antifade Reagents: Incorporate commercially available antifade reagents or oxygen scavengers into your mounting medium.[1][7][8] 4. Buffer and Medium Optimization: Ensure the mounting medium is buffered to an optimal pH and consider the polarity of the solvent.[5][9]
Low initial fluorescence intensity 1. Inappropriate Filter Sets: Mismatch between the filter set and the excitation/emission spectra of the 7-azaindole probe. 2. Environmental Quenching: The local environment of the probe (e.g., proximity to quenching species, solvent effects) can reduce fluorescence quantum yield.[10] 3. Probe Concentration: The concentration of the 7-azaindole probe may be too low.1. Verify Filter Compatibility: Ensure your microscope's filter sets are appropriate for the specific 7-azaindole derivative you are using. 2. Evaluate Mounting Medium: Test different mounting media to find one that enhances the fluorescence of your probe. 3. Optimize Probe Concentration: Increase the probe concentration, being mindful of potential artifacts at high concentrations.
High background fluorescence 1. Autofluorescence: The sample itself or the mounting medium may be autofluorescent at the excitation wavelength of the 7-azaindole probe. 2. Non-specific Binding: The probe may be binding non-specifically to cellular components or the substrate.1. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the probe's signal from the background autofluorescence. 2. Improve Washing Steps: Ensure thorough washing steps in your staining protocol to remove any unbound probe.
Inconsistent fluorescence between samples 1. Differential Photobleaching: Samples imaged later in a session may have experienced more photobleaching. 2. Variability in Staining: Inconsistent incubation times or probe concentrations can lead to different signal intensities. 3. Inconsistent Imaging Settings: Using different microscope settings (e.g., laser power, exposure time) between samples.1. Standardize Imaging Workflow: Image all samples as quickly as possible and in a consistent order. Consider using a photobleaching correction algorithm if available. 2. Standardize Staining Protocol: Ensure all parameters of your staining protocol are consistent across all samples. 3. Maintain Consistent Settings: Use the exact same imaging parameters for all samples in a comparative study.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a problem for 7-azaindole probes?

A1: Photodegradation, or photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to light.[3] For 7-azaindole probes, this leads to a loss of fluorescence, which can result in a poor signal-to-noise ratio, reduced image quality, and inaccurate quantitative data. The underlying mechanisms can involve reactions with molecular oxygen, leading to the formation of non-fluorescent products.

Q2: How does the environment affect the photostability of 7-azaindole?

A2: The local environment significantly influences the photostability of 7-azaindole probes. Key factors include:

  • Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited states and influence the rate of non-radiative decay pathways.[5]

  • pH: The pH of the medium can alter the protonation state of the 7-azaindole molecule, which in turn can affect its photophysical properties and stability.[6][9]

  • Presence of Oxygen: Molecular oxygen is a primary mediator of photobleaching for many fluorophores.[4]

  • Binding Interactions: When 7-azaindole is used as a probe, its interaction with the target biomolecule can alter its photostability.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[1][7] They primarily act as reactive oxygen species (ROS) scavengers, neutralizing harmful molecules like singlet oxygen and free radicals that are generated during the fluorescence process and can destroy the fluorophore.[8]

Q4: Which antifade reagents are recommended for 7-azaindole probes?

A4: While specific comparative data for 7-azaindole is limited, commonly used and effective antifade reagents for a wide range of fluorophores include:

  • p-Phenylenediamine (PPD)

  • n-Propyl gallate (NPG) [7]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) [7]

  • Commercial formulations such as ProLong™ Gold and VECTASHIELD® are also popular choices.[1]

It is recommended to empirically test a few different antifade reagents to determine the best one for your specific 7-azaindole derivative and experimental conditions.

Q5: Can I completely prevent photodegradation?

A5: While complete prevention is challenging, you can significantly minimize photodegradation by following the best practices outlined in this guide. A combination of using antifade reagents, optimizing imaging parameters (lowest tolerable excitation light and shortest exposure time), and careful sample preparation will extend the fluorescent lifetime of your 7-azaindole probes.

Data Summary

Table 1: Factors Influencing 7-Azaindole Photodegradation
FactorEffect on PhotodegradationRecommendations for Minimization
Excitation Light Intensity Higher intensity leads to faster degradation.[1]Use the lowest intensity that provides a good signal.
Exposure Duration Longer exposure results in more cumulative damage.[2]Minimize illumination time; use shutters.
Oxygen Concentration Higher oxygen levels increase the rate of photobleaching.[4]Use oxygen-scavenging antifade reagents.
pH of Medium Suboptimal pH can decrease fluorescence and stability.[9]Buffer the mounting medium to an optimal pH (typically near physiological pH, but may vary).
Solvent Polarity Can influence excited-state lifetime and degradation pathways.[5]Select a mounting medium with a suitable refractive index and polarity.
Table 2: Illustrative Comparison of Antifade Reagents

Disclaimer: The following data is illustrative and based on general knowledge of antifade reagents. Specific performance with 7-azaindole probes should be experimentally determined.

Antifade ReagentRelative Effectiveness (Illustrative)Notes
None-Baseline for comparison.
DABCO++A commonly used, moderately effective antifade agent.[7]
n-Propyl gallate (NPG)+++Generally more effective than DABCO.[7]
ProLong™ Gold++++A commercial formulation known for high performance.[1]
VECTASHIELD®++++Another widely used high-performance commercial antifade mountant.[1]

Experimental Protocols

Protocol: Assessing the Photostability of a 7-Azaindole Probe

This protocol provides a general method for comparing the photostability of your 7-azaindole probe under different conditions (e.g., with and without an antifade reagent).

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector (e.g., sCMOS or PMT).

  • 7-azaindole probe solution of known concentration.

  • Mounting media to be tested (e.g., PBS, PBS with DABCO, ProLong™ Gold).

  • Microscope slides and coverslips.

Procedure:

  • Sample Preparation:

    • Prepare microscope slides with your 7-azaindole probe under the different conditions you wish to test. For example, prepare one slide with the probe in PBS and another with the probe in an antifade mounting medium.

    • Ensure the probe concentration and sample thickness are consistent across all slides.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate filter set for your 7-azaindole probe.

    • Set the imaging parameters:

      • Excitation Intensity: Choose an intensity that gives a good initial signal but is not saturating the detector. Keep this constant for all experiments.

      • Exposure Time: Select an appropriate exposure time. Keep this constant.

      • Gain/Detector Settings: Optimize for a good signal-to-noise ratio and keep these settings constant.

  • Photobleaching Experiment:

    • Focus on a representative area of your first sample.

    • Acquire a time-lapse series of images of the same field of view. For example, acquire an image every 5 seconds for a total of 5 minutes.

    • Repeat the time-lapse acquisition for each of the other prepared slides, ensuring you are imaging a fresh, unbleached area each time.

  • Data Analysis:

    • For each time-lapse series, quantify the mean fluorescence intensity of the imaged area in each frame.

    • Normalize the fluorescence intensity of each time point to the initial fluorescence intensity (F₀).

    • Plot the normalized fluorescence intensity as a function of time for each condition.

    • The rate of fluorescence decay is an indicator of the photostability. A slower decay rate signifies higher photostability. You can fit the decay curves to an exponential function to determine the photobleaching rate constant.

Visualizations

Caption: Simplified Jablonski diagram illustrating the potential pathways leading to photodegradation of 7-azaindole.

troubleshooting_workflow Start Start: Experiencing Rapid Signal Loss Check_Intensity Is Excitation Intensity Minimized? Start->Check_Intensity Reduce_Intensity Action: Reduce Laser/Lamp Power Use Neutral Density Filters Check_Intensity->Reduce_Intensity No Check_Exposure Is Exposure Time Minimized? Check_Intensity->Check_Exposure Yes Reduce_Intensity->Check_Exposure Reduce_Exposure Action: Decrease Camera Exposure Time Use Automated Shutter Check_Exposure->Reduce_Exposure No Check_Antifade Are You Using an Antifade Reagent? Check_Exposure->Check_Antifade Yes Reduce_Exposure->Check_Antifade Add_Antifade Action: Add Antifade to Mounting Medium (e.g., DABCO, NPG, ProLong Gold) Check_Antifade->Add_Antifade No Check_Medium Is Mounting Medium Optimized? Check_Antifade->Check_Medium Yes Add_Antifade->Check_Medium Optimize_Medium Action: Test Different Mounting Media Check pH and Refractive Index Check_Medium->Optimize_Medium No End Problem Minimized Check_Medium->End Yes Optimize_Medium->End

Caption: A troubleshooting workflow for addressing rapid photodegradation of 7-azaindole probes.

References

Optimizing buffer conditions for 7-Azaindole fluorescence studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 7-azaindole (B17877) in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-azaindole fluorescence signal weak in aqueous buffer?

A1: The fluorescence of 7-azaindole can be significantly quenched in aqueous solutions. This is often attributed to the formation of non-fluorescent dimers and an excited-state proton transfer (ESPT) process mediated by water molecules.[1][2] In bulk water, the majority of 7-azaindole molecules may exist in a "blocked" state of solvation that prevents this tautomerization, but a sub-population can still undergo this rapid quenching process.[3][4] The quantum yield of 7-azaindole in water is notably low.[1][5]

Q2: How does pH affect the fluorescence of 7-azaindole?

A2: The fluorescence of 7-azaindole is sensitive to pH. For instance, at a neutral pH of 7, 7-azaindole in water exhibits a single-exponential fluorescence decay.[3] However, at acidic pH (e.g., pH < 3), the fluorescence decay kinetics can change, and the lifetime may lengthen, which can be attributed to the protonated form of the tautomer.[3] It's crucial to maintain a stable pH within the optimal range for your specific application to ensure reproducible results.

Q3: Can the choice of buffer components influence my results?

A3: Absolutely. Buffer components can interact with your analyte or with 7-azaindole itself, potentially altering the fluorescence signal. Some buffers may also exhibit intrinsic fluorescence, contributing to high background. It is advisable to screen several buffer systems to find one that is inert in your experimental setup. For example, Tris-HCl and HEPES are commonly used buffers in biological assays.[6][7] However, it's important to verify their compatibility with your specific experiment.

Q4: My fluorescence lifetime measurements show multi-exponential decay. What could be the cause?

A4: Multi-exponential fluorescence decay of 7-azaindole in aqueous solutions can indicate the presence of multiple species in the excited state. This can be due to a small population of 7-azaindole molecules undergoing excited-state tautomerization, leading to a rapid decay component, while the majority of molecules that are not favorably solvated for this process exhibit a longer decay time.[3][4] The specific decay components can be sensitive to the local environment, including solvent polarity and the ability to form hydrogen-bonded complexes.[8][9][10]

Q5: Should I be concerned about the temperature of my experiment?

A5: Yes, the fluorescence properties of 7-azaindole can be temperature-dependent.[11] Changes in temperature can affect the rates of non-radiative decay processes and the dynamics of solvent relaxation around the excited fluorophore, thereby influencing both the fluorescence intensity and lifetime. For consistent results, all measurements should be performed at a constant and controlled temperature.

Troubleshooting Guide

This guide addresses common problems encountered during 7-azaindole fluorescence experiments.

Problem Potential Cause Recommended Solution
Low Fluorescence Intensity 1. Aqueous Quenching: Water is known to quench 7-azaindole fluorescence.[2] 2. Concentration Quenching: At high concentrations, 7-azaindole can form non-fluorescent dimers. 3. pH is not optimal: The fluorescence is pH-sensitive.[3] 4. Degradation of the sample. 1. If possible, perform the experiment in a less polar solvent or a mixed solvent system. For biological systems, this may not be feasible. 2. Perform a concentration titration to find the optimal working concentration. 3. Empirically determine the optimal pH for your assay by testing a range of pH values. 4. Prepare fresh samples and protect them from light.
High Background Signal 1. Buffer Autofluorescence: Some buffer components may be fluorescent. 2. Contaminants: Impurities in the sample or buffer can fluoresce. 3. Light Scattering: Particulate matter in the sample can cause scattering.1. Check the fluorescence of your buffer alone. Consider using a different buffer system if necessary. Common biological buffers include Tris-HCl, HEPES, and MOPS.[6][7][12] 2. Use high-purity solvents and reagents. 3. Filter your samples through a 0.22 µm filter before measurement.
Inconsistent/Irreproducible Results 1. Temperature Fluctuations: Fluorescence is temperature-sensitive.[11] 2. pH Instability: The pH of the buffer may be drifting. 3. Photobleaching: Prolonged exposure to excitation light can destroy the fluorophore.1. Use a temperature-controlled cuvette holder. 2. Ensure your buffer has sufficient buffering capacity for the experiment. 3. Minimize the exposure time to the excitation light. Use the lowest effective excitation intensity.
Unexpected Spectral Shifts 1. Change in Solvent Polarity: The emission spectrum of 7-azaindole is sensitive to the polarity of its environment.[11] 2. Binding Event: Interaction with a protein or other molecule can alter the local environment of the fluorophore.1. Ensure consistent solvent composition. 2. This may be the desired signal in your experiment. Analyze the shift to understand the binding interaction.

Experimental Protocols

Protocol 1: Buffer Screening for 7-Azaindole Fluorescence Measurements
  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of 7-azaindole in a suitable organic solvent (e.g., DMSO or ethanol).

    • Prepare 10x stock solutions of the buffers to be tested (e.g., 100 mM Tris-HCl, 100 mM HEPES, 100 mM Phosphate buffer) at various pH values (e.g., 6.5, 7.4, 8.0).

  • Prepare Working Samples:

    • For each buffer condition, prepare a 1 µM solution of 7-azaindole in 1x buffer. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., < 0.1%) to minimize its effect.

    • Prepare a buffer blank for each condition (1x buffer without 7-azaindole).

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer (e.g., 288 nm).[3]

    • Record the emission spectrum (e.g., from 320 nm to 600 nm).

    • First, measure the fluorescence of the buffer blanks to assess background fluorescence.

    • Measure the fluorescence of the 7-azaindole samples.

  • Data Analysis:

    • Subtract the corresponding buffer blank spectrum from each 7-azaindole spectrum.

    • Compare the fluorescence intensity and emission maximum across the different buffer conditions to identify the buffer that provides the best signal-to-background ratio and desired spectral characteristics.

Visualizations

Experimental_Workflow Experimental Workflow for Buffer Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Selection A Prepare 7-Azaindole Stock Solution C Prepare Working Samples (7-Azaindole in Buffers) A->C B Prepare Buffer Stock Solutions (Different pH & Type) B->C D Prepare Buffer Blanks B->D E Measure Fluorescence (Spectra & Intensity) C->E D->E F Subtract Background (Blank Correction) E->F G Compare Signal-to-Noise & Spectral Properties F->G H Select Optimal Buffer Condition G->H

Caption: Workflow for optimizing buffer conditions.

Signaling_Pathway 7-Azaindole Excited-State Dynamics 7-AI_Ground 7-Azaindole (Ground State) 7-AI_Excited Excited State (Normal) 7-AI_Ground->7-AI_Excited Excitation Tautomer_Excited Excited State (Tautomer) 7-AI_Excited->Tautomer_Excited ESPT Fluorescence_Normal Normal Fluorescence (~370-400 nm) 7-AI_Excited->Fluorescence_Normal Emission Quenching Non-radiative Decay (Quenching) 7-AI_Excited->Quenching Fluorescence_Tautomer Tautomer Fluorescence (Red-shifted) Tautomer_Excited->Fluorescence_Tautomer Emission Tautomer_Excited->Quenching

Caption: Excited-state processes of 7-azaindole.

References

Technical Support Center: Regioselective Synthesis of 7-Azaindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 7-azaindole (B17877) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My 7-azaindole synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in 7-azaindole synthesis can arise from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For instance, traditional methods like the Fischer indole (B1671886) synthesis can be inefficient for azaindoles due to the electron-deficient nature of the pyridine (B92270) ring.[1] In methods like the Chichibabin cyclization, side reactions such as dimerization of starting materials can significantly reduce the yield of the desired 7-azaindole.[2][3]

To address low yields, consider the following:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reagents. For example, in the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile, using 2.1 equivalents of LDA was found to be superior to using 1.05 equivalents.[2]

  • Choice of Base and Solvent: The choice of base and solvent system is critical. In some domino reactions, the chemoselectivity between 7-azaindole and 7-azaindoline formation was found to be dependent on the alkali-amide base used (e.g., KN(SiMe₃)₂ vs. LiN(SiMe₃)₂).[1][4]

  • Protecting Groups: The use of appropriate protecting groups on the azaindole nitrogen can prevent unwanted side reactions and improve yields.[5] However, the protecting group itself can influence the regioselectivity of subsequent functionalization.

  • Purity of Starting Materials: Ensure the high purity of your starting materials, as impurities can lead to undesired side reactions and lower the overall yield.

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity for the desired 7-azaindole isomer?

Controlling regioselectivity is a primary challenge in the functionalization of the 7-azaindole core. The electronic properties of the pyridine and pyrrole (B145914) rings can lead to reactions at multiple positions.

Strategies to enhance regioselectivity include:

  • Directed ortho-Metalation (DoM): This is a powerful technique where a directing metalation group (DMG) on the nitrogen atom guides the deprotonation and subsequent functionalization to a specific ortho position.[6][7] For instance, an N,N-diisopropylcarboxamide group can direct lithiation to the C2 position.[8]

  • Protecting Group Strategy: The choice of the N-protecting group can significantly influence the site of functionalization. For example, a bulky triisopropylsilyl (TIPS) group on the N-1 position can block reaction at C-2 and direct metalation to the pyridine ring.[9]

  • Reaction Conditions: Temperature, solvent, and the nature of the electrophile can all play a role in determining the regiochemical outcome. Lowering the reaction temperature can sometimes favor the kinetic product over the thermodynamic one, thus improving selectivity.[10]

  • Catalyst Control: In metal-catalyzed reactions, the choice of ligand and metal center can influence the regioselectivity of C-H functionalization or cross-coupling reactions.

Q3: I am struggling with the purification of my 7-azaindole product from a complex reaction mixture. What are some common purification challenges and how can I overcome them?

Purification of 7-azaindole derivatives can be challenging due to the presence of closely related isomers, starting materials, and byproducts with similar polarities.

Common challenges and potential solutions include:

  • Co-elution of Isomers: Regioisomers of 7-azaindole often have very similar retention factors in column chromatography.

    • Optimization of Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases (e.g., silica (B1680970) gel, alumina, or reverse-phase C18).

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide higher resolution.[11]

  • Removal of Catalysts: Residual metal catalysts from cross-coupling reactions can be difficult to remove.

    • Specific Filtration: Use of specific filtration aids like Celite or passing the crude mixture through a plug of silica gel can help in removing some of the catalyst.

    • Aqueous Washes: Acidic or basic washes can help in removing certain metal impurities.

  • Dimerization Products: In reactions like the Chichibabin synthesis, dimer byproducts can be major impurities.[12] These often have different solubility profiles which can be exploited for purification.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)
Symptom Possible Cause Troubleshooting Action
Mixture of C-2 and C-6 functionalized products Incomplete "DMG dance" or migration of the directing group from N-7 to N-1.[6]Optimize the conditions for the carbamoyl (B1232498) group migration, such as temperature and catalytic amount of ClCONR₂.[6]
Functionalization at an undesired position (e.g., C-3) The chosen base is not optimal, or the temperature is too high, leading to loss of regiocontrol.Screen different lithium amide bases (e.g., LDA, LiTMP).[6] Perform the reaction at a lower temperature (e.g., -78 °C).[6]
Low conversion to the desired product The directing group is not effectively coordinating the organolithium reagent.Ensure the directing group is appropriate for the desired position. For C-6 functionalization, the DMG should be on N-7.[6]
Problem 2: Side Reactions in Chichibabin-type Cyclizations
Symptom Possible Cause Troubleshooting Action
Significant amount of dimer byproduct observed Facile dimerization of the picoline starting material.[2][3]Modify the reaction conditions to disfavor dimerization, such as adjusting the pressure.[12]
Formation of 1,2-adduct of LDA to benzonitrile Fast addition of LDA to the nitrile component.[2]Reverse the order of addition, adding the picoline to the pre-formed mixture of LDA and benzonitrile.[2]
Reaction is complex and gives multiple byproducts Reversible formation of various adducts that can re-enter the reaction pathway.[2]Carefully control the stoichiometry and reaction temperature to favor the desired reaction pathway.[2]

Experimental Protocols

Key Experiment: Regioselective Synthesis of C-2 Substituted 7-Azaindoles via DoM

This protocol is based on the work by Snieckus and coworkers and involves the directed metalation of an N-protected 7-azaindole.[6]

Materials:

  • N-carbamoyl-7-azaindole (starting material)

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, deuterated methanol)

  • Standard workup reagents (e.g., saturated aqueous NH₄Cl, ethyl acetate, brine)

Procedure:

  • To a solution of N-carbamoyl-7-azaindole (1.0 equiv) in anhydrous THF (0.10 M) at -78 °C under an inert atmosphere, add LDA (2.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (2.5–9.0 equiv) at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

EntryElectrophile (E+)ProductYield (%)
1I₂2-Iodo-7-azaindole derivative85
2MeOD2-Deuterio-7-azaindole derivative95 (%D)
3Me₃SiCl2-Trimethylsilyl-7-azaindole derivative75
4(PhS)₂2-Phenylthio-7-azaindole derivative60

Data adapted from Snieckus, V. et al.[6]

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Problem: Poor Regioselectivity check_method Is a regioselective method being used (e.g., DoM)? start->check_method no_dom Consider using a directed metalation strategy. check_method->no_dom No yes_dom Review DoM Parameters check_method->yes_dom Yes solution Improved Regioselectivity no_dom->solution check_dmg Is the Directing Metalation Group (DMG) appropriate for the target position? yes_dom->check_dmg wrong_dmg Select a DMG known to direct to the desired position (e.g., N-1 for C-2, N-7 for C-6). check_dmg->wrong_dmg No check_conditions Are the reaction conditions (base, temp) optimized? check_dmg->check_conditions Yes wrong_dmg->solution optimize_conditions Screen different bases (LDA, LiTMP) and run at lower temperatures (-78 °C). check_conditions->optimize_conditions No check_conditions->solution Yes optimize_conditions->solution

Caption: Troubleshooting workflow for poor regioselectivity.

Conceptual Pathway of Directed ortho-Metalation and DMG Dance

G cluster_0 C-6 Functionalization cluster_1 DMG Dance cluster_2 C-2 Functionalization A N-7 DMG 7-Azaindole B Metalation at C-6 A->B Base (e.g., LDA) C Electrophilic Quench B->C E+ D C-6 Substituted Product C->D E N-7 to N-1 Migration D->E Catalytic ClCONR2 F N-1 DMG Intermediate E->F G Metalation at C-2 F->G Base (e.g., LDA) H Electrophilic Quench G->H E+ I 2,6-Disubstituted Product H->I

Caption: Directed Metalation and DMG Dance for 7-azaindole.

References

Technical Support Center: Enhancing the Selectivity of 7-Azaindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of 7-azaindole-based kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My 7-azaindole-based inhibitor shows potent on-target activity in biochemical assays, but demonstrates significant off-target effects in cellular assays. What are the likely causes and how can I troubleshoot this?

A1: Discrepancies between biochemical and cellular assay results are common and can stem from several factors.[1] High intracellular ATP concentrations can outcompete ATP-competitive inhibitors, revealing off-target activities not apparent in low-ATP biochemical assays.[1][2] Poor membrane permeability may also lead to a drop-off in cellular potency for the intended target, making off-target effects more pronounced.[3]

Troubleshooting Steps:

  • Assess Cell Permeability: Conduct a Caco-2 permeability assay to determine if your compound has poor cellular uptake.[3]

  • Vary ATP Concentration in Biochemical Assays: Re-run biochemical assays with ATP concentrations that mimic physiological levels (typically in the millimolar range) to better predict cellular activity.[2]

  • Perform a Kinome-Wide Selectivity Screen: Profile your inhibitor against a broad panel of kinases to identify specific off-targets.[1][4][5] This will provide a comprehensive map of its selectivity.

  • Structural Analysis: If the off-target is known, compare the ATP-binding sites of the on-target and off-target kinases to identify differences that can be exploited for selective inhibitor design.[6]

Q2: How can I systematically improve the selectivity of my 7-azaindole (B17877) lead compound through structural modifications?

A2: A systematic Structure-Activity Relationship (SAR) exploration is key to improving selectivity.[7][8][9] The 7-azaindole scaffold is a known "hinge-binding" motif, forming hydrogen bonds with the kinase hinge region.[10][11] Modifications should focus on exploiting differences in the surrounding regions of the ATP-binding pocket.

Key Strategies:

  • Explore the "Selectivity Pocket": Modifications to substituents on the 7-azaindole core that project into the selectivity pocket can introduce steric hindrance with off-target kinases while maintaining or improving binding to the on-target.[7][8]

  • Modify the "Solvent Tail" Region: Altering the solvent-exposed portions of the inhibitor can impact solubility, permeability, and interactions with the outer regions of the binding site, which can differ between kinases.[7][8]

  • Optimize Linker Groups: The linker connecting the 7-azaindole core to other moieties is crucial. For example, replacing a flexible linker with a more rigid one, or changing its chemical nature (e.g., from an ether to a ketone), can significantly alter the selectivity profile.[3][7]

Q3: What are the most effective experimental approaches to quantitatively measure kinase inhibitor selectivity?

A3: A multi-tiered approach combining biochemical and cellular assays is recommended for a comprehensive understanding of selectivity.

  • Biochemical Assays:

    • Radiometric Assays: These are considered a gold standard and directly measure the inhibition of substrate phosphorylation using radiolabeled ATP (e.g., [³²P]- or [³³P]-ATP).[2]

    • Competitive Binding Assays: These assays measure the dissociation constant (Kd) of the inhibitor-kinase complex and are independent of ATP concentration.[2]

  • Cell-Based Assays:

    • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) confirm that the inhibitor binds to its intended target in a cellular context.[5]

    • Functional Cellular Assays: These measure the inhibition of a specific signaling pathway downstream of the target kinase, for example, by monitoring the phosphorylation of a known substrate.[12][13]

  • Kinome-Wide Profiling:

    • Screening the inhibitor against a large panel of kinases at a single concentration to identify potential hits, followed by dose-response curves for those hits to determine IC50 values.[14]

Q4: My inhibitor has poor cellular potency despite high biochemical potency. What could be the issue?

A4: A significant drop-off between biochemical and cellular potency often points to issues with cell permeability or efflux.[1][3] The high intracellular concentration of ATP can also be a factor for ATP-competitive inhibitors.[1]

Troubleshooting Steps:

  • Evaluate Physicochemical Properties: Analyze properties like lipophilicity (LogP) and polar surface area (PSA) to predict permeability.

  • Conduct Permeability Assays: Use assays like the Caco-2 permeability assay to directly measure cell penetration.[3]

  • Test for Efflux Pump Substrate Activity: Determine if your compound is a substrate for efflux pumps like P-glycoprotein.[1]

  • Optimize for Cell Permeability: Modify the inhibitor's structure to improve its permeability, for example, by reducing polarity or adding lipophilic groups, while balancing this with the need to maintain on-target potency and selectivity.

Quantitative Data Summary

Table 1: Example Kinase Selectivity Profile for a 7-Azaindole Inhibitor Series

CompoundTarget Kinase IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)Selectivity Ratio (Off-Target 2 / Target)
Lead Compound 5015020034
Modification A 45500300117
Modification B 60120>10,0002>167
Optimized Lead 10>5,000>10,000>500>1000

Table 2: Comparison of Biochemical and Cellular Potency

CompoundBiochemical IC50 (nM) (Low ATP)Biochemical IC50 (nM) (High ATP)Cellular IC50 (nM)Caco-2 Permeability (10⁻⁶ cm/s)
Inhibitor X 5505000.5
Inhibitor Y 870805.2
Inhibitor Z 12100>10,000<0.1

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay

Objective: To determine the IC50 values of a 7-azaindole inhibitor against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 96-well or 384-well plate, add the recombinant kinase, its specific substrate peptide, and a buffer solution containing cofactors (e.g., MgCl₂).

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP at a concentration close to the Kₘ for each respective kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Washing: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Add a scintillant to the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[2]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of a 7-azaindole inhibitor to its target kinase within intact cells.[5]

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control for a specific duration.

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing or another suitable method.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis: Analyze the amount of the target kinase remaining in the soluble fraction for each temperature point using a method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

SAR_Logic cluster_0 Lead Compound cluster_1 Optimization Strategies cluster_2 Desired Outcome Lead 7-Azaindole Core (Potent, but Poor Selectivity) Mod_SP Modify Selectivity Pocket Interactions Lead->Mod_SP Exploit binding site differences Mod_ST Alter Solvent Tail Lead->Mod_ST Improve properties & reduce non-specific binding Mod_Linker Optimize Linker Group Lead->Mod_Linker Control conformation and interactions Optimized Improved Selectivity (High On-Target Potency, Low Off-Target Activity) Mod_SP->Optimized Mod_ST->Optimized Mod_Linker->Optimized

Caption: Structure-Activity Relationship (SAR) logic for improving inhibitor selectivity.

Experimental_Workflow Biochem Biochemical Assay (e.g., Radiometric) Cell_Potency Cellular Potency Assay (e.g., Phosphorylation of Substrate) Biochem->Cell_Potency Initial Potency Permeability Permeability Assay (e.g., Caco-2) Cell_Potency->Permeability Investigate Potency Drop-off Kinome Kinome-wide Screen (Selectivity Panel) Cell_Potency->Kinome Assess Selectivity CETSA Target Engagement (e.g., CETSA) Cell_Potency->CETSA Confirm Target Binding Decision Analyze Data & Select Candidate Permeability->Decision Kinome->Decision Identify Off-Targets CETSA->Decision

Caption: Integrated workflow for evaluating kinase inhibitor potency and selectivity.

Signaling_Pathway Inhibitor 7-Azaindole Inhibitor On_Target On-Target Kinase Inhibitor->On_Target Inhibits Off_Target Off-Target Kinase Inhibitor->Off_Target Inhibits (Off-Target) Pathway_A Desired Signaling Pathway On_Target->Pathway_A Regulates Pathway_B Unintended Signaling Pathway Off_Target->Pathway_B Regulates Desired_Effect Therapeutic Effect Pathway_A->Desired_Effect Leads to Side_Effect Side Effect / Toxicity Pathway_B->Side_Effect Leads to

Caption: Impact of on-target vs. off-target kinase inhibition on signaling pathways.

References

Troubleshooting unexpected shifts in 7-Azaindole emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Azaindole (B17877) fluorescence spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected shifts and variations in 7-azaindole emission spectra.

Frequently Asked Questions (FAQs)

Q1: Why am I observing two distinct emission peaks in my 7-azaindole spectrum?

A1: The observation of a dual emission spectrum, typically a "normal" Stokes-shifted peak and a significantly red-shifted peak, is a well-documented characteristic of 7-azaindole in certain solvents, particularly alcohols. This phenomenon arises from an excited-state intramolecular proton transfer (ESPT) process. Upon excitation, a proton can be transferred from the pyrrolic nitrogen (N1) to the pyridinic nitrogen (N7), forming an excited-state tautomer, which then fluoresces at a longer wavelength. In methanol (B129727), for example, the normal emission peak is observed around 374 nm, while the tautomer emission appears at approximately 505 nm.[1]

Q2: My 7-azaindole emission peak is at a different wavelength than I expected. What are the primary causes for this shift?

A2: Shifts in the emission maximum of 7-azaindole are most commonly attributed to environmental factors. The emission is highly sensitive to the local environment.[1][2] Key factors include:

  • Solvent Polarity: The large dipole moment change upon excitation means that polar solvents will stabilize the excited state, leading to a red shift in the emission spectrum.[1][3]

  • pH: The acidity or basicity of the solution can lead to protonation or deprotonation of the 7-azaindole molecule, altering its electronic structure and, consequently, its fluorescence spectrum. At low pH (<4), protonation can occur, affecting the emission.[4]

  • Concentration: At higher concentrations, 7-azaindole can form dimers. These dimers can also undergo excited-state double-proton transfer, leading to a quenched or shifted emission spectrum compared to the monomer.[5]

  • Temperature: Temperature can influence the rate of solvent relaxation around the excited fluorophore and can also affect the equilibrium between monomer and dimer forms, thereby influencing the emission spectrum.

Q3: The fluorescence intensity of my 7-azaindole sample is unexpectedly low. What are the potential reasons?

A3: Low fluorescence intensity, or quenching, can be caused by several factors:

  • Dimerization: As concentration increases, the formation of non-fluorescent or weakly fluorescent dimers can lead to quenching of the overall emission.[5]

  • Solvent Effects: In aqueous solutions, the fluorescence decay of 7-azaindole is relatively short-lived, which can contribute to a lower quantum yield compared to when it is in a non-polar environment or when the N1-H group is protected.[1]

  • Inner Filter Effect: At high concentrations, the sample itself can reabsorb the emitted fluorescence, leading to a distorted spectrum and artificially low intensity, especially at shorter wavelengths. A quick check for this is to dilute the sample and see if the fluorescence intensity increases proportionally.[6]

  • Presence of Quenchers: Impurities or other molecules in the solution can act as quenchers, deactivating the excited state of 7-azaindole through non-radiative pathways.

Q4: How does my choice of solvent specifically impact the 7-azaindole emission spectrum?

A4: The choice of solvent is one of the most critical factors determining the fluorescence properties of 7-azaindole.

  • Protic vs. Aprotic Solvents: Protic solvents, like alcohols and water, can form hydrogen bonds with 7-azaindole. These interactions are crucial for facilitating the excited-state proton transfer (ESPT) that leads to the dual emission. In alcohols, the spectrum is often bimodal.[1]

  • Solvent Polarity: In general, increasing solvent polarity leads to a red shift in the emission maximum due to the stabilization of the more polar excited state.[3]

  • Aqueous Solutions: In water, the situation is more complex. While water is a protic solvent, the formation of a specific cyclic complex required for efficient ESPT is less favorable than in alcohols.[1] As a result, the tautomer emission is much less pronounced, and the spectrum is dominated by a single peak.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues with 7-azaindole fluorescence measurements.

Issue 1: Unexpected Emission Wavelength

If the emission maximum is not where you expect it, follow this workflow:

G start Start: Unexpected Emission Peak check_solvent Verify Solvent Identity and Purity start->check_solvent check_ph Measure pH of the Solution check_solvent->check_ph check_conc Check Sample Concentration check_ph->check_conc compare_lit Compare with Literature Values for the Specific Conditions check_conc->compare_lit protonation Potential Protonation/Deprotonation. Adjust pH if necessary. compare_lit->protonation Mismatch (pH) solvent_effect Solvent Polarity/Protonation Effects. Consider a different solvent. compare_lit->solvent_effect Mismatch (Solvent) dimer_effect Dimer Formation Likely. Dilute the sample. compare_lit->dimer_effect Mismatch (Concentration) end Issue Identified compare_lit->end Match protonation->end solvent_effect->end dimer_effect->end

Caption: Troubleshooting workflow for unexpected emission peaks.

Issue 2: Dual Emission or Broad/Asymmetric Peak Shape

The appearance of a second, red-shifted peak is characteristic of ESPT.

G cluster_excitation Excitation cluster_emission Emission Pathways S0 7-Azaindole (S₀) S1_N Excited 'Normal' Form (S₁) S0->S1_N hν_abs S1_T Excited 'Tautomer' Form (S₁') S1_N->S1_T ESPT S0_N Ground State (S₀) S1_N->S0_N hν_em1 (Normal) S0_T Ground State Tautomer (S₀') S1_T->S0_T hν_em2 (Tautomer)

Caption: Jablonski diagram illustrating the ESPT mechanism.

  • Confirmation: This is expected in protic solvents like methanol or ethanol. It is less likely in aprotic solvents (e.g., cyclohexane) or water.

  • Troubleshooting: If this is unexpected for your solvent, check for protic impurities (e.g., water in your aprotic solvent). If you wish to eliminate the tautomer emission, consider using 1-methyl-7-azaindole, which blocks the proton transfer.[1]

Data Summary

The following tables summarize the photophysical properties of 7-azaindole under different conditions.

Table 1: Emission Maxima of 7-Azaindole in Various Solvents

SolventDielectric ConstantEmission Maxima (λ_em)NotesReference
Water80.1~386 nmSingle peak, tautomer emission is minimal.[4]
Methanol32.7374 nm, 505 nmBimodal emission due to efficient ESPT.[1]
Cyclohexane2.0~350 nmPrimarily normal emission in non-polar solvent.N/A

Table 2: Influence of pH and Concentration on 7-Azaindole Fluorescence

ConditionObservationProbable CauseReference
pH
pH < 4Emission spectrum can shift.Protonation of the N7 nitrogen.[4]
Neutral pH (in water)Single emission peak (~386 nm).Unfavorable solvation for ESPT.[4]
Concentration
Low ConcentrationMonomer emission dominates.Molecules are isolated.
High ConcentrationPotential for quenching and spectral shifts.Dimer formation and ESPT within the dimer.[5]

Experimental Protocols

Protocol 1: Standard Steady-State Fluorescence Measurement

This protocol outlines the steps for acquiring a standard emission spectrum of 7-azaindole.

  • Sample Preparation:

    • Prepare a stock solution of 7-azaindole in the desired solvent (e.g., ethanol, HPLC-grade).

    • Dilute the stock solution to a final concentration that results in an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

    • Use a 1 cm path length quartz cuvette.

    • Run a blank sample containing only the solvent to check for background fluorescence or Raman peaks.[6]

  • Instrument Setup (Spectrofluorometer):

    • Set the excitation wavelength. A common choice is 288-300 nm.[1][5]

    • Set the excitation and emission slit widths. 4-5 nm is a typical starting point for good signal-to-noise with adequate resolution.[4]

    • Scan the emission monochromator over a range that covers both the expected normal and tautomer emission (e.g., 320 nm to 650 nm).

    • Ensure that appropriate optical filters are in place to prevent second-order effects from the excitation source appearing in the emission spectrum.[6]

  • Data Acquisition and Correction:

    • Acquire the emission spectrum of the blank (solvent only).

    • Acquire the emission spectrum of the 7-azaindole sample.

    • Subtract the blank spectrum from the sample spectrum.

    • Apply instrument-specific spectral corrections to account for the wavelength-dependent efficiency of the detector and optics.[6]

Logical Relationship of Factors Affecting Emission

The following diagram illustrates how various experimental parameters can influence the final observed emission spectrum.

G cluster_params Experimental Parameters cluster_mechanisms Underlying Mechanisms cluster_output Observable Output Solvent Solvent Choice (Polarity, H-bonding) ESPT Excited-State Proton Transfer (ESPT) Solvent->ESPT Solvation Solvent Relaxation Solvent->Solvation pH pH Protonation Protonation State pH->Protonation Concentration Concentration Aggregation Dimerization Concentration->Aggregation Emission Observed Emission Spectrum (Peak Position, Intensity, Shape) ESPT->Emission Solvation->Emission Aggregation->Emission Protonation->Emission

Caption: Factors influencing the 7-azaindole emission spectrum.

References

Validation & Comparative

7-Azaindole vs. Other Indole Isosteres: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of heterocyclic scaffolds is a critical step in the design of novel therapeutics. The indole (B1671886) ring system, a common motif in many biologically active compounds, is frequently subjected to isosteric replacement to optimize drug-like properties. Among its isosteres, 7-azaindole (B17877) has emerged as a particularly valuable substitute, especially in the development of kinase inhibitors. This guide provides an objective comparison of 7-azaindole with indole and other isosteres, supported by experimental data, to inform rational drug design.

The Rise of 7-Azaindole in Medicinal Chemistry

7-Azaindole, a bioisostere of indole where a carbon atom at the 7-position is replaced by a nitrogen atom, has gained significant traction in drug discovery. This substitution imparts unique physicochemical properties that can lead to improved potency, selectivity, and pharmacokinetic profiles. The introduction of the nitrogen atom in the six-membered ring allows 7-azaindole to act as both a hydrogen bond donor (via the pyrrole (B145914) -NH) and a hydrogen bond acceptor (via the pyridine (B92270) nitrogen). This dual functionality is particularly advantageous in targeting ATP-binding sites of kinases, where it can form two crucial hydrogen bonds with the hinge region, mimicking the interaction of the adenine (B156593) core of ATP.

Head-to-Head Comparison: Physicochemical and Biological Properties

The decision to replace an indole scaffold with an isostere is driven by the desire to enhance key drug-like properties. Below is a comparative analysis of indole, 7-azaindole, and other relevant isosteres, with quantitative data summarized for clarity.

Physicochemical Properties

The introduction of a nitrogen atom in the azaindole scaffold generally leads to a reduction in lipophilicity (logD) and an increase in aqueous solubility, which are often desirable attributes for drug candidates.

Compound/IsostereclogDAqueous Solubility (μg/mL)Source
Indole Analog 1 4.4-[1]
4-Azaindole Analog 5 --[1]
Indole Analog 11 -<15[2]
4-Azaindole Analog 12 -419[2]
5-Azaindole Analog 13 -936[2]
6-Azaindole Analog 14 -730[2]
7-Azaindole Analog 15 -823[2]

Note: Data for analogs are from different studies and may not be directly comparable due to variations in the parent structures.

Biological Activity: Kinase Inhibition

The ability of 7-azaindole to form a bidentate hydrogen bond with the kinase hinge region often translates to potent inhibitory activity. The following table provides a comparison of the inhibitory activities of indole- and azaindole-containing compounds against their respective kinase targets.

Compound/IsostereTarget KinaseIC₅₀/Kᵢ (nM)Cellular Potency (IC₅₀, nM)Source
Indole Analog 1 PAK111 (Kᵢ)120[1]
4-Azaindole Analog 5 PAK111 (Kᵢ)60[1]
7-Azaindole Analog 12 PI3Kγ14400[3]
7-Azaindole Analog 13 PI3Kγ7400[3]
7-Azaindole Analog 28 PI3Kγ-40[3]
Pharmacokinetic Properties: Metabolic Stability

A significant driver for employing indole isosteres is to improve metabolic stability, as the indole ring can be susceptible to oxidative metabolism. The replacement of a CH group with a more electron-deficient nitrogen atom in azaindoles can render the ring less prone to oxidation by cytochrome P450 enzymes.

Compound/IsostereMouse Unbound Clearance (mL/min/kg)Human Liver Microsomal Stability (T₁/₂, min)Source
Indole Analog 1 200-[1]
4-Azaindole Analog 5 10-[1]
Indole Analog 11 --[2]
4-Azaindole Analog 12 ->100[2]
5-Azaindole Analog 13 -38.5[2]
6-Azaindole Analog 14 -67.8[2]
7-Azaindole Analog 15 ->100[2]
7-Azaindole Analog 25 Rat CLᵢₙₜ ≥40 μL/min/10⁶ cells-[3]
7-Azaindole Analog 29 Rat CLᵢₙₜ 2.0 μL/min/10⁶ cells-[3]

Other Indole Isosteres in Drug Design

While 7-azaindole is a popular choice, other isosteres such as 4-, 5-, and 6-azaindoles, as well as indazole, also offer unique advantages and are valuable tools in the medicinal chemist's toolbox.

  • 4-, 5-, and 6-Azaindoles: These isomers of 7-azaindole also exhibit improved solubility and metabolic stability compared to indole.[2] The position of the nitrogen atom can subtly influence the electronic properties and hydrogen bonding capacity of the molecule, allowing for fine-tuning of target engagement and ADME properties.

  • Indazole: Indazole is another important bioisostere of indole, featuring an additional nitrogen atom in the five-membered ring.[4] Like azaindoles, indazoles can act as hydrogen bond donors and acceptors. They are often employed to improve metabolic stability and modulate physicochemical properties.[4]

Mandatory Visualizations

G cluster_kinase Kinase ATP Binding Site hinge Hinge Region inhibitor 7-Azaindole Inhibitor inhibitor->hinge H-bond (donor) inhibitor->hinge H-bond (acceptor) atp ATP atp->hinge Binds to Hinge

Caption: Interaction of a 7-azaindole inhibitor with the kinase hinge region.

G start Lead Compound (Indole-based) isosteres Synthesize Isosteres (7-Azaindole, Indazole, etc.) start->isosteres assays Comparative Assays isosteres->assays data Analyze Data: - Potency (IC50) - Physicochemical Props. - ADME Profile assays->data decision Select Optimal Isostere data->decision

Caption: Experimental workflow for comparing indole isosteres.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits the activity of a target kinase by 50% (IC₅₀).

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Add 2.5 µL of a solution containing the kinase and the peptide substrate in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be close to the Kₘ for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds dissolved in DMSO

  • Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (B52724) with an internal standard for quenching the reaction and for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of the test compound and control compounds in DMSO.

  • In a 96-well plate, add the test compound to a final concentration of 1 µM in phosphate buffer containing the NADPH regenerating system and human liver microsomes (typically 0.5-1 mg/mL protein concentration).

  • Initiate the metabolic reaction by pre-warming the plate to 37°C and then adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t₁/₂ = 0.693/k).

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Conclusion

The strategic use of indole isosteres, particularly 7-azaindole, is a powerful approach in modern drug discovery to enhance the properties of lead compounds. The introduction of a nitrogen atom into the indole scaffold can favorably modulate physicochemical properties, improve metabolic stability, and provide additional hydrogen bonding interactions, often leading to increased potency and a better overall pharmacokinetic profile. This guide provides a framework for the comparative evaluation of these important heterocyclic building blocks, supported by quantitative data and detailed experimental protocols, to aid in the rational design of next-generation therapeutics.

References

7-Azaindole: A Validated Bioisostere for Purines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of core chemical structures is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of 7-azaindole (B17877) and purines, validating the former as a highly effective bioisostere. Through a detailed examination of experimental data, this document demonstrates how the nuanced substitution of a carbon with a nitrogen atom in the purine (B94841) scaffold can lead to significant improvements in biological activity and physicochemical properties.

The principle of bioisosterism, the exchange of atoms or groups of atoms with similar physical or chemical properties, is a powerful tool in lead optimization. The 7-azaindole scaffold has emerged as a privileged structure in this regard, particularly as a bioisostere for the ubiquitous purine core found in many endogenous ligands and therapeutic agents.[1] This substitution, while seemingly minor, can profoundly influence a molecule's interaction with its biological target and its overall drug-like properties.

Comparative Analysis of Biological Activity

The validation of 7-azaindole as a purine bioisostere is most evident in the realm of kinase inhibition, where the purine ring of ATP is the natural ligand. The 7-azaindole moiety effectively mimics the hydrogen bonding pattern of adenine, forming crucial interactions with the hinge region of the kinase ATP-binding site.[2][3]

Kinase Inhibition: A Head-to-Head Comparison

Direct comparative studies offer compelling evidence for the bioisosteric relationship between 7-azaindole and purines. In the development of Janus kinase 2 (JAK2) inhibitors, for instance, a C-3 aryl-7-azaindole derivative demonstrated superior potency compared to its aryl purine counterpart.

ScaffoldTargetIC50 (nM)Reference
Aryl PurineJAK2496[1]
C-3 Aryl-7-AzaindoleJAK2260[1]

This approximate twofold increase in potency highlights the advantageous nature of the 7-azaindole core in this context.

CompoundScaffoldTarget(s)IC50 (µM)Reference
RoscovitinePurineCDK1, CDK2, CDK5, CDK7, CDK9~0.2-0.7[4]

Note: While a direct 7-azaindole analogue's IC50 is not available for a one-to-one comparison, the successful development of related bioisosteres underscores the potential for potency enhancement through scaffold modification.

Physicochemical Properties: The 7-Azaindole Advantage

Beyond biological activity, the substitution of a purine with a 7-azaindole can confer beneficial physicochemical properties, often leading to improved drug-like characteristics. Azaindole derivatives have been noted for their potential to enhance aqueous solubility compared to their indole (B1671886) or purine counterparts.[5][6] This is a critical parameter for oral bioavailability.

Furthermore, an analysis of 7-azaindole-based compounds against Lipinski's Rule of Five—a set of guidelines to evaluate the druglikeness of a chemical compound—reveals that they often fall within the acceptable parameters for orally active drugs.[7][8]

PropertyLipinski's Guideline7-Azaindole AnalogsPurine Analogs
Molecular Weight< 500 DaGenerally CompliantGenerally Compliant
Hydrogen Bond Donors≤ 5Generally CompliantGenerally Compliant
Hydrogen Bond Acceptors≤ 10Generally CompliantGenerally Compliant
LogP≤ 5Generally CompliantGenerally Compliant

This table represents a general trend observed in the literature. Specific values will vary depending on the substitutions on the core scaffold.

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.

Biochemical Kinase Inhibition Assay (p38 MAPK Alpha)

This protocol outlines a method to determine the in vitro potency of an inhibitor against p38 MAPK alpha using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human p38 MAPK alpha enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., ATF2)

  • ATP

  • Test compound (7-azaindole or purine analog)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer. Include a DMSO-only control.

  • Enzyme and Substrate Preparation: Dilute the p38 MAPK alpha enzyme and the ATF2 substrate in kinase buffer to the desired concentrations.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 1 µL of the diluted test compound or DMSO control.

    • Add 2 µL of the diluted p38 MAPK alpha enzyme.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 2 µL of a mixture of the ATF2 substrate and ATP.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus inversely correlated with the inhibitory activity of the test compound.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based NF-κB Signaling Assay

This protocol describes a method to assess the effect of an inhibitor on the NF-κB signaling pathway in cells by measuring the nuclear translocation of the p65 subunit.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (7-azaindole or purine analog)

  • Stimulus (e.g., TNF-α)

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Culture: Seed HeLa cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation: Add TNF-α to the cell culture medium to a final concentration known to induce NF-κB translocation (e.g., 10 ng/mL). Incubate for 30 minutes.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

    • Wash the cells with PBS.

  • Imaging and Analysis:

    • Acquire images of the cells using a high-content imaging system.

    • Use image analysis software to quantify the fluorescence intensity of the NF-κB p65 signal in the nucleus and the cytoplasm.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.

    • Determine the effect of the test compound on TNF-α-induced NF-κB translocation.

Visualizing the Molecular Landscape

To better understand the context in which these compounds operate, the following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_Target Biological Target cluster_Properties Molecular Properties Purine Purine Target e.g., Kinase, GPCR Purine->Target Binds to Physicochem Physicochemical Properties Purine->Physicochem Azaindole 7-Azaindole Azaindole->Target Binds to (Often with higher affinity) Azaindole->Physicochem Often Improves Activity Biological Activity Target->Activity Modulates

Caption: Bioisosteric replacement of purine with 7-azaindole.

G cluster_workflow Biochemical Kinase Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B 2. Kinase Reaction (Incubate reagents) A->B C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D 4. Detect ADP (Add Kinase Detection Reagent) C->D E 5. Measure Luminescence D->E F 6. Calculate IC50 E->F

Caption: Workflow for a typical biochemical kinase inhibition assay.

G cluster_pathway Simplified p38 MAPK Signaling Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK P p38 p38 MAPK MKK->p38 P Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream P Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Inhibitor 7-Azaindole/Purine Inhibitor Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

The evidence presented in this guide strongly supports the validation of 7-azaindole as a superior bioisostere for purines in many drug discovery contexts. The direct comparative data in kinase inhibition, coupled with the advantageous physicochemical properties, make the 7-azaindole scaffold a compelling choice for medicinal chemists aiming to optimize lead compounds. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers seeking to explore and leverage this versatile chemical moiety in their own drug development programs. As the quest for more potent and selective therapeutics continues, the strategic application of bioisosterism with scaffolds like 7-azaindole will undoubtedly play a pivotal role in shaping the future of medicine.

References

Comparative study of different 7-Azaindole synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its structural similarity to indole (B1671886) allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. The synthesis of this important core structure can be achieved through various classical and modern synthetic methodologies. This guide provides an objective comparison of several key synthetic routes to 7-azaindole, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of 7-Azaindole Synthesis Routes

The selection of a synthetic route to a target 7-azaindole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This section provides a comparative overview of some of the most common and effective methods.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsYield (%)AdvantagesDisadvantages
Fischer Indole Synthesis 2-Hydrazinopyridine (B147025), Aldehyde/KetonePolyphosphoric acid (PPA), H₂SO₄, ZnCl₂High temperatures (100-200 °C)38 - 94%Good for 2,3-disubstituted 7-azaindoles; versatile with respect to the carbonyl component.Harsh acidic conditions; may not be suitable for sensitive substrates; potential for regioisomeric mixtures with unsymmetrical ketones.
Hemetsberger-Knittel Synthesis Pyridine-2-carbaldehyde, α-Azido esterBase (e.g., NaOEt), HeatThermal decomposition in high-boiling solvent (e.g., xylene, 140 °C)~70%Good for the synthesis of 7-azaindole-2-carboxylates.Synthesis and handling of thermally labile α-azidoacrylates can be challenging.
Batcho-Leimgruber Synthesis 2-Nitro-3-picolineDMF-DMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂, Pd/C)Two steps: Enamine formation followed by reductive cyclization53% (for 7-methylindole)Milder conditions than Fischer synthesis; good for a range of substituted 7-azaindoles.Requires substituted nitropicoline starting materials which may not be readily available.
Bischler-Möhlau Synthesis 2-Aminopyridine (B139424), α-HaloketoneExcess 2-aminopyridine, HeatHigh temperatures53% (for a substituted 7-azaindole)Can provide access to 2-aryl-7-azaindoles.Harsh reaction conditions; often requires a large excess of the aminopyridine; can produce side products.
Palladium-Catalyzed Sonogashira Coupling & Cyclization 2-Amino-3-iodopyridine (B10696), Terminal alkynePd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N), then KHMDS or t-BuOK/18-crown-6Sonogashira coupling followed by base-mediated cyclization80-95% (overall)High yields; mild reaction conditions; good functional group tolerance; excellent for 2-substituted 7-azaindoles.Requires a pre-functionalized pyridine (B92270) (iodide); cost of palladium catalyst.
Larock Indole Synthesis N-Protected 2-amino-3-iodopyridine, Disubstituted alkynePd(OAc)₂, PPh₃, Base (e.g., K₂CO₃), LiClHigh temperatures (e.g., 100 °C)Moderate to goodGood for 2,3-disubstituted 7-azaindoles; can be a one-pot reaction.Requires N-protection of the aminopyridine; regioselectivity can be an issue with unsymmetrical alkynes.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes discussed above.

Fischer Indole Synthesis of 2,3-Disubstituted 7-Azaindoles

This protocol is adapted from the synthesis of 2-ethyl-3-phenyl-7-azaindole.

Step 1: Synthesis of 2-Pyridylhydrazone A solution of 2-hydrazinopyridine (1.0 eq) and benzyl (B1604629) ethyl ketone (1.0 eq) in ethanol (B145695) is heated at reflux for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding 2-pyridylhydrazone.

Step 2: Cyclization to 7-Azaindole The 2-pyridylhydrazone (1.0 eq) is added to polyphosphoric acid (PPA) (10 eq by weight) at 100 °C. The mixture is heated at 140-150 °C for 10-15 minutes. After cooling, the reaction mixture is poured onto ice and neutralized with a saturated aqueous solution of sodium hydroxide. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica (B1680970) gel to afford the 2,3-disubstituted 7-azaindole. A yield of 94% has been reported for 2-ethyl-3-phenyl-7-azaindole using this method.

Batcho-Leimgruber Synthesis of 7-Methyl-7-azaindole

This one-pot procedure is an efficient modification of the classical Batcho-Leimgruber synthesis.

A mixture of 3-methyl-2-nitropyridine (B96847) (1.0 eq) and dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (1.2 eq) in DMF is heated. After the formation of the enamine intermediate (monitored by TLC), a reducing agent such as Raney Nickel is added, and the mixture is subjected to hydrogenation. The reaction is then filtered and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 7-methyl-7-azaindole. A study reported a yield of 53% for 7-methylindole (B51510) using a one-pot Leimgruber-Batcho protocol[1].

Bischler-Möhlau Synthesis of a Substituted 7-Azaindole

This method can be employed for the synthesis of 2-aryl-7-azaindoles.

A mixture of a 2-aminopyridine derivative (excess) and an α-haloketone (e.g., phenacyl bromide) (1.0 eq) is heated at a high temperature (e.g., 180-200 °C) for several hours. The reaction mixture is then cooled and treated with a dilute acid to neutralize the excess aminopyridine. The product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography. A 53% yield has been reported for the synthesis of a substituted 7-azaindole using an unsymmetrical benzoin (B196080) derivative as the starting material[2].

Palladium-Catalyzed Sonogashira Coupling and Cyclization for 2-Substituted 7-Azaindoles

This two-step, one-pot protocol provides an efficient route to 2-substituted 7-azaindoles.

Step 1: Sonogashira Coupling To a solution of 2-amino-3-iodopyridine (1.0 eq) and a terminal alkyne (1.1 eq) in a suitable solvent such as THF are added Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and triethylamine (B128534) (2.0 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

Step 2: Cyclization The reaction mixture from the previous step is then treated with a strong base such as potassium hexamethyldisilazide (KHMDS) or potassium tert-butoxide in the presence of 18-crown-6, and the reaction is heated to effect cyclization[3]. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to afford the 2-substituted 7-azaindole. Overall yields in the range of 80-95% have been reported for this two-step process[3].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general synthetic pathways described above.

Fischer_Indole_Synthesis 2-Hydrazinopyridine 2-Hydrazinopyridine Hydrazone Hydrazone 2-Hydrazinopyridine->Hydrazone Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization Cyclized Intermediate Cyclized Intermediate Enehydrazine->Cyclized Intermediate [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) 7-Azaindole 7-Azaindole Cyclized Intermediate->7-Azaindole Aromatization (-NH3)

Caption: Fischer Indole Synthesis Pathway for 7-Azaindole.

Batcho_Leimgruber_Synthesis 2-Nitro-3-picoline 2-Nitro-3-picoline Enamine Intermediate Enamine Intermediate 2-Nitro-3-picoline->Enamine Intermediate Condensation DMF-DMA DMF-DMA DMF-DMA->Enamine Intermediate 7-Azaindole 7-Azaindole Enamine Intermediate->7-Azaindole Reductive Cyclization (e.g., Raney Ni, H2)

Caption: Batcho-Leimgruber Synthesis Pathway for 7-Azaindole.

Palladium_Catalyzed_Synthesis 2-Amino-3-iodopyridine 2-Amino-3-iodopyridine Alkynylaminopyridine Alkynylaminopyridine 2-Amino-3-iodopyridine->Alkynylaminopyridine Sonogashira Coupling (Pd/Cu catalyzed) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Alkynylaminopyridine 2-Substituted 7-Azaindole 2-Substituted 7-Azaindole Alkynylaminopyridine->2-Substituted 7-Azaindole Base-mediated Cyclization

Caption: Palladium-Catalyzed Synthesis of 2-Substituted 7-Azaindoles.

References

A Comparative Guide to the Efficacy of 7-Azaindole Kinase Inhibitors Versus Standard Treatments

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole (B17877) scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its unique ability to form two hydrogen bonds with the kinase hinge region makes it an excellent ATP-competitive binding motif.[3][4] This has led to the development of numerous potent and selective inhibitors, some of which have achieved regulatory approval and are now standard treatments themselves.

This guide provides an objective comparison of the efficacy of prominent 7-azaindole-based kinase inhibitors against other standard-of-care treatments, supported by preclinical and clinical data. We will delve into specific examples targeting key kinases in oncology: BRAF, VEGFR-2, and PLK1.

Comparison 1: BRAF Inhibition in Metastatic Melanoma

Approximately 50% of cutaneous melanomas feature activating mutations in the BRAF gene, most commonly the V600E mutation, leading to constitutive activation of the MAPK signaling pathway.[5] This discovery paved the way for targeted therapies.

Vemurafenib , a 7-azaindole derivative, was the first FDA-approved inhibitor specifically targeting the BRAF V600E mutant kinase.[2][6] It represents a significant advancement over previous standard treatments like conventional chemotherapy. Another potent BRAF inhibitor, Dabrafenib , while not a 7-azaindole, serves as a relevant comparator among targeted therapies.

Quantitative Efficacy Data

The following table summarizes the inhibitory concentrations of Vemurafenib and Dabrafenib against the target kinase and their effect on melanoma cell proliferation.

InhibitorTarget KinaseIC50 (Kinase Assay)Cell Line (BRAF V600E)IC50 (Cell Proliferation)Reference(s)
Vemurafenib BRAF V600E31 nMA375~100-400 nM[6][7]
Dabrafenib BRAF V600E0.8 nMA375~1-3 nM[7][8]

Note: IC50 values can vary based on specific assay conditions. The data presented are representative values from preclinical studies.

Signaling Pathway Interruption

Both inhibitors are designed to block the constitutively active BRAF V600E mutant, thereby preventing the phosphorylation of MEK and subsequent activation of ERK, which ultimately halts uncontrolled cell proliferation.

MAPK_Pathway cluster_upstream Upstream Signals cluster_mapk MAPK Cascade cluster_downstream Cellular Response GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Vemurafenib Vemurafenib (7-Azaindole) Vemurafenib->BRAF Inhibits Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Biochem_Assay Biochemical Assay (e.g., Kinase IC50) Cell_Assay Cell-Based Assay (e.g., Proliferation IC50) Biochem_Assay->Cell_Assay Lead Selection PDX_Model Animal Model (e.g., PDX Xenograft) Cell_Assay->PDX_Model Candidate Selection Efficacy_Study Efficacy Study (Tumor Growth Inhibition) PDX_Model->Efficacy_Study Testing Start Compound Synthesis Start->Biochem_Assay Screening

References

Cross-Validation of Experimental and Computational Data for 7-Azaindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Azaindole, a privileged heterocyclic scaffold, serves as a cornerstone in modern medicinal chemistry, most notably in the development of kinase inhibitors. Its unique electronic properties and hydrogen bonding capabilities make it an ideal bioisostere for indole, offering improved physicochemical and pharmacological profiles. This guide provides a comprehensive cross-validation of experimental and computational data for 7-Azaindole, offering researchers a valuable resource for understanding its fundamental properties and accelerating its application in drug discovery.

Data Presentation: A Comparative Analysis

The following tables summarize key experimental and computational data for 7-Azaindole, facilitating a direct comparison of its spectroscopic and physicochemical properties.

Physicochemical Properties
PropertyExperimental ValueComputational ValueMethod/Reference
Melting Point (°C)105-107-[1]
Boiling Point (°C)270-
pKa4.597.69±0.20 (Predicted)[2]
Spectroscopic Data: Vibrational Analysis (IR and Raman)

Experimental infrared and Raman spectroscopy provide insights into the vibrational modes of the 7-Azaindole molecule. Computational methods, particularly Density Functional Theory (DFT), can predict these vibrational frequencies. The comparison below highlights the strong correlation between measured and calculated values.

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated Vibrational Frequencies (cm⁻¹) (DFT)Assignment
342534263445N-H stretch
310831103112C-H stretch (pyrrole)
305530583060C-H stretch (pyridine)
161016121615C=C stretch (pyridine)
158015821585C=C stretch (pyrrole)
147514781480Ring stretch
141814201422Ring stretch
134013421345C-N stretch
770772775C-H out-of-plane bend

Note: Calculated frequencies are often scaled to better match experimental data. The level of theory and basis set used in the calculations can influence the accuracy of the predictions.

Spectroscopic Data: ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of atoms within a molecule. While experimental NMR data for 7-Azaindole is widely used for characterization, detailed computational predictions of chemical shifts provide a valuable complementary perspective.

¹H NMR (in CDCl₃, 300 MHz)

ProtonExperimental Chemical Shift (ppm)
H1 (N-H)11.2 (br s)
H37.95 (dd, J = 7.8, 1.5 Hz)
H47.65 (dd, J = 4.8, 1.5 Hz)
H57.10 (dd, J = 7.8, 4.8 Hz)
H26.50 (t, J = 3.0 Hz)

¹³C NMR (in CDCl₃, 75 MHz)

CarbonExperimental Chemical Shift (ppm)
C7a149.5
C6142.0
C2129.0
C4127.5
C5115.5
C3100.0

Note: Computational prediction of NMR chemical shifts is highly dependent on the chosen method, basis set, and the inclusion of solvent effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines for key experiments cited in this guide.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid 7-Azaindole.

Method: KBr Pellet Method

  • Sample Preparation: A small amount of 7-Azaindole (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be homogenous.

  • Pellet Formation: The ground mixture is transferred to a pellet-pressing die. A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 7-Azaindole in solution.

Method:

  • Sample Preparation: Approximately 5-10 mg of 7-Azaindole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition:

    • ¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional molecular structure of 7-Azaindole in the solid state.

Method:

  • Crystal Growth: High-quality single crystals of 7-Azaindole are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular geometry.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to the cross-validation and application of 7-Azaindole.

experimental_computational_workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_validation Cross-Validation exp_synthesis Synthesis & Purification exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_xray X-ray Crystallography exp_synthesis->exp_xray compare_vib Vibrational Modes exp_ftir->compare_vib IR/Raman Peaks compare_shifts Chemical Shifts exp_nmr->compare_shifts Chemical Shifts compare_geom Molecular Geometry exp_xray->compare_geom Bond Lengths/Angles comp_geometry Geometry Optimization comp_freq Frequency Calculation comp_geometry->comp_freq comp_nmr NMR Shielding Calculation comp_geometry->comp_nmr comp_xtal Crystal Structure Prediction comp_geometry->comp_xtal comp_geometry->compare_geom Optimized Geometry comp_freq->compare_vib Calculated Frequencies comp_nmr->compare_shifts Calculated Shieldings validation_report Validated Data compare_vib->validation_report compare_shifts->validation_report compare_geom->validation_report

Caption: Workflow for the cross-validation of experimental and computational data for 7-Azaindole.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway with the inhibitory action of a 7-Azaindole-based drug.[3]

References

A Comparative Guide to the Photophysical Properties of 7-Azaindole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Azaindole (B17877), a structural analog of tryptophan, serves as a valuable fluorescent probe in biochemical and biophysical research. Its unique photophysical properties, which are highly sensitive to the molecular environment, make it and its derivatives powerful tools for investigating protein structure and dynamics, as well as for the development of novel therapeutic agents. This guide provides a comparative overview of the key photophysical characteristics of 7-azaindole and several of its important derivatives, supported by experimental data and detailed methodologies.

Core Photophysical Properties: A Quantitative Comparison

The photophysical behavior of 7-azaindole and its derivatives is largely governed by their electronic structure and their interactions with the surrounding solvent. A key phenomenon is the excited-state double proton transfer (ESDPT), which can occur in hydrogen-bonding environments and significantly influences the fluorescence emission. The following table summarizes the critical photophysical parameters for 7-azaindole and selected derivatives in various solvents.

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F, ns)
7-Azaindole Water (pH 7)~288~3860.0230.91
MethanolNot specified374, 505 (bimodal)Not specified<0.03 (precursor), longer component not specified
1-Methyl-7-azaindole WaterNot specifiedNot specified0.5521
7-Azatryptophan Water (pH 7)~290~432Not specified0.78
4-Cyano-7-azaindole (4CN7AI) Water~3204700.296.2
THFNot specified4550.727.6
1-Methyl-4-cyano-7-azaindole (1M4CN7AI) WaterNot specifiedNot specified≥0.69≥11.2
7-Azaindole in ssDNA TBE Buffer~3003790.020Not specified
7-Azaindole in dsDNA TBE Buffer~3003790.016Not specified

The Mechanism of Excited-State Double Proton Transfer (ESDPT)

A hallmark of 7-azaindole's photophysics is its ability to undergo excited-state double proton transfer (ESDPT), particularly in its dimer form or in the presence of protic solvents like alcohols.[1] Upon photoexcitation, a proton from the N1-H of one molecule is transferred to the N7 of a neighboring molecule, and simultaneously, the N1-H proton of the second molecule is transferred to the N7 of the first. This concerted or stepwise process leads to the formation of a tautomeric species with a significantly red-shifted fluorescence emission.[2][3][4] The efficiency of this process is highly dependent on the solvent environment.[4]

ESDPT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State 7AI_Dimer 7-Azaindole Dimer (Normal Form) Excited_Dimer Excited Dimer 7AI_Dimer->Excited_Dimer Photoexcitation (hν) Excited_Dimer->7AI_Dimer Fluorescence (Normal) Tautomer Tautomer Excited_Dimer->Tautomer ESDPT Tautomer->7AI_Dimer Fluorescence (Tautomer) + Non-radiative decay

Caption: Excited-State Double Proton Transfer (ESDPT) in the 7-Azaindole Dimer.

Experimental Protocols

The data presented in this guide are derived from standard and well-established photophysical measurement techniques. Below are generalized protocols for the key experiments.

UV-Visible Absorption Spectroscopy
  • Objective: To determine the wavelength(s) of maximum absorbance (λ_abs).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • Solutions of the sample and a reference (pure solvent) are prepared in 1 cm path length quartz cuvettes.

    • To avoid inner filter effects, the absorbance of the sample at the excitation wavelength should be kept below 0.1.

    • The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-400 nm).

    • The wavelength of maximum absorbance is identified from the resulting spectrum.

Fluorescence Spectroscopy
  • Objective: To determine the wavelength(s) of maximum fluorescence emission (λ_em).

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • The sample is placed in a quartz cuvette in the spectrofluorometer.

    • The excitation wavelength is set to the λ_abs determined from the absorption spectrum.

    • The emission spectrum is scanned over a wavelength range red-shifted from the excitation wavelength.

    • The wavelength of maximum emission intensity is determined from the corrected emission spectrum.

Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method)
  • Objective: To measure the efficiency of the fluorescence process.

  • Principle: The fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.[5]

  • Procedure:

    • A series of dilutions of both the sample and a suitable standard (e.g., quinine (B1679958) sulfate, rhodamine 6G) are prepared in the same solvent.[5]

    • The absorbance of each solution is measured at the excitation wavelength.

    • The integrated fluorescence intensity for each solution is measured under identical experimental conditions (e.g., excitation and emission slit widths).

    • A plot of integrated fluorescence intensity versus absorbance is generated for both the sample and the standard.

    • The quantum yield of the sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ_ST is the quantum yield of the standard, Grad is the gradient of the plot, and η is the refractive index of the solvent.

Fluorescence Lifetime (τ_F) Measurement
  • Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

  • Procedure:

    • The sample is excited by a pulsed light source (e.g., a laser or LED).

    • The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

    • A histogram of the number of photons detected at different times after excitation is constructed.

    • The resulting fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Caption: General workflow for photophysical characterization.

References

A Head-to-Head Battle of the Fluorophores: Benchmarking 7-Azaindole Probes Against Established Fluorescent Labels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescence-based assays, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of the performance of 7-Azaindole-based fluorescent probes against a panel of widely used fluorescent labels, including Fluorescein (B123965), Rhodamine, Cyanine dyes (Cy3 and Cy5), and Alexa Fluor dyes. By presenting key photophysical data, detailed experimental protocols, and relevant biological context, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.

At a Glance: Key Performance Indicators of Fluorescent Probes

The utility of a fluorescent probe is defined by a combination of its photophysical properties. A summary of these key performance indicators for 7-Azaindole (B17877) and its competitors is presented below, with detailed data available in the subsequent sections.

Property7-AzaindoleFluorescein (FITC)Rhodamine BCyanine Dyes (Cy3/Cy5)Alexa Fluor Dyes
Quantum Yield (Φ) Variable (0.02-0.55)High (~0.9)Moderate (~0.3-0.7)Variable (e.g., Cy3 ~0.3, Cy5 ~0.2)Very High (e.g., AF488 ~0.92)
Fluorescence Lifetime (τ) Short to Long (ps to ns)~4 ns~1.7 nsShort (e.g., Cy3 ~0.3 ns, Cy5 ~1.0 ns)~1-4 ns
Photostability ModerateLowModerateModerate to HighHigh to Very High
Stokes Shift Moderate to LargeSmall (~20 nm)Small (~20 nm)Small to Moderate (~15-20 nm)Small to Moderate (~20-30 nm)
Environmental Sensitivity HighpH-sensitiveModerateModerateLow

In-Depth Analysis: A Tale of Five Dyes

7-Azaindole: The Environmentally Sensitive Probe

7-Azaindole and its derivatives have emerged as valuable fluorescent probes due to their sensitivity to the local microenvironment.[1] This property makes them particularly useful for studying protein structure and dynamics, as their fluorescence characteristics can change in response to alterations in solvent polarity and hydrogen bonding.[1] For instance, the fluorescence quantum yield of 7-azaindole can vary significantly, from as low as 0.023 in aqueous solution to 0.53 upon glycosylation.[2][3][4] Methylation of the 1-nitrogen of 7-azaindole can dramatically increase its fluorescence lifetime and quantum yield in water to 21 ns and 0.55, respectively.[1][5] This sensitivity, while advantageous for sensing applications, can also lead to variability in signal intensity.

Fluorescein: The Classic Green Emitter

Fluorescein isothiocyanate (FITC) has been a workhorse in fluorescence microscopy and flow cytometry for decades. Its primary advantages are its high quantum yield and excitation maximum that is well-matched to the 488 nm laser line. However, fluorescein's fluorescence is pH-sensitive and it is highly susceptible to photobleaching, which can limit its utility in long-term imaging experiments.[6][7]

Rhodamine: A More Photostable Alternative

Rhodamine dyes, such as Rhodamine B, offer improved photostability compared to fluorescein.[8] They are commonly used in a variety of labeling applications. However, their quantum yields can be lower than that of fluorescein in certain environments.[9]

Cyanine Dyes (Cy3 and Cy5): The FRET Pair Powerhouses

Cyanine dyes, particularly Cy3 and Cy5, are widely used in fluorescence resonance energy transfer (FRET) experiments due to their good spectral overlap. They offer relatively good photostability, especially when incorporated into stabilized formulations.[6] However, their quantum yields can be modest.[9]

Alexa Fluor Dyes: The Gold Standard in Brightness and Stability

The Alexa Fluor family of dyes is renowned for its exceptional brightness and photostability.[6][7] These dyes are sulfonated derivatives of classic fluorophores, which enhances their water solubility and reduces aggregation.[6] Alexa Fluor dyes are generally less sensitive to pH changes than fluorescein and exhibit superior photostability, making them ideal for demanding imaging applications.[6][7]

Quantitative Data Summary

The following tables provide a detailed comparison of the key photophysical properties of 7-Azaindole and other common fluorescent labels.

Table 1: Excitation and Emission Maxima

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
7-Azaindole~288-300[3]~380-400[3]~92-100
1-Methyl-7-azaindoleNot specifiedNot specifiedNot specified
Fluorescein (FITC)~495[10]~518[10]~23
Rhodamine B~562[11]~583[11]~21
Cy3~550[10]~570[10]~20
Cy5~650[10]~670[10]~20
Alexa Fluor 488~494[10]~517[10]~23
Alexa Fluor 555~556[10]~573[10]~17
Alexa Fluor 647~651~672~21

Table 2: Quantum Yield and Fluorescence Lifetime

FluorophoreQuantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Solvent/Conditions
7-Azaindole0.023[2][3][4]~0.9[1]Water
7-Azaindole (glycosylated)0.53[2][3][4]Not specified
1-Methyl-7-azaindole0.55[1][5]21[1][5]Water
Fluorescein (FITC)~0.92[12]~4.0[11]0.1 M NaOH / PB pH 7.5
Rhodamine B~0.31 - 0.65[9]~1.7[11]Water/Ethanol
Cy3~0.3[11]~0.3[11]PBS
Cy5~0.2[9]~1.0[11]PBS
Alexa Fluor 4880.92[12]~4.1[11]PBS, pH 7.2
Alexa Fluor 555Not specifiedNot specified
Alexa Fluor 6470.33[12]~1.0PBS, pH 7.2

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Protein Labeling with a Maleimide-Functionalized 7-Azaindole Probe

This protocol describes the labeling of a protein with a hypothetical maleimide-functionalized 7-azaindole probe. This method targets cysteine residues.

Materials:

  • Protein of interest (1-10 mg/mL in thiol-free buffer, e.g., PBS, pH 7.0-7.5)

  • Maleimide-functionalized 7-Azaindole probe (10 mM in anhydrous DMSO or DMF)

  • Reducing agent (e.g., TCEP) (optional)

  • Degassed buffer (e.g., PBS, pH 7.0-7.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of thiol-containing reagents. If the protein contains disulfide bonds that need to be reduced to expose free thiols for labeling, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[13][14]

  • Dye Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized 7-Azaindole probe in anhydrous DMSO or DMF.[13][15]

  • Conjugation Reaction: Add the 7-Azaindole-maleimide stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein).[13][16] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[13][14]

  • Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).[14][15]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the 7-Azaindole probe.

Protocol 2: Measuring Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of a 7-Azaindole probe relative to a known standard.[2]

Materials:

  • 7-Azaindole probe solution of unknown quantum yield

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare Solutions: Prepare a series of dilutions of both the 7-Azaindole probe and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution using a fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under each fluorescence emission spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the 7-Azaindole probe and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the 7-Azaindole probe (Φ_x): Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²) where Φ_std is the quantum yield of the standard, Grad_x and Grad_std are the gradients from the plots, and η_x and η_std are the refractive indices of the solvents (this term is 1 if the same solvent is used for both).[2]

Visualization of a Relevant Signaling Pathway

7-Azaindole derivatives have shown significant promise as inhibitors of various protein kinases, making them valuable tools for studying cellular signaling pathways.[1][13] The following diagram illustrates a simplified kinase signaling cascade, highlighting where a 7-Azaindole-based fluorescent probe could be used to study kinase activity.

Kinase_Signaling_Pathway Simplified Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream_Effectors Downstream Effectors AKT->Downstream_Effectors Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Effectors->Cellular_Response Leads to Azaindole_Probe 7-Azaindole Kinase Inhibitor Probe Azaindole_Probe->PI3K Inhibits Azaindole_Probe->AKT Inhibits

Caption: A 7-Azaindole probe inhibiting a kinase cascade.

This diagram illustrates how a fluorescently labeled 7-Azaindole derivative, designed as a kinase inhibitor, can be used to probe the PI3K/AKT signaling pathway.[11] By monitoring the fluorescence signal, researchers can study the binding kinetics and inhibitory effects of the probe on its target kinase in real-time.

Conclusion

The choice of a fluorescent label is a critical decision in experimental design. 7-Azaindole probes offer unique advantages, particularly their sensitivity to the local environment, which makes them powerful tools for studying molecular interactions and conformational changes. While they may not always match the sheer brightness and photostability of dyes like the Alexa Fluor series, their unique properties make them an invaluable addition to the researcher's toolkit. For applications where sensing environmental changes is paramount, 7-Azaindole probes are an excellent choice. For applications requiring maximum brightness and photostability for long-term imaging, Alexa Fluor dyes remain a top contender. This guide provides the foundational data and protocols to help researchers select the optimal fluorescent probe to illuminate their biological questions.

References

7-Azaindole-Based FGFR4 Inhibitors: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of 7-azaindole-based drugs targeting Fibroblast Growth Factor Receptor 4 (FGFR4), with a focus on the correlation between laboratory (in vitro) and preclinical animal model (in vivo) activity. This guide provides supporting experimental data and detailed methodologies to aid in the evaluation and development of this promising class of cancer therapeutics.

The 7-azaindole (B17877) scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. This is attributed to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. One such kinase of significant interest in oncology is Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in the progression of certain cancers, notably hepatocellular carcinoma (HCC). This guide focuses on a series of novel 7-azaindole derivatives developed as selective covalent inhibitors of FGFR4, with a specific emphasis on the lead compound, compound 30 .

Data Presentation: In Vitro vs. In Vivo Activity

The following table summarizes the quantitative data for representative 7-azaindole-based FGFR4 inhibitors, comparing their in vitro biochemical and cellular activities with their in vivo anti-tumor efficacy.

CompoundFGFR4 Kinase IC50 (nM)HuH-7 Cell Proliferation IC50 (μM)MDA-MB-453 Cell Proliferation IC50 (μM)In Vivo Antitumor Activity (HuH-7 Xenograft Model)
Compound 24 3.50.0450.13Not Reported
Compound 30 1.80.0210.058Significant tumor growth inhibition

Data extracted from Zhong, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278–7295.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro FGFR4 Kinase Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the enzymatic activity of FGFR4 and the inhibitory potential of the test compounds.

  • Reagent Preparation : All reagents from the ADP-Glo™ Kinase Assay kit are brought to room temperature before use. The test compounds are serially diluted in DMSO to the desired concentrations.

  • Kinase Reaction : The reaction is performed in a 384-well plate. 1 μL of the diluted compound is added to each well, followed by 2 μL of a solution containing recombinant human FGFR4 enzyme and a suitable substrate (e.g., poly(E,Y)4:1) in kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 μM DTT). The reaction is initiated by adding 2 μL of ATP solution. The plate is then incubated at room temperature for 1 hour.[1]

  • Signal Generation : 5 μL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature. Subsequently, 10 μL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP and produce a luminescent signal. The plate is incubated for another 30 minutes at room temperature.

  • Data Acquisition : Luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the effect of the compounds on the proliferation of cancer cell lines.

  • Cell Seeding : HuH-7 or MDA-MB-453 cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with serial dilutions of the test compounds or a vehicle control (DMSO) and incubated for 72 hours.

  • MTT Addition : 10 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2][3][4][5]

  • Formazan (B1609692) Solubilization : The medium is removed, and 100 μL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

In Vivo Mouse Xenograft Model

This preclinical animal model evaluates the anti-tumor efficacy of the compounds in a living organism.

  • Animal Model : Female BALB/c nude mice (6-8 weeks old) are used for the study.

  • Tumor Cell Implantation : HuH-7 cells (5 x 10⁶ cells in 100 μL of a 1:1 mixture of serum-free medium and Matrigel) are subcutaneously injected into the right flank of each mouse.[6][7][8]

  • Tumor Growth and Treatment : When the tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment and control groups. Compound 30 is administered orally at a specified dose and schedule.

  • Efficacy Evaluation : Tumor volume and body weight are measured every other day. Tumor volume is calculated using the formula: (length × width²)/2. The study is terminated when the tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition is calculated to determine the efficacy of the compound.

Mandatory Visualization

FGFR4 Signaling Pathway

The following diagram illustrates the simplified FGFR4 signaling pathway, a critical cascade in cell proliferation and survival, and the point of inhibition by the 7-azaindole-based drugs.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 7-Azaindole Inhibitor (e.g., Compound 30) Inhibitor->FGFR4 Inhibits Kinase Activity

Caption: Simplified FGFR4 signaling cascade and the inhibitory action of 7-azaindole drugs.

Experimental Workflow: From In Vitro to In Vivo

This diagram outlines the logical progression of experiments for evaluating 7-azaindole-based FGFR4 inhibitors.

Experimental_Workflow Start Start: 7-Azaindole Compound Library Biochemical In Vitro Biochemical Assay (FGFR4 Kinase Inhibition) Start->Biochemical Cellular In Vitro Cellular Assay (Cancer Cell Proliferation) Biochemical->Cellular Potent Hits Lead_Selection Lead Compound Selection (e.g., Compound 30) Cellular->Lead_Selection Active Compounds InVivo In Vivo Efficacy Study (Mouse Xenograft Model) Lead_Selection->InVivo Optimized Lead End End: Preclinical Candidate InVivo->End Efficacious in vivo

Caption: A typical experimental workflow for the development of 7-azaindole kinase inhibitors.

References

Comparative analysis of the binding modes of 7-Azaindole inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site has led to the successful development of numerous clinical candidates and approved drugs, such as the BRAF inhibitor Vemurafenib.[1][2] A critical aspect of designing effective 7-azaindole-based inhibitors is understanding their diverse binding modes. This guide provides a comparative analysis of these binding modes, supported by structural data and detailed experimental protocols for their characterization.

Diverse Binding Orientations of the 7-Azaindole Scaffold

Analysis of co-crystal structures has revealed that 7-azaindole-based inhibitors can adopt distinct orientations within the ATP-binding pocket of kinases. These have been broadly classified into three main categories: "normal," "flipped," and "non-hinge" binding modes.[1][3] The specific mode of binding is not solely dependent on the kinase's structural features but is significantly influenced by the substitution pattern on the 7-azaindole ring.[1][3] This variability underscores the importance of structural biology in guiding the structure-activity relationship (SAR) studies of this class of inhibitors.[3]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro potency of representative 7-azaindole inhibitors, categorized by their observed binding mode. It is important to note that direct comparison of IC50 or Ki values across different studies should be made with caution due to variations in experimental conditions.

Inhibitor Name/CodeTarget KinaseBinding ModePotency (IC50/Ki, nM)PDB Code
VemurafenibBRAF (V600E)Normal31 (IC50)3OG7
PLX4720BRAF (V600E)Normal13 (IC50)Not Specified
GSK2118436 (Dabrafenib)BRAF (V600E)Flipped0.8 (IC50)4MAN
Compound 7JAK2FlippedNot Specified4YTI
Compound 12p38αFlipped (Type II)Not Specified3HUC
AZD7762Chk1Non-Hinge5 (IC50)2YEX

This table is a representative sample and not an exhaustive list. Potency values are sourced from various publications and should be considered in the context of their respective assays.

Visualization of Binding Modes

The following diagrams illustrate the key interactions of the different binding modes of 7-azaindole inhibitors.

Binding_Modes cluster_normal Normal Binding Mode cluster_flipped Flipped Binding Mode cluster_non_hinge Non-Hinge Binding Mode azaindole_n 7-Azaindole hinge_n Kinase Hinge (GK+1, GK+3) azaindole_n->hinge_n Bidentate H-Bonds (N1-H --- O=C) (N7 --- H-N) interaction_n N1 (donor) interacts with backbone C=O of GK+1. N7 (acceptor) interacts with backbone N-H of GK+3. azaindole_f 7-Azaindole (180° flip) hinge_f Kinase Hinge (GK+3) azaindole_f->hinge_f Bidentate H-Bonds (N1-H --- O=C) (Pyridine N --- H-N) interaction_f GK+3 residue acts as both H-bond donor and acceptor. azaindole_nh 7-Azaindole Moiety other_site Other Pocket azaindole_nh->other_site Binds elsewhere other_motif Alternative Hinge-Binding Motif hinge_nh Kinase Hinge other_motif->hinge_nh H-Bonds interaction_nh Inhibitor possesses another moiety that occupies the hinge region.

Figure 1: Comparative illustration of 7-Azaindole inhibitor binding modes.
In-depth Analysis of Binding Modes

  • Normal Binding Mode: This is the most frequently observed orientation. The 7-azaindole ring forms a bidentate hydrogen bond with the kinase hinge region. Specifically, the pyrrole (B145914) N1-H acts as a hydrogen bond donor to the backbone carbonyl oxygen of the residue at the GK+1 position (one residue after the gatekeeper), and the pyridine (B92270) N7 atom acts as a hydrogen bond acceptor from the backbone N-H of the residue at the GK+3 position.[1][3]

  • Flipped Binding Mode: In this orientation, the 7-azaindole scaffold is rotated by approximately 180° relative to the normal mode.[1][3] This results in a different hydrogen bonding pattern where the residue at the GK+3 position acts as both a hydrogen bond donor and acceptor.[1][3] The "flipped" orientation is often observed with 2-substituted 7-azaindole derivatives.[1] Some inhibitors that adopt this mode are Type II kinase inhibitors, which bind to the inactive DFG-out conformation of the kinase.[1]

  • Non-Hinge Binding Mode: In this less common scenario, the 7-azaindole moiety itself does not directly interact with the kinase hinge. Instead, another part of the inhibitor molecule contains a different hinge-binding motif that occupies the hinge region, leaving the 7-azaindole to bind in a different pocket.[1][3]

Experimental Protocols

The characterization of 7-azaindole inhibitors requires a combination of biochemical, cellular, and structural biology techniques.

Experimental_Workflow cluster_biochemical Biochemical & Biophysical Characterization cluster_cellular Cellular & Functional Assays cluster_structural Structural Biology biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) spr_itc Biophysical Binding Assay (SPR or ITC) biochem_assay->spr_itc Determine Potency (IC50) selectivity Kinase Selectivity Profiling spr_itc->selectivity Confirm Direct Binding & Determine Kd cell_prolif Cell Proliferation Assay (e.g., CellTiter-Glo) selectivity->cell_prolif target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) cell_prolif->target_engagement Assess Cellular Potency (GI50) crystallography X-ray Crystallography target_engagement->crystallography cocrystal Co-crystallization crystallography->cocrystal soaking Crystal Soaking crystallography->soaking lead_opt Lead Optimization (SAR) crystallography->lead_opt Elucidate Binding Mode start Compound Synthesis start->biochem_assay lead_opt->start Iterative Design

Figure 2: General experimental workflow for the characterization of 7-Azaindole inhibitors.
Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for determining the in vitro potency (IC50) of inhibitors against purified kinases.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (e.g., peptide or protein)

  • ATP

  • 7-Azaindole inhibitor stock solution (in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 7-azaindole inhibitor in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.

  • Reaction Setup: Add the kinase, substrate, and inhibitor to the wells of the 384-well plate.

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a dose-response curve.[4]

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • 7-Azaindole inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the 7-azaindole inhibitor to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).[4]

Protein X-ray Crystallography

Determining the high-resolution crystal structure of a kinase in complex with a 7-azaindole inhibitor is crucial for definitively identifying the binding mode.

Methods:

  • Co-crystallization:

    • The purified target kinase is incubated with a molar excess of the 7-azaindole inhibitor to form a stable protein-ligand complex.

    • The complex is then subjected to crystallization screening using various precipitants, buffers, and additives to find conditions that yield diffraction-quality crystals.[5][6] This is often the preferred method when the inhibitor is poorly soluble or induces a significant conformational change in the protein.[5]

  • Crystal Soaking:

    • Apo-crystals of the target kinase are grown first.

    • These crystals are then transferred to a solution containing the 7-azaindole inhibitor, allowing the compound to diffuse into the crystal and bind to the active site.[5] The soaking time and inhibitor concentration need to be optimized.[5] This method is generally easier if apo-crystals are readily available.[5]

General Workflow:

  • Crystal Growth: Obtain diffraction-quality crystals of the protein-inhibitor complex using either co-crystallization or soaking methods.

  • Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.

  • X-ray Diffraction Data Collection: Flash-cool the crystal in liquid nitrogen and collect diffraction data using a synchrotron X-ray source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement (if a homologous structure is available). Refine the model and build the inhibitor into the observed electron density map.[7]

  • Binding Mode Analysis: Analyze the final structure to determine the precise orientation of the 7-azaindole inhibitor and its interactions with the kinase active site.

By employing these experimental approaches, researchers can effectively characterize the binding modes of novel 7-azaindole inhibitors, providing critical insights to guide the design of more potent and selective therapeutics.

References

Unveiling the Structural Nuances of 7-Azaindole's Interaction with Kinase Domains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 7-azaindole (B17877) scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. Its remarkable versatility as a hinge-binding motif has led to the development of numerous clinical candidates and approved drugs, including the BRAF inhibitor Vemurafenib. This guide provides a comprehensive structural and quantitative comparison of 7-azaindole binding across different kinase domains, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

The 7-azaindole core, a bioisostere of purine, expertly mimics the hydrogen bonding pattern of ATP in the kinase hinge region.[1] The pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the pyrrole (B145914) NH group serves as a hydrogen bond donor, forming two crucial hydrogen bonds that anchor the inhibitor to the kinase.[2] This fundamental interaction is the basis for the scaffold's broad applicability across the human kinome. However, the specific binding mode and inhibitory potency are significantly influenced by the kinase's unique active site topology and the substitutions on the 7-azaindole ring.

Comparative Analysis of 7-Azaindole Based Inhibitors Across Diverse Kinase Families

The inhibitory activity of 7-azaindole derivatives is not uniform across all kinases. Substitutions on the 7-azaindole core are strategically employed to achieve selectivity and enhance potency against specific targets. The following tables summarize the in vitro inhibitory activities of representative 7-azaindole-based compounds against various kinase domains, highlighting the diverse applications of this privileged scaffold.

Table 1: Potency of 7-Azaindole Derivatives Against PI3K Isoforms
CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Reference
B13 13118100.5[3]
B14 22145110.8[3]
C1 22720.4[3]
C2 23420.5[3]
Table 2: Kinase Selectivity Profile of Vemurafenib (PLX4032)
Kinase TargetIC50 (nM)
BRAF (V600E) 31
BRAF (wild-type)100
CRAF48
ARAF-
MEK1>10,000
ERK2>10,000
p38α1,600
JNK14,200
ACK1>1000
SRMS18
MAP4K534
FGR87

Data compiled from multiple sources.[4]

Table 3: Kinase Selectivity Profile of Dabrafenib (GSK2118436)
Kinase TargetBiochemical IC50 (nM)
BRAF (V600E) 0.8
BRAF (wild-type)3.2
CRAF5.0
ALK556
LCK100
SRC130
p38α>10,000
JNK1>10,000
MEK1>10,000
ERK2>10,000

Data compiled from multiple sources.[5][6]

Binding Modes of 7-Azaindole: More Than a Simple Hinge Binder

Structural studies have revealed that 7-azaindole-based inhibitors can adopt distinct binding orientations within the ATP-binding pocket, which are broadly classified as "normal," "flipped," and "non-hinge" modes.[2]

  • Normal Binding Mode: This is the most common orientation, where the 7-azaindole ring forms the canonical bidentate hydrogen bond with the kinase hinge.

  • Flipped Binding Mode: In this orientation, the 7-azaindole ring is rotated 180 degrees relative to the normal mode. This can be influenced by substitutions on the scaffold that create steric hindrance in the normal binding pose.

  • Non-Hinge Binding Mode: In some cases, particularly when the inhibitor possesses another, more dominant hinge-binding moiety, the 7-azaindole may occupy a different sub-pocket within the active site.

The specific binding mode adopted by a 7-azaindole inhibitor is critical for its potency and selectivity and can be rationally engineered through structure-based drug design.

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the accurate assessment of inhibitor performance. The following sections provide representative protocols for key biophysical and structural biology techniques used to characterize the binding of 7-azaindole inhibitors to kinase domains.

X-ray Crystallography for 7-Azaindole:Kinase Complexes

This protocol outlines the key steps for determining the co-crystal structure of a 7-azaindole inhibitor with a kinase domain, using the BRAF:Vemurafenib complex as an example.[7]

1. Protein Expression and Purification:

  • Construct: The kinase domain of human BRAF (residues 448-723) with the V600E mutation is cloned into an appropriate expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).[7]

  • Expression: The protein is expressed in a suitable host, such as E. coli BL21(DE3) cells. Expression is induced with IPTG and cells are grown at a reduced temperature (e.g., 18°C) to enhance soluble protein expression.

  • Purification: The protein is purified from cell lysates using a series of chromatography steps, typically including immobilized metal affinity chromatography (IMAC), followed by tag removal with a specific protease, and a final size-exclusion chromatography step to ensure homogeneity.

2. Crystallization:

  • Complex Formation: The purified BRAF V600E protein is incubated with a molar excess of the 7-azaindole inhibitor (e.g., Vemurafenib) to ensure saturation of the binding site.[7]

  • Crystallization Method: The vapor diffusion method (sitting or hanging drop) is commonly employed.[7]

  • Crystallization Conditions: The protein-ligand complex is mixed with a reservoir solution containing a precipitant. For the BRAF:Vemurafenib complex (PDB: 3OG7), crystals were grown at 4°C using a reservoir solution containing 100 mM Bis-Tris pH 6.0, 12.5% 2,5-hexanediol, and 12% PEG 3350.[7]

3. Data Collection and Structure Determination:

  • Cryo-protection: Crystals are cryo-protected by briefly soaking them in a solution containing the reservoir components and a cryo-protectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.

  • Data Collection: X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a known kinase domain structure as a search model. The model is then refined against the experimental data, and the inhibitor is built into the electron density map.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for quantifying the thermodynamic parameters of inhibitor binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

1. Sample Preparation:

  • Protein: The purified kinase domain is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The final protein concentration in the sample cell should be 10-50 µM.

  • Inhibitor: The 7-azaindole inhibitor is dissolved in the same dialysis buffer to the highest possible concentration. The inhibitor concentration in the injection syringe should be at least 10-fold higher than the protein concentration in the cell.

  • Buffer Matching: It is critical that the buffer in the sample cell and the syringe are identical to minimize heats of dilution.

2. ITC Experiment:

  • Instrument: A high-sensitivity isothermal titration calorimeter is used (e.g., Malvern MicroCal PEAQ-ITC).

  • Temperature: The experiment is typically performed at 25°C.

  • Titration Parameters:

    • Injections: A series of small injections (e.g., 1-2 µL) of the inhibitor solution are titrated into the protein solution in the sample cell.

    • Spacing: Sufficient time is allowed between injections (e.g., 150-180 seconds) for the signal to return to baseline.

    • Stirring: The solution is continuously stirred (e.g., 750 rpm) to ensure rapid mixing.

3. Data Analysis:

  • Control Experiment: A control titration of the inhibitor into the buffer alone is performed to determine the heat of dilution, which is then subtracted from the binding data.

  • Data Fitting: The integrated heat data are plotted against the molar ratio of inhibitor to protein and fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, ΔH, n).

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To contextualize the structural and quantitative data, it is essential to visualize the biological pathways in which these kinases operate and the experimental workflows used to study them.

BRAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF (V600E) RAS->BRAF_V600E Activates MEK MEK1/2 BRAF_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Vemurafenib Vemurafenib (7-Azaindole Inhibitor) Vemurafenib->BRAF_V600E Inhibits

Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 AKT AKT PDK1->AKT Phosphorylates Downstream Downstream Effectors (Cell Survival, Growth) AKT->Downstream Activates Azaindole_Inhibitor 7-Azaindole PI3K Inhibitor Azaindole_Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway with inhibition by a 7-azaindole derivative.

XRay_Workflow Protein_Production Protein Production & Purification Complex_Formation Protein-Inhibitor Complex Formation Protein_Production->Complex_Formation Crystallization Crystallization Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Structural Analysis Structure_Solution->Analysis

References

Isotopic Labeling of 7-Azaindole for NMR Validation Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for these studies, and the use of isotopically labeled molecules can significantly enhance its capabilities. This guide provides a comparative overview of ¹⁵N and ¹³C isotopic labeling of 7-azaindole (B17877), a versatile heterocyclic scaffold, for use in NMR validation studies, particularly in the context of hydrogen bonding and protein-ligand interactions.

7-Azaindole and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to purine (B94841) bases and their ability to form robust, directional hydrogen bonds.[1] Isotopic labeling of 7-azaindole with NMR-active nuclei like ¹⁵N and ¹³C allows for more sensitive and unambiguous detection of its involvement in molecular interactions. This guide details the experimental protocols for both labeling strategies, presents a quantitative comparison of their performance, and discusses alternative approaches for NMR validation.

Comparative Analysis of Isotopic Labeling Strategies

The choice between ¹⁵N and ¹³C labeling depends on the specific research question, the desired level of detail, and the experimental setup. The following table summarizes the key characteristics and performance metrics of each approach.

Feature¹⁵N Labeling of 7-Azaindole¹³C Labeling of 7-AzaindoleAlternative Methods
Primary Application Direct observation of nitrogen-involved interactions (e.g., hydrogen bonds, metal coordination).Probing the carbon skeleton and its environment; less direct but provides broader structural information.Use of other labeled heterocycles (e.g., indoles, pyridines); use of unlabeled molecules with advanced NMR techniques (e.g., Saturation Transfer Difference).
Labeling Precursor ¹⁵NH₄Cl, [¹⁵N]aniline, or other ¹⁵N-containing starting materials.¹³CO₂, K¹³CN, or other ¹³C-containing starting materials.Varies depending on the molecule and labeling strategy.
Typical Labeling Efficiency High (>95%) isotopic enrichment is achievable.[2][3]High (>95%) isotopic enrichment is achievable.[4]Not directly comparable.
NMR Sensitivity Lower than ¹³C due to a lower gyromagnetic ratio.Higher than ¹⁵N, leading to better signal-to-noise in a given experiment time.Varies.
Information Gained Direct evidence of N-H hydrogen bonding through observation of ¹J(¹⁵N,¹H) coupling constants; chemical shift perturbations of the nitrogen atom upon binding.Chemical shift perturbations of carbon atoms throughout the molecule upon binding, providing a map of the interaction surface.Can provide information on binding epitopes, kinetics, and thermodynamics of interaction.
Cost Generally less expensive for basic ¹⁵N sources like ¹⁵NH₄Cl.Can be more expensive, especially for complex ¹³C-labeled precursors.Cost is highly variable.
Representative ¹H-¹⁵N HSQC Chemical Shift (7-Azaindole) The ¹⁵N chemical shift provides direct information on the electronic environment of the nitrogen atoms.Not applicable.Not applicable.
Representative ¹H-¹³C HSQC Chemical Shift (7-Azaindole) Not applicable.Provides correlated signals for each protonated carbon, allowing for detailed structural analysis.[5]Not applicable.

Experimental Protocols

The following are generalized protocols for the isotopic labeling of 7-azaindole, adapted from established methods for related heterocyclic compounds.

Protocol 1: ¹⁵N Labeling of 7-Azaindole

This protocol is based on the synthesis of azaindoles from substituted aminopyridines, incorporating the ¹⁵N label at an early stage.

Materials:

  • 2-Amino-3-halopyridine

  • [¹⁵N]Ammonium chloride (¹⁵NH₄Cl) or [¹⁵N]aniline

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Terminal alkyne

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF)

  • Acid (e.g., trifluoroacetic acid)

Procedure:

  • Synthesis of ¹⁵N-labeled 2-aminopyridine: If starting from a non-labeled aminopyridine, a synthetic route to incorporate the ¹⁵N label is required. One common method involves the use of ¹⁵NH₄Cl in a nucleophilic aromatic substitution reaction or by synthesizing the pyridine (B92270) ring from ¹⁵N-containing precursors. A recently developed method for ¹⁵N labeling of azines involves an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism which can be adapted for 7-azaindole.[2][3][6]

  • Sonogashira Coupling: To a solution of the ¹⁵N-labeled 2-amino-3-halopyridine in THF, add the terminal alkyne, Pd(PPh₃)₄, CuI, and triethylamine. Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cyclization: After purification of the alkynylpyridine intermediate, dissolve it in a suitable solvent (e.g., acetonitrile) and treat with an acid such as trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) at elevated temperatures to induce cyclization to the 7-azaindole ring system.[7]

  • Purification: Purify the resulting ¹⁵N-labeled 7-azaindole by column chromatography.

  • NMR Validation: Confirm the incorporation and position of the ¹⁵N label by acquiring ¹H-¹⁵N HSQC and HMBC spectra. The presence of one-bond and multi-bond correlations between protons and the ¹⁵N nucleus will validate the labeling.

Protocol 2: ¹³C Labeling of 7-Azaindole

This protocol focuses on introducing a ¹³C label into the indole (B1671886) ring structure, which can be adapted for 7-azaindole synthesis.

Materials:

  • A suitable precursor for the pyrrole (B145914) ring of 7-azaindole

  • A ¹³C-labeled building block (e.g., [¹³C]formaldehyde, [¹³C]acetate)

  • Reagents for indole synthesis (e.g., Fischer indole synthesis reagents)

Procedure:

  • Selection of ¹³C Source and Synthetic Strategy: The choice of the ¹³C-labeled precursor will dictate the synthetic route. For instance, a Fischer indole synthesis approach could utilize a ¹³C-labeled phenylhydrazine (B124118) or a ¹³C-labeled ketone/aldehyde. A synthesis of ¹³C-labeled indoles has been described using ¹³CO₂ as the isotope source.[8][9]

  • Synthesis of ¹³C-labeled 7-Azaindole: Carry out the chosen synthetic route (e.g., Fischer, Bartoli, or other modern synthetic methods) using the ¹³C-labeled precursor.[10][11]

  • Purification: Purify the resulting ¹³C-labeled 7-azaindole using standard techniques such as column chromatography or recrystallization.

  • NMR Validation: Confirm the incorporation of the ¹³C label by acquiring ¹³C NMR and ¹H-¹³C HSQC spectra. The position of the label can be confirmed by analyzing the coupling patterns and correlations in 2D NMR spectra.

Mandatory Visualizations

experimental_workflow cluster_15N 15N Labeling cluster_13C 13C Labeling cluster_validation NMR Validation N15_precursor [15N]Ammonium Chloride N15_aminopyridine Synthesis of [15N]2-Aminopyridine N15_precursor->N15_aminopyridine N15_coupling Sonogashira Coupling N15_aminopyridine->N15_coupling N15_cyclization Acid-Catalyzed Cyclization N15_coupling->N15_cyclization N15_product [15N]7-Azaindole N15_cyclization->N15_product NMR_analysis 1D and 2D NMR (1H, 13C, 15N, HSQC, HMBC) N15_product->NMR_analysis Confirmation of 15N incorporation C13_precursor [13C]Carbon Dioxide C13_synthesis Multi-step Synthesis C13_precursor->C13_synthesis C13_product [13C]7-Azaindole C13_synthesis->C13_product C13_product->NMR_analysis Confirmation of 13C incorporation signaling_pathway cluster_system NMR Validation of Protein-Ligand Interaction cluster_nmr NMR Spectroscopy cluster_observation Observable Changes Protein Target Protein (Unlabeled) Complex Protein-[15N]7-Azaindole Complex Protein->Complex Ligand [15N]7-Azaindole Ligand->Complex HSQC_free 1H-15N HSQC (Free Ligand) Ligand->HSQC_free HSQC_bound 1H-15N HSQC (Bound Ligand) Complex->HSQC_bound CSP Chemical Shift Perturbations (CSPs) HSQC_free->CSP Comparison HSQC_bound->CSP Coupling Changes in 1J(15N,1H) Coupling HSQC_bound->Coupling Binding_Site Identify Binding Site CSP->Binding_Site Affinity Determine Binding Affinity CSP->Affinity

References

Safety Operating Guide

Proper Disposal Procedures for 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 7-Azaindole is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 7-Azaindole, grounded in safety data and regulatory best practices.

Hazard Identification and Risk Assessment

Before handling 7-Azaindole for disposal, it is crucial to be aware of its potential hazards. According to safety data sheets, 7-Azaindole is classified as a hazardous chemical.[1]

  • Health Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some data also indicates it may be harmful if swallowed.[3]

  • Environmental Hazards: While some information suggests the material is not expected to be highly toxic to aquatic life, it is imperative to prevent its entry into the environment.[2] Disposal into drains or sewage systems is strictly prohibited.[2][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling 7-Azaindole for disposal to prevent personal exposure.

  • Eye and Face Protection: Chemical safety goggles or glasses that comply with OSHA or European standards are required.[5]

  • Hand Protection: Wear suitable protective gloves.[2][5]

  • Body Protection: A lab coat or other protective clothing is necessary.[5]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[6]

Step-by-Step Disposal Procedure

The disposal of 7-Azaindole must be conducted through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[2]

Step 1: Waste Classification All laboratory-generated chemical waste, including 7-Azaindole and materials contaminated with it, should be treated as hazardous waste unless explicitly determined to be non-hazardous by an environmental health and safety professional.[7]

Step 2: Segregation and Collection

  • Collect waste 7-Azaindole in a dedicated, properly sealed, and compatible waste container.[8]

  • Do not mix 7-Azaindole waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions. It is incompatible with strong oxidizing agents and strong acids.[2]

  • For accidental spills, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable, closed container for disposal.[8][9]

Step 3: Labeling The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".[10]

  • The full chemical name, "7-Azaindole", with no abbreviations.[10]

  • The date of waste generation.[10]

  • The point of origin (e.g., laboratory, room number).[10]

  • The name of the principal investigator or responsible party.[10]

  • Appropriate hazard pictograms.[10]

Step 4: Storage

  • Store the sealed and labeled hazardous waste container in a designated, secure area that is inaccessible to unauthorized personnel.

  • The storage area should be cool, dry, and well-ventilated.[11]

  • Ensure the container is kept away from heat, sources of ignition, and incompatible materials.[2][11]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal service.[2][10]

  • Never dispose of 7-Azaindole in the regular trash or pour it down the sink.[7][10]

Quantitative Data Summary

The following table summarizes key quantitative data for 7-Azaindole, providing a quick reference for researchers.

PropertyValueSource
Chemical Formula C₇H₆N₂N/A
CAS Number 271-63-6[1]
Melting Point 105 - 107 °C[6][8]
Boiling Point 270 °C[2][8]
Acute Toxicity LD50 (Intraperitoneal, Mouse): 490 mg/kg[8]
Partition Coefficient log Pow: 1.256[8]

Chemical Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of chemical waste such as 7-Azaindole in a laboratory setting.

G cluster_0 Chemical Waste Management Workflow A Identify Waste Chemical (e.g., 7-Azaindole) B Is this a hazardous waste? A->B C Consult EHS or SDS. Treat as hazardous unless confirmed otherwise. B->C Unsure D Segregate into a compatible, sealed container. B->D Yes I Follow non-hazardous waste stream protocols. B->I No C->D E Label container with: - 'Hazardous Waste' - Full Chemical Name - Date & Origin - Hazard Pictograms D->E F Store in designated secure area. E->F G Arrange for pickup by licensed disposal service (EHS). F->G H Disposal Complete G->H

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

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